PEG2-bis(phosphonic acid diethyl ester)
Description
Properties
IUPAC Name |
2-(2-diethoxyphosphoryloxyethoxy)ethyl diethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O9P2/c1-5-16-22(13,17-6-2)20-11-9-15-10-12-21-23(14,18-7-3)19-8-4/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAGHBDQWWLWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OCCOCCOP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cornerstone of Targeted Protein Degradation: A Technical Guide to PEG2-bis(phosphonic acid diethyl ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are of paramount importance. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a crucial linker. The linker, far from being a mere spacer, profoundly influences the physicochemical properties and biological activity of the PROTAC. This technical guide provides an in-depth exploration of a key linker component, PEG2-bis(phosphonic acid diethyl ester) , offering insights into its chemical structure, synthesis, and role in mediating protein degradation.
Chemical Structure and Properties
PEG2-bis(phosphonic acid diethyl ester) is a short-chain polyethylene (B3416737) glycol (PEG) derivative symmetrically functionalized with diethyl phosphonate (B1237965) groups. The presence of the PEG backbone imparts hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule. The terminal phosphonate ester moieties provide reactive handles for conjugation to the target and E3 ligase ligands.
| Property | Value | Source |
| Chemical Name | Diethyl ((2-(2-(2-((diethoxyphosphoryl)methoxy)ethoxy)ethoxy)ethyl)phosphonate) | Internal analysis |
| Molecular Formula | C12H28O9P2 | Vendor Information |
| Molecular Weight | 378.29 g/mol | Vendor Information |
| CAS Number | 500347-73-9 | Vendor Information |
| Appearance | Colorless to pale yellow oil | Deduced from similar compounds |
| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, DMF, DMSO) and has some aqueous solubility. | Deduced from chemical structure |
Experimental Protocols
Proposed Synthesis of PEG2-bis(phosphonic acid diethyl ester)
A plausible and efficient method for the synthesis of PEG2-bis(phosphonic acid diethyl ester) is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, leading to the formation of a phosphonate ester.
Reaction Scheme:
Caption: Proposed two-step synthesis of PEG2-bis(phosphonic acid diethyl ester).
Step 1: Synthesis of Diethylene Glycol Ditosylate
-
Reagents and Materials:
-
Diethylene glycol (1 equivalent)
-
p-Toluenesulfonyl chloride (TsCl) (2.2 equivalents)
-
Pyridine (solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Procedure:
-
Dissolve diethylene glycol in pyridine in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride in DCM to the cooled diethylene glycol solution via a dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction by adding 1 M HCl.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diethylene glycol ditosylate.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Synthesis of PEG2-bis(phosphonic acid diethyl ester)
-
Reagents and Materials:
-
Diethylene glycol ditosylate (1 equivalent)
-
Triethyl phosphite (excess, ~5 equivalents)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer, distillation apparatus
-
-
Procedure:
-
Combine diethylene glycol ditosylate and an excess of triethyl phosphite in a round-bottom flask equipped with a condenser.
-
Heat the reaction mixture to reflux (typically 150-160 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite and the ethyl tosylate byproduct by vacuum distillation.
-
The residue, which is the crude PEG2-bis(phosphonic acid diethyl ester), can be further purified by column chromatography if necessary.
-
Characterization of PEG2-bis(phosphonic acid diethyl ester)
Thorough characterization is essential to confirm the identity and purity of the synthesized linker. The following table provides representative data based on the analysis of structurally similar compounds.
| Analysis Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethoxy groups (triplet and quartet), the PEG backbone protons, and the methylene (B1212753) groups adjacent to the phosphorus atoms. |
| ¹³C NMR | Resonances for the carbon atoms of the ethoxy groups, the PEG backbone, and the methylene groups attached to the phosphorus. |
| ³¹P NMR | A single peak in the phosphonate region, confirming the presence of the P=O bond. |
| Mass Spectrometry (ESI-MS) | A peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. |
Role in PROTAC Signaling and Experimental Workflow
PEG2-bis(phosphonic acid diethyl ester) serves as a flexible linker in PROTACs, facilitating the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC utilizing a PEG linker.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
The synthesis of a PROTAC using PEG2-bis(phosphonic acid diethyl ester) typically involves standard coupling chemistries.
Caption: General experimental workflow for PROTAC development.
Conclusion
PEG2-bis(phosphonic acid diethyl ester) is a valuable and versatile linker for the construction of PROTACs. Its hydrophilic PEG core and reactive phosphonate ester termini offer a favorable combination of properties for enhancing the drug-like characteristics of protein degraders. The synthetic route via the Michaelis-Arbuzov reaction provides a reliable method for its preparation. A thorough understanding of its chemical properties and role in the PROTAC mechanism of action is crucial for the rational design of novel and effective therapeutics for a wide range of diseases.
Navigating the Scientific Landscape of PEGylated Bisphosphonates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While a specific body of scientific literature for CAS number 500347-73-9, identified as PEG3-bis(phosphonic acid diethyl ester), is not publicly available, this technical guide delves into the broader class of PEGylated bisphosphonates. This family of compounds holds significant promise in various biomedical applications, from targeted drug delivery to advanced imaging modalities. This document provides a comprehensive overview of their synthesis, mechanisms of action, and key experimental methodologies, drawing from the available scientific literature on structurally related compounds.
PEGylated bisphosphonates are characterized by a core structure featuring a bisphosphonate moiety, known for its high affinity for bone mineral, and a polyethylene (B3416737) glycol (PEG) chain, which enhances solubility, stability, and pharmacokinetic properties.[1][2] The diethyl ester groups in compounds like PEG3-bis(phosphonic acid diethyl ester) are typically protecting groups that can be hydrolyzed to reveal the active phosphonic acid groups.
I. Physicochemical Properties and Applications
PEGylated bisphosphonates are versatile molecules with a range of applications stemming from their unique chemical architecture. The bisphosphonate group acts as a bone-targeting agent and a metal chelator, while the PEG chain provides "stealth" properties, reducing immunogenicity and prolonging circulation time.[1][3]
| Property | Description | Key Applications | References |
| Bone Targeting | The bisphosphonate moiety has a strong affinity for hydroxyapatite (B223615), the primary mineral component of bone. | - Targeted delivery of therapeutics to bone for diseases like osteoporosis and bone cancer. - Development of bone-specific imaging agents. | [4][5][6] |
| Metal Chelation | The phosphonic acid groups can effectively bind to metal ions. | - Development of contrast agents for Magnetic Resonance Imaging (MRI) and Single Photon Emission Computed Tomography (SPECT). | [3][7] |
| PEGylation | The covalent attachment of PEG chains. | - Increased hydrophilicity and solubility. - Reduced immunogenicity and protein binding. - Prolonged systemic circulation time (reduced renal clearance). - Use as linkers in Proteolysis Targeting Chimeras (PROTACs). | [1][8][9] |
| Drug Delivery | Can be formulated into nanoparticles, liposomes, and hydrogels. | - Encapsulation and targeted delivery of anticancer drugs and other therapeutic agents. - Controlled and sustained release of drugs. | [5][10][11] |
II. Mechanism of Action: The Mevalonate (B85504) Pathway
The biological activity of many nitrogen-containing bisphosphonates, a major subgroup of these compounds, is primarily attributed to their inhibition of the mevalonate pathway. This pathway is crucial for the synthesis of cholesterol and isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab.[2][6]
Inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in this pathway, disrupts these processes, leading to the inhibition of osteoclast activity and induction of apoptosis.[2][12] This makes nitrogen-containing bisphosphonates effective drugs for treating bone resorption disorders.
Inhibition of the Mevalonate Pathway by Nitrogen-Containing Bisphosphonates.
III. Experimental Protocols
Due to the lack of specific literature for CAS 500347-73-9, this section outlines general experimental methodologies for the synthesis and evaluation of PEGylated bisphosphonates based on published research for similar compounds.
A. General Synthesis of a PEGylated Bisphosphonate
The synthesis of PEGylated bisphosphonates typically involves the reaction of a PEGylated starting material with a bisphosphonate precursor. A representative, though not specific, synthesis could involve the following steps:
A General Workflow for the Synthesis of a PEGylated Bisphosphonate.
B. In Vitro Evaluation of Bone-Targeting Affinity
The ability of PEGylated bisphosphonates to bind to bone can be assessed in vitro using hydroxyapatite (HA) binding assays.
-
Preparation of HA discs or beads: Commercially available or synthesized HA is used as a substrate.
-
Incubation: The PEGylated bisphosphonate is incubated with the HA substrate in a buffered solution (e.g., PBS) for a defined period.
-
Quantification: The amount of bound compound is determined by measuring the decrease in its concentration in the supernatant using techniques like HPLC or by quantifying the amount of a fluorescent or radiolabeled tag on the compound that remains on the HA after washing.
C. In Vivo Biodistribution and Efficacy Studies
Animal models are essential for evaluating the pharmacokinetic profile and therapeutic efficacy of PEGylated bisphosphonates.
-
Animal Model: An appropriate animal model is selected based on the therapeutic indication (e.g., an osteoporosis model in rats or a bone metastasis model in mice).[13]
-
Administration: The PEGylated bisphosphonate, often labeled with a radioactive isotope (e.g., 99mTc) for imaging, is administered intravenously.[14]
-
Biodistribution: At various time points, tissues and organs are harvested, and the amount of the compound is quantified using a gamma counter or through imaging techniques like SPECT/CT.[3][14]
-
Efficacy Assessment: Therapeutic efficacy is evaluated by measuring relevant endpoints, such as bone mineral density, tumor size, or biomarkers of bone resorption.[13]
IV. Conclusion
While specific scientific data for CAS number 500347-73-9 is currently limited in the public domain, the broader class of PEGylated bisphosphonates represents a highly promising and actively researched area in medicinal chemistry and drug delivery. Their unique combination of bone-targeting capabilities and favorable pharmacokinetic properties conferred by PEGylation makes them attractive candidates for the development of novel therapies for bone diseases and advanced diagnostic agents. Further research into specific compounds like PEG3-bis(phosphonic acid diethyl ester) will be crucial to fully elucidate their potential and pave the way for their clinical translation.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 8. PEG3-bis(phosphonic acid diethyl ester) - Immunomart [immunomart.com]
- 9. PEG3-bis(phosphonic acid diethyl ester), 500347-73-9 | BroadPharm [broadpharm.com]
- 10. Long-term delivery of alendronate through an injectable tetra-PEG hydrogel to promote osteoporosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of bisphosphonate ligands and PEGylation on targeted delivery of gold nanoparticles for contrast-enhanced radiographic detection of breast microcalcifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Development of polyethylene glycol-conjugated alendronate, a novel nitrogen-containing bisphosphonate derivative: evaluation of absorption, safety, and effects after intrapulmonary administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to PEGylated Bisphosphonates in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphosphonates (BPs) are a class of drugs widely utilized for the treatment of bone disorders characterized by excessive bone resorption, such as osteoporosis and cancer-induced bone disease.[1][2][3] Their strong affinity for hydroxyapatite, the primary mineral component of bone, allows for targeted delivery to skeletal tissues.[4] However, conventional bisphosphonates exhibit low oral bioavailability and can be associated with gastrointestinal side effects.[5][6]
PEGylation, the process of conjugating polyethylene (B3416737) glycol (PEG) chains to a molecule, is a well-established strategy in drug delivery to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[7] The application of PEGylation to bisphosphonates has emerged as a promising approach to improve their therapeutic index by modifying their solubility, extending their circulation half-life, and potentially reducing side effects.[5][8][9] This technical guide provides a comprehensive overview of the core principles of PEGylated bisphosphonates in pharmacology, with a focus on their mechanism of action, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.
Structure and Synthesis of PEGylated Bisphosphonates
The fundamental structure of a bisphosphonate consists of two phosphonate (B1237965) groups linked to a central carbon atom (P-C-P). The two side chains (R1 and R2) attached to the carbon atom determine the specific properties and potency of the bisphosphonate. Nitrogen-containing bisphosphonates, such as alendronate, ibandronate, risedronate, and zoledronic acid, are particularly potent inhibitors of bone resorption.
PEGylation of bisphosphonates typically involves the covalent attachment of a PEG polymer chain to a functional group on the bisphosphonate molecule, often the primary amine group present in many nitrogen-containing bisphosphonates.[10][11] Various synthetic strategies have been developed, including carbodiimide (B86325) chemistry and the use of heterobifunctional PEG linkers.[10][12]
A common approach involves the reaction of a carboxyl-terminated PEG with the primary amine of a bisphosphonate like alendronate to form a stable amide linkage. Another method utilizes the thiolation of the bisphosphonate followed by a Michael addition reaction with a maleimide-functionalized PEG.[10][12]
Mechanism of Action
Inhibition of the Mevalonate (B85504) Pathway
The primary mechanism of action for nitrogen-containing bisphosphonates is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[5][8][13] This pathway is crucial for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[13]
FPP and GGPP are essential for the post-translational modification of small GTP-binding proteins (e.g., Ras, Rho, Rac), a process known as prenylation. These prenylated proteins are critical for various cellular functions in osteoclasts, including cytoskeletal arrangement, membrane ruffling, and vesicular trafficking, all of which are necessary for bone resorption.[13] By inhibiting FPPS, nitrogen-containing bisphosphonates disrupt these processes, leading to osteoclast inactivation and apoptosis.[14][15][16] The effect of PEGylation on the direct inhibition of FPPS is an area of ongoing research, with studies investigating whether the polymer chain sterically hinders the interaction with the enzyme's active site.
Induction of Osteoclast Apoptosis
The disruption of the mevalonate pathway ultimately leads to the induction of programmed cell death, or apoptosis, in osteoclasts.[14][16][17] Inhibition of protein prenylation leads to the activation of caspases, a family of proteases that execute the apoptotic program.[16][18] Specifically, caspase-3 has been identified as a major effector caspase activated in osteoclasts following bisphosphonate treatment.[18] While both nitrogen-containing and non-nitrogen-containing bisphosphonates induce apoptosis, the upstream mechanisms differ.[19]
Influence on RANKL/RANK Signaling
The RANKL/RANK signaling pathway is the principal regulator of osteoclast differentiation, activation, and survival.[7][20][21] Osteoblasts and stromal cells express RANKL, which binds to its receptor, RANK, on the surface of osteoclast precursors and mature osteoclasts. This interaction triggers a signaling cascade that promotes osteoclastogenesis. Osteoprotegerin (OPG) is a soluble decoy receptor also produced by osteoblasts that binds to RANKL and prevents it from activating RANK, thereby inhibiting osteoclast formation. The balance between RANKL and OPG is critical for maintaining bone homeostasis. Some studies suggest that bisphosphonates may indirectly influence this pathway by affecting osteoblasts.
Pharmacokinetics of PEGylated Bisphosphonates
PEGylation can significantly alter the pharmacokinetic profile of bisphosphonates. The hydrophilic and flexible nature of the PEG chain can increase the hydrodynamic volume of the conjugate, leading to reduced renal clearance and a prolonged circulation time.[8] This "stealth" effect can also decrease uptake by the reticuloendothelial system.
Table 1: Comparative Pharmacokinetic Parameters of Selected Bisphosphonates and PEGylated Formulations
| Compound | Formulation | Administration | Bioavailability (%) | Terminal Half-life (t½) | Reference |
| Alendronate | Oral | Human | ~0.6 | ~10 years (bone) | [13] |
| PEG-Alendronate | Intrapulmonary | Rat | ~44 | Not Reported | [5] |
| Ibandronate | Oral | Human | 0.63 | 10-60 hours (plasma) | [1][14][22] |
| PEG-Ibandronate | Raft-forming | Rabbit | Increased vs. marketed | Not Reported | [15] |
| Risedronate | Oral | Human | 0.63 | ~480 hours (terminal) | [11][23] |
| Zoledronic Acid | Intravenous | Human | 100 | Multiphasic, long terminal | [23][24][25] |
| Zol-NPs (PEGylated) | Intravenous | Mouse | N/A | Increased tumor distribution | [24][25] |
| Note: Direct comparative pharmacokinetic data for various PEGylated bisphosphonates is limited and often conducted in different species and formulations, making direct cross-comparison challenging. The data presented here is a compilation from available literature and should be interpreted with caution. |
Experimental Protocols
Synthesis of a PEG-Bisphosphonate Conjugate (DSPE-PEG-Alendronate)
This protocol describes the synthesis of an alendronate-conjugated lipid for incorporation into liposomal nanoparticles.[11][26][27]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH)
-
Alendronate sodium
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 1 kDa)
Procedure:
-
Dissolve DSPE-PEG-COOH in anhydrous DMF.
-
Add EDC and NHS to the solution to activate the carboxylic acid group. Stir the reaction mixture at room temperature for 4 hours.
-
Add a solution of alendronate sodium in water to the reaction mixture.
-
Allow the reaction to proceed overnight at room temperature with continuous stirring.
-
Purify the resulting DSPE-PEG-Alendronate conjugate by dialysis against deionized water for 3 days to remove unreacted reagents.
-
Lyophilize the purified product to obtain a white powder.
-
Characterize the conjugate using techniques such as ¹H NMR and FTIR to confirm the covalent linkage.
In Vitro Osteoclast Resorption Pit Assay
This assay is used to assess the inhibitory effect of bisphosphonates on osteoclast function.[10][12][28][29][30]
Materials:
-
Bone marrow cells from mice or rats, or human peripheral blood mononuclear cells (PBMCs)
-
Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification) supplemented with 10% FBS, penicillin/streptomycin
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor kappa-B ligand (RANKL)
-
Dentin or bone slices, or calcium phosphate-coated plates
-
Toluidine blue stain
-
PEGylated bisphosphonate test compounds
Procedure:
-
Isolate osteoclast precursors (bone marrow cells or PBMCs).
-
Culture the precursor cells in the presence of M-CSF and RANKL on the chosen substrate (dentin slices or coated plates) to induce differentiation into mature osteoclasts.
-
After differentiation (typically 7-10 days), treat the osteoclast cultures with varying concentrations of the PEGylated bisphosphonate for 24-48 hours.
-
Remove the cells from the substrate.
-
Stain the substrate with toluidine blue to visualize the resorption pits.
-
Quantify the resorbed area using image analysis software (e.g., ImageJ). The number and area of the pits are inversely proportional to the inhibitory activity of the compound.
In Vivo Micro-Computed Tomography (Micro-CT) Analysis of Bone Microarchitecture
Micro-CT is a high-resolution imaging technique used to quantitatively assess the three-dimensional structure of bone in preclinical models.[31][32][33][34][35]
Materials:
-
Rodent model of bone disease (e.g., ovariectomized rats for osteoporosis)
-
PEGylated bisphosphonate formulation for in vivo administration
-
Micro-CT scanner
-
Anesthesia for animal imaging
-
Image analysis software
Procedure:
-
Induce the bone disease model in the animals.
-
Treat the animals with the PEGylated bisphosphonate formulation according to the study design (e.g., weekly injections for several weeks). A vehicle-treated group serves as a control.
-
At the end of the treatment period, euthanize the animals and excise the bones of interest (e.g., femurs, tibiae).
-
Scan the bones using a micro-CT scanner at an appropriate resolution (e.g., 10-20 µm).
-
Reconstruct the 3D images from the scan data.
-
Perform quantitative analysis of the bone microarchitecture in a defined region of interest (e.g., trabecular bone in the femoral metaphysis). Key parameters to analyze include:
-
Bone Volume/Total Volume (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
Bone Mineral Density (BMD)
-
Quantitative Data Summary
Table 2: In Vitro Potency of Nitrogen-Containing Bisphosphonates against Human Farnesyl Pyrophosphate Synthase (FPPS)
| Bisphosphonate | IC₅₀ (nM) for Human FPPS | Reference |
| Zoledronic Acid | 0.8 - 2.1 | [36][37][38] |
| Risedronate | 1.1 - 3.9 | [4][38] |
| Ibandronate | 2.0 | [38] |
| Alendronate | 460 | [4] |
| Pamidronate | 500 | [4] |
| Note: These values are for the non-PEGylated parent compounds. The IC₅₀ of PEGylated bisphosphonates may vary depending on the size and nature of the PEG conjugate. |
Conclusion
PEGylated bisphosphonates represent a promising advancement in the treatment of bone diseases. By leveraging the benefits of PEGylation, it is possible to improve the pharmacokinetic profiles of these potent bone-targeting agents, potentially leading to enhanced efficacy and reduced side effects. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and evaluation of novel PEGylated bisphosphonate candidates. Further research is warranted to fully elucidate the structure-activity relationships of these conjugates and to translate their potential into clinical applications for a range of skeletal disorders.
References
- 1. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bisphosphonates for the treatment of patients with cancer | Czyżykowski | Oncology in Clinical Practice [journals.viamedica.pl]
- 3. Current use of bisphosphonates in oncology. International Bone and Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alendronate is a specific, nanomolar inhibitor of farnesyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of polyethylene glycol-conjugated alendronate, a novel nitrogen-containing bisphosphonate derivative: evaluation of absorption, safety, and effects after intrapulmonary administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibandronate: a clinical pharmacological and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dendritic poly(ethylene glycol) bearing paclitaxel and alendronate for targeting bone neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of bisphosphonate ligands and PEGylation on targeted delivery of gold nanoparticles for contrast-enhanced radiographic detection of breast microcalcifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [en.bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dissociation of the pro-apoptotic effects of bisphosphonates on osteoclasts from their anti-apoptotic effects on osteoblasts/osteocytes with novel analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. reference.medscape.com [reference.medscape.com]
- 23. Nanoparticles for the delivery of zoledronic acid to prostate cancer cells: A comparative analysis through time lapse video-microscopy technique - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Zoledronic Acid-containing Nanoparticles With Minimum Premature Release Show Enhanced Activity Against Extraskeletal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Development of a bone-targeted pH-sensitive liposomal formulation containing doxorubicin: physicochemical characterization, cytotoxicity, and biodistribution evaluation in a mouse model of bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Peptide Engraftment on PEGylated Nanoliposomes for Bone Specific Delivery of PTH (1-34) in Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]
- 29. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 30. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 31. researchgate.net [researchgate.net]
- 32. Guidelines for assessment of bone microstructure in rodents using micro-computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Frontiers | Using Micro-CT Derived Bone Microarchitecture to Analyze Bone Stiffness - A Case Study on Osteoporosis Rat Bone [frontiersin.org]
- 34. academic.oup.com [academic.oup.com]
- 35. actascientific.com [actascientific.com]
- 36. researchgate.net [researchgate.net]
- 37. Computational Insights into Binding of Bisphosphates to Farnesyl Pyrophosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
The Core Mechanisms of Action of Phosphonate-Containing Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phosphonate-containing compounds, characterized by a stable carbon-phosphorus (C-P) bond, represent a versatile class of molecules with profound impacts across medicine and agriculture. Their unique physicochemical properties, particularly their structural analogy to phosphates and their resistance to hydrolysis, have positioned them as critical components in the design of enzyme inhibitors, bone-targeting agents, and innovative prodrug strategies. This in-depth technical guide elucidates the core mechanisms of action of these compounds, provides detailed experimental protocols for their evaluation, and presents quantitative data to facilitate comparative analysis.
Core Principles of Phosphonate (B1237965) Bioactivity
The biological activity of phosphonate compounds stems from several key features:
-
Isosteric and Isoelectronic Mimicry: The phosphonate group (–PO3H2) serves as an effective bioisostere of the phosphate (B84403) group (–OPO3H2).[1][2] This structural and electronic similarity allows phosphonates to be recognized by enzymes that naturally bind phosphorylated substrates.[3][4]
-
Hydrolytic Stability: The C-P bond is significantly more resistant to enzymatic and chemical hydrolysis compared to the P-O bond in phosphate esters.[4][5] This stability ensures that phosphonate-containing drugs have a longer biological half-life and can effectively inhibit their targets without rapid degradation.
-
Transition State Analogs: The tetrahedral geometry of the phosphonate group can mimic the high-energy transition state of phosphate transfer reactions.[5] This leads to very tight binding to the enzyme's active site, resulting in potent inhibition.
-
Chelation of Metal Ions: The phosphonate moiety can effectively chelate essential metal ions (e.g., Mg2+, Zn2+) within the active sites of metalloenzymes, leading to their inactivation.[5]
Mechanisms of Action in Key Therapeutic Areas
Enzyme Inhibition
Phosphonates are widely employed as inhibitors of enzymes that process phosphate-containing substrates.[3][6] Their inhibitory mechanisms are diverse and target a broad range of enzymes crucial for various metabolic pathways.
Acyclic nucleoside phosphonates (ANPs) are a cornerstone of antiviral therapy, particularly against HIV and Hepatitis B virus.[3][6] Compounds like Tenofovir are nucleotide analogues that, once phosphorylated by cellular kinases, act as competitive inhibitors and chain terminators of viral reverse transcriptase.[4][6]
.dot
Caption: Mechanism of action for acyclic nucleoside phosphonates (ANPs).
The widely used herbicide glyphosate (B1671968) is a phosphonate compound that targets the shikimate pathway in plants and microorganisms, a pathway absent in animals.[7] Glyphosate specifically inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), leading to a depletion of essential aromatic amino acids and subsequent plant death.[7]
Bone Resorption Inhibition: Bisphosphonates
Bisphosphonates are a class of drugs characterized by a P-C-P backbone and are the primary treatment for bone disorders such as osteoporosis and Paget's disease.[8][9] Their high affinity for hydroxyapatite, the mineral component of bone, leads to their accumulation at sites of active bone remodeling.[10] Osteoclasts, the cells responsible for bone resorption, internalize the bisphosphonates, leading to the inhibition of their activity and induction of apoptosis.[8]
There are two main classes of bisphosphonates with distinct mechanisms of action:
-
Non-Nitrogen-Containing Bisphosphonates (e.g., Clodronate, Etidronate): These compounds are metabolized within osteoclasts to form non-hydrolyzable ATP analogues.[8][11] These cytotoxic metabolites interfere with cellular energy metabolism, leading to osteoclast apoptosis.[11]
-
Nitrogen-Containing Bisphosphonates (N-BPs) (e.g., Alendronate, Zoledronic Acid): These are significantly more potent and act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[9][11] Inhibition of FPPS prevents the synthesis of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[8] This disruption of essential signaling pathways impairs osteoclast function, leading to their inactivation and apoptosis.[8][12]
.dot
Caption: Mechanism of nitrogen-containing bisphosphonates in osteoclasts.
Phosphonate Prodrugs
A significant challenge in the development of phosphonate-based drugs is their poor oral bioavailability due to their high negative charge at physiological pH, which hinders their ability to cross cell membranes.[13][14] To overcome this, prodrug strategies are employed where the phosphonate group is masked with lipophilic, enzymatically labile moieties.[13][15] Once inside the cell, these protecting groups are cleaved by cellular enzymes (e.g., esterases) to release the active phosphonate drug.[16] Common prodrug moieties include pivaloyloxymethyl (POM) and S-acylthioethyl (SATE).[13]
.dot
Caption: General workflow for phosphonate prodrug activation.
Quantitative Data on Phosphonate Activity
The inhibitory potency of phosphonate compounds is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).[5] The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki is a more direct measure of binding affinity.
| Compound | Target Enzyme | Organism/Cell Line | IC50 (nM) | Ki (nM) | Reference |
| Zoledronic Acid | Farnesyl Pyrophosphate Synthase | Human Recombinant | 2.5 | - | [17] |
| Risedronate | Farnesyl Pyrophosphate Synthase | Human Recombinant | 1.8 | - | [17] |
| Alendronate | Farnesyl Pyrophosphate Synthase | Human Recombinant | 49 | - | [17] |
| Ibandronate | Farnesyl Pyrophosphate Synthase | Human Recombinant | 15 | - | [17] |
| Pamidronate | Farnesyl Pyrophosphate Synthase | Human Recombinant | 480 | - | [17] |
| Tenofovir Diphosphate | HIV-1 Reverse Transcriptase | - | - | 2.2 | [3] |
| Adefovir Diphosphate | HBV DNA Polymerase | - | 31 | - | [3] |
| Cidofovir Diphosphate | Human Cytomegalovirus DNA Polymerase | - | 400 | - | [3] |
Experimental Protocols
General Enzyme Inhibition Assay
Objective: To determine the IC50 value of a phosphonate compound against a target enzyme.[5]
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Phosphonate inhibitor
-
Assay buffer
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the enzyme in assay buffer. Prepare a series of dilutions of the phosphonate inhibitor.
-
Assay Setup: In a 96-well plate, add a fixed volume of the enzyme solution to each well. Add varying concentrations of the phosphonate inhibitor to the wells, including a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Data Acquisition: Measure the rate of product formation or substrate depletion over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Osteoclast-Mediated Bone Resorption (Pit) Assay
Objective: To assess the inhibitory effect of bisphosphonates on osteoclast function.
Materials:
-
Primary osteoclasts or an osteoclast-like cell line
-
Bone slices or dentine discs
-
Cell culture medium (e.g., α-MEM with M-CSF and RANKL)
-
Bisphosphonate compound
-
Toluidine blue stain
-
Light microscope with imaging software
Procedure:
-
Cell Seeding: Seed mature osteoclasts onto bone slices or dentine discs in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the bisphosphonate compound for a period of 24-48 hours. Include an untreated control.
-
Cell Removal: Remove the osteoclasts from the bone slices by sonication or treatment with a bleach solution.
-
Staining: Stain the bone slices with toluidine blue to visualize the resorption pits.
-
Image Analysis: Capture images of the resorption pits using a light microscope. Quantify the total area of resorption for each treatment condition using image analysis software.
-
Data Analysis: Calculate the percentage inhibition of bone resorption for each bisphosphonate concentration relative to the untreated control.
Antiviral Plaque Reduction Assay
Objective: To determine the 50% effective concentration (EC50) of a phosphonate compound against a specific virus.[5]
Materials:
-
Host cell line permissive to the virus
-
Virus stock of known titer
-
Phosphonate compound
-
Cell culture medium
-
Overlay medium (e.g., containing agarose)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells in culture plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of the phosphonate compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for a period sufficient for plaques to develop (typically 2-10 days).
-
Staining: Remove the overlay medium and stain the cells with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.[5]
Conclusion
Phosphonate-containing compounds are a remarkable class of molecules whose rational design has led to significant advances in medicine and agriculture. Their ability to act as stable mimics of phosphates and transition states of enzymatic reactions underpins their efficacy as potent enzyme inhibitors. The development of bisphosphonates has revolutionized the treatment of bone diseases, while acyclic nucleoside phosphonates are critical in the management of viral infections. The ongoing development of sophisticated prodrug strategies continues to expand the therapeutic potential of phosphonates by overcoming their inherent bioavailability challenges. A thorough understanding of their diverse mechanisms of action, coupled with robust experimental validation, is essential for the continued innovation and application of these powerful compounds in drug discovery and development.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 3. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Phosphonate - Wikipedia [en.wikipedia.org]
- 7. Glyphosate - Wikipedia [en.wikipedia.org]
- 8. publications.aap.org [publications.aap.org]
- 9. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 11. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Cellular and Mitochondrial Consequences of Mevalonate Pathway Inhibition by Nitrogen-Containing Bisphosphonates: A Narrative Review | MDPI [mdpi.com]
- 13. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphonate prodrugs: an overview and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
PEG2-bis(phosphonic acid diethyl ester): A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of PEG2-bis(phosphonic acid diethyl ester), a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from related chemical structures and established scientific principles to predict its behavior and provides detailed experimental protocols for its empirical determination.
Introduction
PEG2-bis(phosphonic acid diethyl ester) incorporates a short diethylene glycol (PEG2) spacer flanked by two diethyl phosphonate (B1237965) groups. This structure imparts a degree of hydrophilicity and offers reactive handles for conjugation to targeting ligands and E3 ligase recruiters. Understanding its solubility and stability is paramount for its effective handling, formulation, and the ultimate performance of the resulting therapeutic agent.
Predicted Solubility Profile
The solubility of PEG2-bis(phosphonic acid diethyl ester) is dictated by the interplay between the hydrophilic PEG2 core and the more hydrophobic diethyl phosphonate end groups.
Aqueous Solubility: The presence of the ethylene (B1197577) glycol units is expected to confer moderate solubility in aqueous solutions. Polyethylene glycols are known to be highly soluble in water due to hydrogen bonding between the ether oxygens and water molecules.[1]
Organic Solubility: PEG linkers generally exhibit good solubility in a range of organic solvents.[1][2] It is anticipated that PEG2-bis(phosphonic acid diethyl ester) will be soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), as well as in chlorinated solvents like dichloromethane (B109758) and chloroform. Solubility in alcohols such as ethanol (B145695) and methanol (B129727) is also expected to be favorable.[2][3] However, it is likely to have limited solubility in non-polar hydrocarbon solvents.
Quantitative Solubility Data
While specific quantitative solubility data for PEG2-bis(phosphonic acid diethyl ester) is not publicly available, the following table outlines the expected solubility in common laboratory solvents. These predictions are based on the general properties of PEGylated compounds and phosphonate esters.
| Solvent | Predicted Solubility |
| Water | Moderately Soluble |
| Phosphate-Buffered Saline (PBS) | Moderately Soluble |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble |
| Dimethylformamide (DMF) | Highly Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble |
| Acetonitrile | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Hexanes | Sparingly Soluble |
| Diethyl Ether | Sparingly Soluble |
Experimental Protocol for Solubility Determination
To empirically determine the solubility of PEG2-bis(phosphonic acid diethyl ester), a standardized shake-flask method can be employed.
Objective: To determine the equilibrium solubility of PEG2-bis(phosphonic acid diethyl ester) in various solvents at a controlled temperature.
Materials:
-
PEG2-bis(phosphonic acid diethyl ester)
-
Selected solvents (e.g., water, PBS, DMSO, ethanol, etc.)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of PEG2-bis(phosphonic acid diethyl ester) to a known volume of each solvent in a sealed vial.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials to pellet the excess solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved PEG2-bis(phosphonic acid diethyl ester) using a validated HPLC method.
-
Express the solubility in mg/mL or mol/L.
Predicted Stability Profile
The stability of PEG2-bis(phosphonic acid diethyl ester) is a critical parameter, particularly concerning its storage and in vivo application. The primary points of potential degradation are the phosphonate ester linkages.
Hydrolytic Stability: Phosphonate esters are known to be susceptible to hydrolysis under both acidic and basic conditions.[4][5] The rate of hydrolysis is influenced by pH and temperature. It is anticipated that the ester linkages will be more labile at pH extremes.
Enzymatic Stability: In a biological context, the phosphonate ester bonds may be subject to enzymatic cleavage by esterases or phosphodiesterases.[6][7] This metabolic instability is a key consideration for PROTACs and other drugs, as cleavage of the linker can lead to loss of activity.[8]
Thermal Stability: As with most organic molecules, exposure to high temperatures can lead to thermal decomposition.
Photostability: While the molecule does not contain significant chromophores that would suggest high photosensitivity, photostability should be evaluated as part of a comprehensive stability assessment, especially if the compound is to be handled under ambient light for extended periods.
Potential Degradation Pathway
The primary degradation pathway is expected to be the hydrolysis of the phosphonate esters, proceeding in a stepwise manner to yield the corresponding phosphonic acids.
Experimental Protocol for Stability Assessment
A forced degradation study is recommended to identify potential degradation products and pathways. This is typically followed by a long-term stability study under ICH (International Council for Harmonisation) recommended conditions.[9]
Objective: To evaluate the stability of PEG2-bis(phosphonic acid diethyl ester) under various stress conditions.
Materials:
-
PEG2-bis(phosphonic acid diethyl ester)
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (B78521) (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Temperature and humidity controlled chambers
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity and identification of degradation products.
Procedure (Forced Degradation):
-
Acid Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and incubate at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Dissolve the compound in a solution of H₂O₂ (e.g., 3%) and incubate at room temperature.
-
Thermal Degradation: Store the solid compound in a high-temperature oven (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-PDA-MS method to determine the percentage of the parent compound remaining and to identify any degradation products.
Procedure (Long-Term Stability):
-
Store aliquots of the compound under ICH recommended long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) storage conditions.
-
Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[10]
-
Quantify the parent compound and any significant degradation products.
Data Presentation
All quantitative data from solubility and stability studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table for Solubility Data:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| DMSO | 25 | ||
| ... | ... |
Table for Stability Data (Example for Accelerated Conditions):
| Condition | Time Point (Months) | Assay (% of Initial) | Total Degradants (%) |
| 40°C / 75% RH | 0 | 100 | 0 |
| 3 | |||
| 6 |
Conclusion
While specific experimental data for PEG2-bis(phosphonic acid diethyl ester) is limited, its chemical structure allows for informed predictions regarding its solubility and stability. The PEG component is expected to confer good solubility in aqueous and polar organic solvents, while the phosphonate ester linkages represent the most probable sites of hydrolytic and enzymatic degradation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to empirically determine these critical parameters, ensuring the reliable use of this linker in the development of novel therapeutics.
References
- 1. chempep.com [chempep.com]
- 2. labinsights.nl [labinsights.nl]
- 3. creativepegworks.com [creativepegworks.com]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphonate - Wikipedia [en.wikipedia.org]
- 6. Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ICH Stability Testing [intertek.com]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
Methodological & Application
Application Notes and Protocols for PEG2-bis(phosphonic acid diethyl ester) in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's ubiquitin-proteasome system.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component, profoundly influencing the PROTAC's efficacy, solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]
Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design to enhance their physicochemical properties.[4][5] PEG linkers, with their repeating ethylene (B1197577) glycol units, improve aqueous solubility and can be modulated in length to optimize the spatial orientation of the two ligands for efficient ternary complex formation.[3][6] This application note focuses on the use of PEG2-bis(phosphonic acid diethyl ester) , a bifunctional PEG linker, in the synthesis of PROTACs. While specific examples of PROTACs utilizing this exact linker are not extensively documented in publicly available literature, this document provides a representative protocol and application guidelines based on established synthetic methodologies for similar PEG and phosphonate-containing linkers.
The phosphonate (B1237965) moiety offers a unique functional handle that can be leveraged for specific conjugation strategies and may impart distinct properties to the final PROTAC molecule, such as altered cell permeability or potential for targeting bone tissue.[7][8]
Chemical Properties of PEG2-bis(phosphonic acid diethyl ester)
| Property | Value | Reference |
| CAS Number | 500347-73-9 | [9] |
| Molecular Formula | C12H28O9P2 | [9] |
| Molecular Weight | 378.29 g/mol | [9] |
| Appearance | Solid Powder |
General Principles of PROTAC Synthesis with Phosphonate-PEG Linkers
The synthesis of a PROTAC is a modular process that involves the sequential or convergent coupling of three components: the warhead (POI ligand), the E3 ligase ligand, and the linker.[10] For a bifunctional linker like PEG2-bis(phosphonic acid diethyl ester), a common strategy involves a two-step conjugation.
The diethyl phosphonate esters of this linker are relatively stable but can be hydrolyzed to the corresponding phosphonic acids under acidic or basic conditions.[11] The resulting phosphonic acid can then be activated and coupled to an amine-functionalized warhead or E3 ligase ligand. Alternatively, the diethyl phosphonate itself might be amenable to certain coupling reactions, though this is less common in standard bioconjugation.
A more versatile approach involves modifying the PEG2-bis(phosphonic acid diethyl ester) to introduce more commonly used reactive handles for bioconjugation, such as converting one of the phosphonate esters to a carboxylic acid or an amine, while leaving the other end for subsequent reaction. However, for the purpose of these notes, we will focus on a strategy involving the hydrolysis of the phosphonate ester to a phosphonic acid for subsequent coupling.
Representative Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC
This protocol describes a hypothetical synthesis of a PROTAC targeting the BET bromodomain protein BRD4, a well-established target in oncology. We will use the known BRD4 ligand JQ1 (with a carboxylic acid handle) and the VHL E3 ligase ligand (with an amine handle).
Step 1: Hydrolysis of PEG2-bis(phosphonic acid diethyl ester) to mono-phosphonic acid mono-diethyl ester
This step is a partial hydrolysis to generate a reactive carboxylic acid-like group on one end of the linker.
Reagents and Materials:
-
PEG2-bis(phosphonic acid diethyl ester)
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Water/Dioxane solvent mixture
-
Hydrochloric acid (HCl) for neutralization
-
Standard glassware for organic synthesis
-
LC-MS for reaction monitoring
Procedure:
-
Dissolve PEG2-bis(phosphonic acid diethyl ester) (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add a solution of LiOH (1.1 eq) in water dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by LC-MS to observe the formation of the mono-hydrolyzed product.
-
Upon completion, carefully neutralize the reaction mixture with 1N HCl to pH 4-5.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the mono-phosphonic acid PEG2 mono-diethyl ester linker.
Step 2: Amide Coupling of the Linker to the VHL Ligand
Reagents and Materials:
-
Mono-phosphonic acid PEG2 mono-diethyl ester linker (from Step 1)
-
Amine-functionalized VHL ligand (1.0 eq)
-
HATU (1.2 eq) or HBTU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
Procedure:
-
Dissolve the mono-phosphonic acid PEG2 mono-diethyl ester linker (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the phosphonic acid.
-
Add the amine-functionalized VHL ligand to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the VHL-linker intermediate.
Step 3: Hydrolysis of the Remaining Diethyl Phosphonate Ester
Reagents and Materials:
-
VHL-linker intermediate (from Step 2)
-
Trimethylsilyl bromide (TMSBr)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the VHL-linker intermediate in anhydrous DCM.
-
Add TMSBr (excess) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS for the cleavage of the ethyl esters.
-
Concentrate the reaction mixture under reduced pressure.
-
Add methanol to the residue and stir for 30 minutes to hydrolyze the silyl (B83357) ester.
-
Concentrate under reduced pressure to yield the VHL-linker with a terminal phosphonic acid, which can be used in the next step without further purification.
Step 4: Final Coupling to the BRD4 Ligand (JQ1)
Reagents and Materials:
-
VHL-linker with terminal phosphonic acid (from Step 3)
-
Amine-functionalized JQ1 (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Follow the amide coupling procedure as described in Step 2, using the VHL-linker with the terminal phosphonic acid and the amine-functionalized JQ1 as the coupling partners.
-
After workup, purify the final PROTAC product by preparative HPLC to obtain the desired compound.
-
Characterize the final product by LC-MS and NMR.
Representative Experimental Workflow
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Surface Modification of Nanoparticles with Phosphonic Acid PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface modification of nanoparticles using phosphonic acid polyethylene (B3416737) glycol (PEG) linkers. This surface functionalization strategy is crucial for enhancing the stability, biocompatibility, and in vivo performance of nanoparticles for various biomedical applications, including drug delivery, bioimaging, and diagnostics. The strong binding affinity of the phosphonic acid group to metal oxide surfaces, such as iron oxide and quantum dots, combined with the stealth properties of PEG, offers a robust platform for nanoparticle engineering.
Introduction
The surface of nanoparticles dictates their interaction with biological systems. Unmodified nanoparticles are often prone to aggregation in physiological media, rapid clearance by the reticuloendothelial system (RES), and non-specific protein adsorption, which can lead to immunogenic responses and reduced efficacy. Surface modification with PEG, a process known as PEGylation, creates a hydrophilic protective layer that sterically hinders protein binding and recognition by phagocytic cells, thereby prolonging circulation time and improving biodistribution.
Phosphonic acid-terminated PEG linkers are particularly advantageous for modifying metal oxide nanoparticles. The phosphonate (B1237965) group forms strong, stable, multidentate coordination bonds with surface metal atoms, providing a durable anchor for the PEG chains.[1][2] This results in highly stable nanoparticle dispersions that can withstand harsh physiological conditions.
Key Applications
-
Drug Delivery: PEGylated nanoparticles can encapsulate or be conjugated with therapeutic agents, protecting them from degradation and enabling targeted delivery to disease sites.
-
Magnetic Resonance Imaging (MRI): Surface modification of superparamagnetic iron oxide nanoparticles (SPIONs) with phosphonic acid PEG linkers enhances their stability and blood circulation time, making them effective contrast agents for MRI.[1][3]
-
Quantum Dots (QDs) for Bioimaging: PEGylation of QDs using phosphonic acid linkers improves their photostability and biocompatibility, allowing for their use as fluorescent probes in cellular and in vivo imaging.
-
Theranostics: The combination of therapeutic and diagnostic capabilities in a single nanoparticle platform is facilitated by stable surface coatings that allow for the attachment of both imaging agents and drugs.
Experimental Protocols
Protocol 1: Synthesis of a Heterobifunctional Phosphonic Acid-PEG-NHS Ester Linker
This protocol describes the synthesis of a phosphonic acid-PEG-N-hydroxysuccinimide (NHS) ester linker, which can be used to first anchor the PEG to a metal oxide nanoparticle via the phosphonic acid group and subsequently conjugate a biomolecule (e.g., protein, antibody, or peptide) via the amine-reactive NHS ester.
Materials:
-
α-amino-ω-carboxy-PEG (NH2-PEG-COOH)
-
Triethyl phosphite (B83602)
-
Paraformaldehyde
-
Hydrochloric acid (HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO3) solution
-
Magnesium sulfate (B86663) (MgSO4)
-
Argon or Nitrogen gas
Procedure:
-
Synthesis of α-amino-ω-carboxy-PEG-phosphonic acid diethyl ester:
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve α-amino-ω-carboxy-PEG (1 equivalent) in anhydrous DMF.
-
Add triethyl phosphite (1.2 equivalents) and paraformaldehyde (1.2 equivalents).
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
-
Hydrolysis of the diethyl ester to phosphonic acid:
-
Dissolve the purified α-amino-ω-carboxy-PEG-phosphonic acid diethyl ester in a solution of concentrated HCl.
-
Reflux the mixture for 4-6 hours.
-
Remove the HCl and water under vacuum to obtain the α-amino-ω-carboxy-PEG-phosphonic acid.
-
-
Activation of the carboxyl group with NHS ester:
-
Dissolve the α-amino-ω-carboxy-PEG-phosphonic acid (1 equivalent), NHS (1.2 equivalents), and DCC (1.2 equivalents) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.
-
Monitor the formation of the NHS ester by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the final product, phosphonic acid-PEG-NHS ester, under vacuum.
-
Characterization: The structure and purity of the synthesized linker can be confirmed by ¹H NMR and ³¹P NMR spectroscopy.
Protocol 2: Surface Modification of Iron Oxide Nanoparticles (IONPs)
This protocol details the ligand exchange process to coat hydrophobic oleic acid-capped IONPs with a phosphonic acid-PEG linker.
Materials:
-
Oleic acid-capped IONPs dispersed in a nonpolar solvent (e.g., chloroform (B151607) or toluene)
-
Phosphonic acid-PEG linker (e.g., mPEG-phosphonic acid)
-
Chloroform
-
Deionized water
-
Magnetic separator or centrifuge
Procedure:
-
Preparation of IONP solution: Disperse the oleic acid-capped IONPs in chloroform to a concentration of 5-10 mg/mL.
-
Preparation of linker solution: Dissolve the phosphonic acid-PEG linker in a mixture of chloroform and methanol (e.g., 1:1 v/v) to a concentration of 10-20 mg/mL.
-
Ligand Exchange Reaction:
-
Add the phosphonic acid-PEG linker solution to the IONP dispersion. The molar ratio of linker to surface iron atoms should be optimized, but a starting point of 10:1 is recommended.
-
Sonicate the mixture for 30 minutes to facilitate the ligand exchange.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
-
Purification of PEGylated IONPs:
-
Add deionized water to the reaction mixture and shake vigorously. The PEGylated IONPs will transfer to the aqueous phase.
-
Separate the aqueous phase containing the modified IONPs from the organic phase. A magnetic separator can be used for efficient separation of magnetic nanoparticles.
-
Wash the aqueous phase with chloroform three times to remove residual oleic acid and unreacted linker.
-
Remove excess, unbound linker by dialysis against deionized water using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10-20 kDa) for 48 hours, with several water changes.
-
Alternatively, unbound linker can be removed by repeated centrifugation and resuspension in deionized water.
-
Protocol 3: Characterization of PEGylated Nanoparticles
A. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Sample Preparation: Disperse the PEGylated nanoparticles in deionized water or a buffer of choice (e.g., PBS) at a concentration of approximately 0.1-1 mg/mL. The solution should be optically clear.
-
DLS Measurement: Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticle suspension. An increase in hydrodynamic diameter compared to the uncoated nanoparticles is indicative of successful PEGylation. A low PDI value (< 0.3) indicates a monodisperse sample.
-
Zeta Potential Measurement: Measure the surface charge of the nanoparticles. Successful PEGylation typically results in a neutral or near-neutral zeta potential, as the PEG layer shields the surface charge of the core nanoparticle.[3]
B. Thermogravimetric Analysis (TGA):
-
Sample Preparation: Lyophilize the purified PEGylated nanoparticle solution to obtain a dry powder.
-
TGA Measurement:
-
Place a known amount of the dried sample (typically 5-10 mg) in a TGA pan.
-
Heat the sample under a nitrogen atmosphere from room temperature to 800°C at a heating rate of 10°C/min.
-
The weight loss observed between 200°C and 600°C corresponds to the decomposition of the organic PEG coating.
-
The remaining weight corresponds to the inorganic nanoparticle core.
-
The percentage of PEG coating can be calculated from the weight loss.
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Disperse the PEGylated nanoparticles in a suitable deuterated solvent (e.g., D₂O for hydrophilic particles).
-
¹H NMR: Acquire the ¹H NMR spectrum. The characteristic peaks of the ethylene (B1197577) glycol repeating units of PEG (-O-CH₂-CH₂-) will be prominent. The absence or significant reduction of peaks corresponding to the original surface ligands (e.g., oleic acid) confirms successful ligand exchange.
-
³¹P NMR: Acquire the ³¹P NMR spectrum. The presence of a signal corresponding to the phosphonic acid group confirms its presence on the nanoparticle surface. A shift in the ³¹P signal compared to the free linker can provide information about the binding to the nanoparticle surface.[4]
Protocol 4: Assessment of Protein Corona Formation
This protocol provides a method to qualitatively and quantitatively assess the formation of a protein corona on the surface of nanoparticles.
Materials:
-
PEGylated nanoparticles
-
Unmodified (control) nanoparticles
-
Fetal Bovine Serum (FBS) or human plasma
-
Phosphate Buffered Saline (PBS)
-
SDS-PAGE reagents (acrylamide/bis-acrylamide solution, SDS, TEMED, APS)
-
Protein loading buffer
-
Protein molecular weight marker
-
Coomassie Brilliant Blue or silver stain
-
Bicinchoninic acid (BCA) protein assay kit
Procedure:
-
Incubation with Protein Source:
-
Disperse the nanoparticles (both PEGylated and control) in PBS containing 10-50% FBS or human plasma to a final nanoparticle concentration of 1 mg/mL.
-
Incubate the mixture at 37°C for 1-4 hours with gentle shaking.
-
-
Isolation of Nanoparticle-Protein Complexes:
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet the nanoparticles and their associated protein corona.
-
Carefully remove the supernatant containing unbound proteins.
-
Wash the pellet by resuspending in cold PBS and centrifuging again. Repeat this washing step three times to remove loosely bound proteins.
-
-
Elution of Corona Proteins:
-
Resuspend the final pellet in a small volume of PBS.
-
Add SDS-PAGE protein loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to the nanoparticle-protein complexes.
-
Heat the samples at 95°C for 5-10 minutes to denature the proteins and release them from the nanoparticle surface.
-
Separate the nanoparticles from the eluted proteins by centrifugation or using a magnetic separator.
-
-
Qualitative Analysis by SDS-PAGE:
-
Load the supernatant containing the eluted proteins onto an SDS-polyacrylamide gel.
-
Run the gel according to standard procedures.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Compare the protein banding patterns between the PEGylated and control nanoparticles. A significant reduction in the intensity and number of protein bands for the PEGylated nanoparticles indicates reduced protein adsorption.[2]
-
-
Quantitative Analysis by BCA Assay:
-
Use the eluted protein solution (from step 3) to quantify the total amount of adsorbed protein using a BCA protein assay kit, following the manufacturer's instructions.
-
Compare the amount of protein adsorbed per unit mass of nanoparticles for the PEGylated and control samples.
-
Data Presentation
The following tables summarize key quantitative data from the literature, illustrating the impact of phosphonic acid PEGylation on nanoparticle properties.
Table 1: Physicochemical Properties of IONPs Before and After Phosphonic Acid-PEG Modification
| Nanoparticle Sample | Core Diameter (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Oleic Acid-IONPs | 10 ± 2 | 15 ± 3 | 0.25 | -25 ± 5 | [2] |
| PA-PEG(2kDa)-IONPs | 10 ± 2 | 35 ± 4 | 0.18 | -5 ± 2 | [2] |
| PA-PEG(5kDa)-IONPs | 10 ± 2 | 50 ± 5 | 0.15 | -3 ± 1 | [2] |
PA: Phosphonic Acid
Table 2: Effect of PEG Molecular Weight on the Stability of IONPs in Biological Media
| Nanoparticle Formulation | Hydrodynamic Diameter in Water (nm) | Hydrodynamic Diameter after 24h in 10% FBS (nm) | Stability Assessment | Reference |
| Uncoated IONPs | 12 ± 3 | >1000 (aggregated) | Unstable | [5] |
| PA-PEG(750Da)-IONPs | 25 ± 4 | 150 ± 20 | Moderately Stable | [5] |
| PA-PEG(2kDa)-IONPs | 38 ± 5 | 45 ± 8 | Highly Stable | [2] |
| PA-PEG(5kDa)-IONPs | 55 ± 6 | 58 ± 7 | Highly Stable | [2] |
Table 3: In Vivo Pharmacokinetic Parameters of IONPs with Different Surface Coatings
| Nanoparticle Formulation | Blood Circulation Half-life (t½, hours) | Liver Accumulation (% Injected Dose at 24h) | Spleen Accumulation (% Injected Dose at 24h) | Reference |
| Dextran-coated IONPs | ~0.5 | ~60 | ~10 | [6][7] |
| PA-PEG(2kDa)-IONPs | ~6 | ~25 | ~5 | [1] |
| PA-PEG(5kDa)-IONPs | ~18 | ~15 | ~3 | [8] |
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows.
References
- 1. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and characterisation of iron oxide nanoparticles conjugated with epidermal growth factor receptor (EGFR) monoclonal antibody as MRI contrast agent for cancer detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] In vivo delivery, pharmacokinetics, biodistribution and toxicity of iron oxide nanoparticles. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Molecule Conjugation using PEG2-bis(phosphonic acid diethyl ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG2-bis(phosphonic acid diethyl ester) is a bifunctional linker molecule increasingly utilized in the development of advanced therapeutics and research tools, most notably in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The polyethylene (B3416737) glycol (PEG) component of the linker enhances solubility and cell permeability, while the terminal phosphonic acid groups, often generated from the hydrolysis of the diethyl ester, can serve as anchors to specific surfaces or interact with biological targets.[4][5]
These application notes provide detailed protocols for the functionalization and subsequent conjugation of molecules using a PEG2-bis(phosphonic acid diethyl ester)-derived linker. The protocols focus on two of the most common and robust conjugation strategies in bioconjugation and PROTAC synthesis: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."
Key Concepts and Workflow
The use of PEG2-bis(phosphonic acid diethyl ester) as a linker typically involves a two-stage process. First, the commercially available linker, which lacks readily conjugatable functional groups, is modified to introduce reactive handles. This is followed by the sequential conjugation of the molecules of interest.
Caption: General workflow for utilizing a bifunctional PEG2 linker in conjugation reactions.
Protocol 1: Conjugation via Amide Bond Formation
This protocol describes the synthesis of a conjugate by forming stable amide bonds. It assumes the starting point of a PEG2 linker that has been functionalized to have a terminal amine on one end and a protected amine (e.g., with a Boc group) on the other. This is followed by deprotection and a second amide coupling.
Experimental Protocol:
Step 1: First Amide Coupling
-
Dissolve Reagents: In a round-bottom flask under a nitrogen atmosphere, dissolve the molecule containing a carboxylic acid (Molecule A-COOH, 1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Activate Carboxylic Acid: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 equivalents) to the solution. Stir for 15 minutes at room temperature.
-
Add Linker: Add the mono-Boc-protected amino-PEG2-amine linker (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Monitoring: Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the mixture with ethyl acetate. Wash sequentially with 5% lithium chloride solution, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain Molecule A-Linker-Boc.
Step 2: Boc Deprotection
-
Dissolve Intermediate: Dissolve the purified Molecule A-Linker-Boc in dichloromethane (B109758) (DCM).
-
Add Acid: Add trifluoroacetic acid (TFA), typically 20-50% v/v, to the solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the deprotection by LC-MS.
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Molecule A-Linker-NH2) is often used directly in the next step.
Step 3: Second Amide Coupling
-
Procedure: Follow the procedure outlined in Step 1, using the deprotected Molecule A-Linker-NH2 and a second molecule containing a carboxylic acid (Molecule B-COOH) as the coupling partners.
-
Purification: Purify the final conjugate by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Quantitative Data (Representative)
| Step | Reactant A | Reactant B | Coupling Reagent | Solvent | Yield (%) | Purity (%) |
| 1 | Molecule A-COOH | Amine-PEG2-Boc | HATU/DIPEA | DMF | 75-90 | >95 |
| 2 | Molecule A-Linker-Boc | TFA | - | DCM | >95 | - |
| 3 | Molecule A-Linker-NH2 | Molecule B-COOH | HATU/DIPEA | DMF | 70-85 | >98 |
Yields and purities are typical and may vary depending on the specific molecules being conjugated.
Protocol 2: Conjugation via Click Chemistry (CuAAC)
This protocol is ideal for molecules sensitive to standard peptide coupling conditions and offers high efficiency and orthogonality. It assumes the use of a PEG2 linker functionalized with an azide (B81097) on one end and an alkyne on the other.
Experimental Protocol:
-
Dissolve Reagents: In a suitable solvent mixture such as DMF/water or DMSO/water, dissolve the azide-containing molecule (Molecule A-N3, 1.0 equivalent) and the alkyne-containing molecule (Molecule B-Alkyne, 1.0 equivalent), which are to be joined by the linker. Alternatively, one of the molecules can be pre-conjugated to the linker.
-
Prepare Catalyst: In a separate vial, prepare the catalyst solution. Dissolve copper(II) sulfate (CuSO4, 0.1 equivalents) and a reducing agent such as sodium ascorbate (B8700270) (0.5 equivalents) in water.
-
Add Catalyst: Add the catalyst solution to the reaction mixture. A ligand such as TBTA can be added to stabilize the Cu(I) oxidation state.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the final triazole-linked conjugate by flash column chromatography or preparative HPLC.
Quantitative Data (Representative)
| Reactant A | Reactant B | Catalyst System | Solvent | Yield (%) | Purity (%) |
| Molecule A-N3 | Molecule B-Alkyne | CuSO4/Na-Ascorbate | DMF/H2O | 85-98 | >98 |
Yields and purities are typical for CuAAC reactions and are generally very high.
Hydrolysis of Diethyl Phosphonate (B1237965) Esters
The terminal diethyl phosphonate esters of the linker can be hydrolyzed to the corresponding phosphonic acids, which are useful for applications such as binding to metal oxide surfaces.[6]
Caption: Hydrolysis of a diethyl phosphonate ester to a phosphonic acid.
Experimental Protocol:
-
Reaction Setup: To the PEG2-bis(phosphonic acid diethyl ester) conjugate, add a solution of concentrated hydrochloric acid (e.g., 6M HCl).
-
Heating: Heat the mixture to reflux (approximately 100-110°C) for 4-12 hours.
-
Monitoring: Monitor the hydrolysis by ³¹P NMR spectroscopy, observing the shift in the phosphorus signal as the esters are cleaved.
-
Isolation: After completion, cool the reaction mixture and remove the water and excess HCl under reduced pressure. The resulting phosphonic acid is often a solid or viscous oil and may be purified by recrystallization or precipitation.
Characterization Data Summary
| Technique | Diethyl Phosphonate Ester | Phosphonic Acid |
| ³¹P NMR (δ, ppm) | ~20-30 ppm | ~15-25 ppm |
| ¹H NMR | Characteristic ethyl ester signals (triplet and quartet) | Absence of ethyl ester signals |
| Mass Spec (ESI-) | [M-H]⁻ | [M-H]⁻ and [M-2H]²⁻ |
Conclusion
The protocols outlined provide a framework for the successful conjugation of molecules using a PEG2-bis(phosphonic acid diethyl ester)-derived linker. The choice between amide bond formation and click chemistry will depend on the specific functional groups present on the molecules of interest and their chemical sensitivities. Subsequent hydrolysis of the phosphonate esters can be performed to generate terminal phosphonic acids for specific binding applications. Careful monitoring and purification at each step are crucial for obtaining the final conjugate with high purity.
References
- 1. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminomethylenephosphonic Acids Syntheses and Applications (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phosphonate Derivatives as MRI Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Phosphonate (B1237965) Derivatives in MRI
Magnetic Resonance Imaging (MRI) is a premier non-invasive diagnostic tool that provides high-resolution anatomical images.[1] The diagnostic capabilities of MRI are significantly enhanced by the use of contrast agents, which alter the relaxation times of water protons in tissues.[2][3][4] Gadolinium(III) (Gd³⁺)-based contrast agents (GBCAs) are the most widely used due to the ion's seven unpaired electrons, which make it highly effective at shortening the T1 relaxation time, leading to brighter signals on T1-weighted images.[3][5]
Conventional GBCAs, such as those based on DTPA and DOTA ligands, are effective as extracellular fluid agents but lack tissue specificity.[6] Phosphonate and bisphosphonate derivatives have emerged as a promising class of ligands for creating targeted MRI contrast agents, particularly for bone and areas of pathological calcification.[7][8] The phosphonate groups have a strong affinity for calcium phosphate, the primary mineral component of bone (hydroxyapatite), allowing for the targeted delivery of the paramagnetic metal ion to the skeletal system or sites of ectopic calcification.[9][10] This targeting capability opens new avenues for diagnosing and monitoring bone metastases, metabolic bone diseases, and cardiovascular calcification.
Mechanism of Action and Advantages
The fundamental principle behind phosphonate-based MRI contrast agents is the chelation of a paramagnetic metal ion (typically Gd³⁺) by a ligand that also contains one or more phosphonate moieties.[8] While the paramagnetic ion is responsible for the contrast enhancement, the phosphonate groups act as a targeting vector.
Key Advantages:
-
High Affinity for Calcified Tissues: Phosphonate groups are structural analogs of pyrophosphate and exhibit strong binding to hydroxyapatite (B223615) surfaces. This allows for targeted accumulation in bone and other calcified lesions.[9][10]
-
Enhanced Diagnostic Specificity: By concentrating the contrast agent in specific tissues, phosphonate derivatives can provide more diagnostically specific information than general-purpose extracellular agents.[7] For example, they can help visualize bone abnormalities, tumors, or myocardial infarcts that involve calcium accumulation.[7]
-
Potential for Theranostics: The targeting ability can be leveraged for theranostic applications, combining diagnosis with therapy, for instance, by using a radioactive isotope of the same chelated metal for radiotherapy.
-
Improved Relaxivity: While some phosphonate chelates may have fewer inner-sphere water molecules (q), which can reduce relaxivity, they often form oligomers.[6] This aggregation decreases their rotational mobility, which in turn increases relaxivity, particularly at higher magnetic fields.[6] Additionally, phosphonate groups can enhance relaxivity through second-sphere effects via strong hydrogen bonding with water molecules.[11]
Featured Phosphonate-Based Agents
Several classes of phosphonate-based agents have been developed:
-
DTPA Derivatives: These involve modifying the standard DTPA ligand by coupling a phosphonate-containing molecule to one of its carboxylate arms. For instance, GdDTPA modified with a diphosphonate group has shown significant bone localization.[7][8]
-
Macrocyclic Derivatives: Ligands like DOTP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid)) provide high thermodynamic stability and kinetic inertness for the Gd³⁺ ion, which is crucial for safety and preventing the release of toxic free gadolinium.[10][12]
-
Nanoparticle Formulations: Gadolinium oxide nanoparticles can be surface-functionalized with bisphosphonate derivatives.[9] This approach combines the high payload of Gd³⁺ in nanoparticles with the targeting ability of phosphonates, allowing for long-term multimodal (MRI/CT) imaging.[9]
-
Non-Gadolinium Agents: Research is also exploring other paramagnetic ions like Iron(III) and Manganese(II) chelated with phosphonate ligands to develop alternatives to gadolinium-based agents.[13][14][15] For example, Fe(NOTP) has been studied as a potential extracellular agent that clears through the renal pathway.[13][14]
Data Presentation: Comparative Relaxivity
The efficacy of a T1 contrast agent is quantified by its relaxivity (r1), measured in mM⁻¹s⁻¹. Higher relaxivity values indicate greater contrast enhancement at a given concentration.[4] The following table summarizes relaxivity data for representative phosphonate-based agents compared to a standard clinical agent.
| Agent Name/Class | Ligand | Metal Ion | r1 Relaxivity (mM⁻¹s⁻¹) | Magnetic Field (T) | Key Features & Reference |
| Gd-DOTP⁵⁻ | DOTP | Gd³⁺ | 3.04 - 3.86 | 9.4 | Macrocyclic phosphonate; relaxivity can be modulated by additives.[12] |
| Gd-DOTP⁵⁻ | DOTP | Gd³⁺ | 3.17 - 3.75 | 1.4 | Demonstrates field-dependent relaxivity.[12] |
| Organophosphonate Gd@C₈₂ | Organophosphonate | Gd³⁺ | 37.0 | 0.35 | Endohedral metallofullerene with very high relaxivity. |
| Nanoporous GdP | Benzene-1,3,5-triphosphonic acid | Gd³⁺ | 2.6 | Not Specified | Organic-inorganic hybrid porous material. |
| Fe-NOTP | NOTP | Fe³⁺ | 1.0 | 1.4 | Non-gadolinium macrocyclic agent.[13][14] |
| Omniscan™ (Control) | DTPA-BMA | Gd³⁺ | ~5.7 | 0.35 | Clinically used linear agent (for comparison). |
| Dotarem® (Control) | DOTA | Gd³⁺ | ~4-5 | Not Specified | Clinically used macrocyclic agent (for comparison). |
Experimental Protocols
Protocol: Synthesis of a DTPMP-Coated Iron Oxide Nanoparticle Agent
This protocol is adapted from a sonochemical approach for synthesizing magnetic nanoparticles functionalized with diethylenetriaminepenta(methylene phosphonic acid) (DTPMP) for use as a T2 contrast agent.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25%)
-
Diethylenetriaminepenta(methylene phosphonic acid) (DTPMP)
-
Deionized water
-
Magnetic stirrer and sonicator bath
-
Dialysis tubing
Procedure:
-
Prepare Iron Salt Solution: In a beaker, dissolve FeCl₃·6H₂O (e.g., 2.35 g) and FeCl₂·4H₂O (e.g., 0.86 g) in 40 mL of deionized water. Stir vigorously until fully dissolved.
-
Co-precipitation: Add 10 mL of 25% NH₄OH to the iron salt solution under vigorous stirring. A black precipitate of Fe₃O₄ nanoparticles will form immediately.
-
Sonochemical Functionalization: Place the beaker in a sonicator bath. Add 4 mL of a pre-prepared DTPMP solution (e.g., 1.2 mL of concentrated DTPMP in 2.8 mL of deionized water) into the reaction mixture.[11] Continue sonication for at least 4 minutes.[11]
-
Washing: Remove the beaker from the sonicator. Use a strong magnet to decant the supernatant. Wash the obtained nanoparticles by re-dispersing them in 30 mL of deionized water, followed by magnetic decantation. Repeat this washing step three times to remove excess ammonium hydroxide and unbound DTPMP.[11]
-
Purification: Re-disperse the washed nanoparticles in deionized water and transfer the suspension to dialysis tubing. Dialyze against deionized water until the pH of the external water is neutral.
-
Characterization: Characterize the final DTPMP-coated Fe₃O₄ nanoparticles for size, structure, and magnetic properties using techniques like XRD, TEM, and FT-IR.
Protocol: Measurement of Relaxivity (r1 and r2)
This protocol describes a general method for determining the r1 and r2 relaxivity of a contrast agent using an MRI scanner or a relaxometer.[11][16]
Materials:
-
Stock solution of the phosphonate contrast agent with a precisely known concentration (determined by ICP-MS).
-
0.5% (w/v) agar (B569324) or agarose (B213101) solution in deionized water (to create a tissue-mimicking phantom).[11]
-
MRI scanner or benchtop relaxometer (e.g., Bruker Minispec).
-
Sample vials/tubes.
Procedure:
-
Sample Preparation: Prepare a series of at least five dilutions of the contrast agent from the stock solution, with concentrations ranging from 0 to 0.2 mM.[11] Use the 0.5% agar solution as the diluent to prevent sedimentation and simulate tissue viscosity.[11] A sample containing only the agar solution will serve as the blank (0 mM).
-
Temperature Equilibration: Place the samples in the MRI scanner or relaxometer and allow them to equilibrate to the desired temperature (e.g., 37 °C) for at least 10-15 minutes.[11]
-
T1 Measurement (for r1):
-
Use an inversion-recovery pulse sequence or a saturation-recovery spin-echo sequence.
-
Acquire data with a range of inversion times (TI) or repetition times (TR) to accurately map the T1 recovery curve for each sample.
-
-
T2 Measurement (for r2):
-
Use a Carr-Purcell-Meiboom-Gill (CPMG) spin-echo sequence.[11]
-
Acquire data with multiple echo times (TE) to map the T2 decay curve for each sample.
-
-
Data Analysis:
-
For each sample, fit the signal intensity data to the appropriate exponential recovery (for T1) or decay (for T2) function to calculate the relaxation times T1 and T2.
-
Convert the relaxation times to relaxation rates (R1 = 1/T1 and R2 = 1/T2).
-
Plot the relaxation rates (R1 and R2) as a function of the contrast agent concentration (in mM).
-
The slope of the linear fit of the R1 vs. concentration plot is the longitudinal relaxivity, r1.[16]
-
The slope of the linear fit of the R2 vs. concentration plot is the transverse relaxivity, r2.[11][16]
-
Protocol: In Vivo MRI in an Animal Model
This protocol provides a general workflow for evaluating a phosphonate-based contrast agent in a preclinical animal model (e.g., a rat or mouse with a bone defect or tumor model).
Materials:
-
Preclinical MRI scanner (e.g., 9.4 T Bruker Biospec).[1]
-
Animal model (e.g., rat with condyle defect, mouse with xenograft tumor).[1][9]
-
Anesthesia system (e.g., isoflurane).
-
Animal monitoring system (respiration, temperature).
-
Sterile contrast agent solution formulated in saline.
-
Catheter for intravenous injection.
Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1-1.5% for maintenance). Place the animal on the scanner bed and secure it. Set up physiological monitoring.
-
Pre-Contrast Imaging: Acquire baseline (pre-contrast) images of the region of interest.
-
T1-weighted sequence: A fast spin-echo (RARE) sequence is common. Example parameters: TR/TE = 1500/4.9 ms, field of view = 3.5 x 3.5 cm², matrix = 128 x 128, slice thickness = 0.7 mm.[1]
-
-
Contrast Agent Administration: Administer the phosphonate-based contrast agent intravenously via a tail-vein catheter. The typical dose is around 0.1 mmol/kg.[17] Flush the line with saline.
-
Post-Contrast Imaging: Immediately begin acquiring dynamic post-contrast images using the same T1-weighted sequence as the baseline. Continue imaging at various time points (e.g., 2, 10, 30, 60 minutes, and even hours or days for nanoparticle agents) to assess the pharmacokinetics and tissue accumulation.[1][9]
-
Image Analysis:
-
Co-register pre- and post-contrast images.
-
Analyze the signal enhancement in the target tissue (e.g., bone, tumor) relative to surrounding muscle or a reference region.
-
Calculate the percentage signal enhancement or generate color maps to visualize the areas of contrast agent uptake.
-
Visualizations
Caption: Mechanism of phosphonate agent targeting bone tissue.
Caption: Workflow for preclinical evaluation of a new agent.
Caption: Key structure-activity relationships for agent design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MRI contrast agent - Wikipedia [en.wikipedia.org]
- 3. radiopaedia.org [radiopaedia.org]
- 4. "Basic MR Relaxation Mechanisms & Contrast Agent Design" - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of polyaza macrocyclic methylene phosphonate chelates of Gd3+ ions as MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of phosphonate derivatives of gadolinium chelates for NMR imaging of calcified soft tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bisphosphonate Functionalized Gadolinium Oxide Nanoparticles Allow Long-Term MRI/CT Multimodal Imaging of Calcium Phosphate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. repositorio.ufc.br [repositorio.ufc.br]
- 12. A (Fluoroalkyl)Guanidine Modulates the Relaxivity of a Phosphonate-Containing T1-Shortening Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Comparison of phosphonate, hydroxypropyl and carboxylate pendants in Fe(III) macrocyclic complexes as MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Gadolinium Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Phosphonate-Based Polymers for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and therapeutic application of phosphonate-based polymers. The following sections cover the synthesis of a model phosphonate-containing monomer and its polymerization via Reversible Addition-Fragmentation chain-Transfer (RAFT), the formulation of drug-loaded nanoparticles, and the evaluation of their therapeutic potential.
I. Synthesis of Phosphonate-Containing Monomers and Polymers
Phosphonate-containing polymers offer unique properties for therapeutic applications, including bone-targeting capabilities and pH-responsiveness. This section details the synthesis of a representative phosphonate-containing methacrylate (B99206) monomer and its subsequent controlled polymerization using RAFT.
Experimental Protocol 1: Synthesis of Dimethyl(methacryloyloxymethyl)phosphonate (MAPC1)
This protocol describes the synthesis of a phosphonate-containing monomer suitable for radical polymerization.
Materials:
-
Methacryloyl chloride
-
Paraformaldehyde
-
Triethyl phosphite (B83602)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous hexane
-
Magnesium sulfate (B86663) (MgSO₄)
-
Inhibitor (e.g., hydroquinone)
Procedure:
-
Preparation of Chloromethyl Methacrylate: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve paraformaldehyde (1.0 eq) in methacryloyl chloride (1.2 eq) at 0 °C. Stir the mixture at room temperature for 2 hours, then heat to 60 °C for 1 hour until the solution becomes clear. Distill the crude product under reduced pressure to obtain pure chloromethyl methacrylate.
-
Arbuzov Reaction: In another flame-dried round-bottom flask under nitrogen, add the freshly distilled chloromethyl methacrylate (1.0 eq) to triethyl phosphite (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Purification: Remove the excess triethyl phosphite and by-products by vacuum distillation. The resulting crude product, dimethyl(methacryloyloxymethyl)phosphonate (MAPC1), can be further purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient. Add a small amount of inhibitor to prevent spontaneous polymerization during storage.
-
Characterization: Confirm the structure of the synthesized MAPC1 monomer using ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.
Experimental Protocol 2: RAFT Polymerization of Dimethyl(methacryloyloxymethyl)phosphonate (MAPC1)
This protocol details the synthesis of a well-defined phosphonate-containing polymer, poly(dimethyl(methacryloyloxymethyl)phosphonate) (PMAPC1), via RAFT polymerization.[1][2][3]
Materials:
-
Dimethyl(methacryloyloxymethyl)phosphonate (MAPC1) monomer
-
2-Cyano-2-propyl benzodithioate (CPDB) as RAFT agent
-
2,2'-Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous methanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve MAPC1 (e.g., 2 g, 9.6 mmol), CPDB (e.g., 22.1 mg, 0.1 mmol), and AIBN (e.g., 5.47 mg, 0.03 mmol) in anhydrous DMF (7 mL). The molar ratio of [MAPC1]:[CPDB]:[AIBN] will determine the target molecular weight.[1]
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 4-24 hours, depending on the target conversion).
-
Termination and Precipitation: Stop the polymerization by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by slowly adding the reaction solution to an excess of cold diethyl ether.
-
Purification: Decant the supernatant and redissolve the polymer in a minimal amount of methanol. Re-precipitate into cold diethyl ether. Repeat this dissolution-precipitation step two more times to remove unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer under vacuum at room temperature to a constant weight.
-
Characterization: Determine the number-average molecular weight (Mₙ) and polydispersity index (Đ) of the resulting PMAPC1 by size-exclusion chromatography (SEC). Confirm the polymer structure and purity using ¹H NMR and ³¹P NMR spectroscopy.
Data Presentation: Polymer Synthesis and Characterization
| Polymer | Target Mₙ ( g/mol ) | [M]:[CTA]:[I] Ratio | Time (h) | Conversion (%) | Mₙ (SEC) ( g/mol ) | Đ (PDI) | Reference |
| PMAPC1 | 8,000 | 96:1:0.33 | 6 | 55 | 8,200 | 1.15 | [1][3] |
| PMAPC1 | 16,000 | 192:1:0.33 | 12 | 62 | 15,500 | 1.18 | [1][3] |
| PMAPC1 | 24,000 | 288:1:0.33 | 18 | 68 | 23,100 | 1.21 | [1][3] |
II. Formulation of Phosphonate-Based Polymeric Nanoparticles for Drug Delivery
Phosphonate-based polymers can be formulated into nanoparticles for the encapsulation and targeted delivery of therapeutic agents. This section provides a protocol for the preparation of doxorubicin-loaded polyphosphoester micelles.
Experimental Protocol 3: Preparation of Doxorubicin-Loaded Poly(ε-caprolactone)-polyphosphoester (PCL-PPE) Micelles
This protocol describes the formulation of drug-loaded micelles using a pre-synthesized amphiphilic block copolymer.[4]
Materials:
-
Star-shaped poly(ε-caprolactone)-poly(ethyl ethylene (B1197577) phosphate) (PCL-PPE) block copolymer
-
Doxorubicin (B1662922) hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Free Doxorubicin: To a solution of DOX·HCl in DMSO, add a 2-fold molar excess of TEA and stir overnight in the dark to obtain the free base form of doxorubicin.
-
Micelle Formulation by Solvent Exchange: Dissolve the PCL-PPE block copolymer and the free doxorubicin in DMSO. Add this organic solution dropwise to a vigorously stirring aqueous solution (e.g., PBS pH 7.4). The final polymer concentration should be around 1 mg/mL.
-
Self-Assembly: The amphiphilic block copolymers will self-assemble into micelles, encapsulating the hydrophobic doxorubicin in their core.
-
Purification: Transfer the micellar solution to a dialysis bag and dialyze against PBS (pH 7.4) for 24 hours, with frequent changes of the dialysis buffer, to remove the organic solvent and unencapsulated drug.
-
Characterization:
-
Particle Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the micelles using Dynamic Light Scattering (DLS).
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Lyophilize a known amount of the micellar solution. Dissolve the dried sample in a suitable organic solvent (e.g., DMSO) to disrupt the micelles and release the encapsulated drug. Quantify the amount of doxorubicin using UV-Vis spectrophotometry or HPLC. Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in micelles / Weight of micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100
-
-
Data Presentation: Nanoparticle Formulation and Characterization
| Formulation | Mean Diameter (nm) | PDI | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| DOX-loaded PCL-PPE Micelles | 150 | < 0.2 | -5.2 | 10.5 | 55.2 | [4] |
III. In Vitro Evaluation of Phosphonate-Based Polymer Therapeutics
This section provides protocols for assessing the therapeutic potential of phosphonate-based polymers, including their cytotoxicity and bone-targeting ability.
Experimental Protocol 4: In Vitro Cytotoxicity Assay
This protocol describes the evaluation of the cytotoxicity of phosphonate-based polymers or drug-loaded nanoparticles against a cancer cell line using the MTT assay.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Polymer or nanoparticle formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the polymer or nanoparticle formulation in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability (%) as (Absorbance of treated cells / Absorbance of control cells) x 100. Plot cell viability against the logarithm of the concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Experimental Protocol 5: In Vitro Hydroxyapatite (B223615) Binding Assay
This protocol assesses the bone-targeting ability of bisphosphonate-containing polymers by measuring their binding to hydroxyapatite (HA), a primary component of bone mineral.
Materials:
-
Bisphosphonate-functionalized polymer
-
Hydroxyapatite (HA) powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge tubes
-
Method for polymer quantification (e.g., fluorescence spectroscopy if the polymer is labeled, or a colorimetric assay)
Procedure:
-
Polymer Solution: Prepare a solution of the bisphosphonate-functionalized polymer in PBS at a known concentration.
-
Incubation with HA: Add a known amount of HA powder to a centrifuge tube. Add the polymer solution and incubate at 37 °C with gentle shaking for a predetermined time (e.g., 1, 4, or 24 hours).
-
Separation: Centrifuge the suspension to pellet the HA powder.
-
Quantification of Unbound Polymer: Carefully collect the supernatant and quantify the concentration of the unbound polymer using a suitable analytical method.
-
Calculation of Binding Efficiency: Calculate the percentage of polymer bound to HA using the following formula:
-
Binding Efficiency (%) = [(Initial polymer amount - Unbound polymer amount) / Initial polymer amount] x 100
-
IV. Visualizations
Diagram 1: Experimental Workflow for Synthesis and Characterization of Phosphonate-Based Polymers
Caption: Workflow for phosphonate (B1237965) polymer synthesis and characterization.
Diagram 2: Workflow for Drug-Loaded Nanoparticle Formulation and Evaluation
Caption: Workflow for nanoparticle formulation and in vitro testing.
Diagram 3: Signaling Pathway of Nitrogen-Containing Bisphosphonates in Osteoclasts
Caption: Inhibition of the mevalonate pathway by N-BPs in osteoclasts.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate and its phosphonic acid derivative: a new opportunity for phosphorus-based materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin-loaded nanosized micelles of a star-shaped poly(ε-caprolactone)-polyphosphoester block co-polymer for treatment of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of PEGylated Bisphosphonates in Osteoporosis Models
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk[1][2]. Bisphosphonates (BPs) are a cornerstone in osteoporosis therapy, primarily functioning by inhibiting osteoclast-mediated bone resorption[1][3][4]. These synthetic pyrophosphate analogs have a high affinity for hydroxyapatite, the mineral component of bone, which allows them to target bone tissue effectively[5][6]. Nitrogen-containing bisphosphonates, such as alendronate and risedronate, are particularly potent and work by inhibiting farnesyl pyrophosphate synthase (FPPS) within the mevalonate (B85504) pathway in osteoclasts[5][7][8]. This disruption interferes with essential cellular processes, leading to osteoclast inactivation and apoptosis[1][7].
Despite their efficacy, conventional bisphosphonates can have limitations, including low oral bioavailability and potential gastrointestinal side effects[9][10]. To overcome these challenges, researchers are exploring advanced drug delivery systems. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule or nanoparticle, is a promising strategy. PEGylation can enhance the therapeutic profile of bisphosphonates by improving their pharmacokinetic properties, extending circulation time, and enabling targeted delivery through encapsulation in nanocarriers like liposomes or nanoparticles[9][11][12]. These advanced formulations aim to increase drug concentration at the bone site, thereby improving efficacy and reducing systemic side effects[10][13].
These application notes provide an overview of the mechanism, experimental protocols, and data related to the use of PEGylated bisphosphonates in preclinical osteoporosis models.
Mechanism of Action: Nitrogen-Containing Bisphosphonates
Nitrogen-containing bisphosphonates (N-BPs) exert their anti-resorptive effects by targeting the mevalonate pathway, which is crucial for producing isoprenoid lipids[5]. These lipids are necessary for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are vital for maintaining the osteoclast's cytoskeleton, membrane ruffling, and overall resorptive function[8]. N-BPs specifically inhibit the farnesyl pyrophosphate synthase (FPPS) enzyme[4][5][7]. This inhibition prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), leading to a lack of prenylated proteins, disruption of osteoclast function, and ultimately, apoptosis[5][8].
Figure 1: Signaling pathway of Nitrogen-Containing Bisphosphonate action in osteoclasts.
Characteristics of Experimental PEGylated Bisphosphonate Formulations
PEGylated bisphosphonates have been developed in various formulations, including hydrogels, liposomes, and nanoparticles, to improve drug delivery to bone. These formulations are characterized by their physicochemical properties, which influence their stability, drug release profile, and biological activity.
| Formulation Type | Bisphosphonate | Carrier Material | Particle Size (nm) | Encapsulation Efficiency (%) | Key Findings | Reference |
| Nanoparticles | Risedronate | mPEG-coated Hydroxyapatite, Thiolated Chitosan | 252.1 ± 2.44 | 85.4 ± 2.21 | Enhanced permeation and potential modulation of P-glycoprotein efflux transporter. | [9] |
| Liposomes | Pomolic Acid (with Alendronate for targeting) | DSPE-PEG3400-ALN | ~120 nm (PDI < 0.2) | Not specified | Effectively aggregated on bone tissue, inhibited osteoclast formation, and reduced bone loss in OVX mice. | [14][15] |
| Hydrogel | Alendronate | Tetra-PEG network | Not applicable | Not specified | Injectable hydrogel allowed for localized, long-term sustained release of the drug, promoting in-situ bone regeneration. | [11] |
| Nanoparticles | Estradiol (with Alendronate for targeting) | PLGA-PEG | Not specified | Not specified | Nanoparticles showed strong and specific adsorption to hydroxyapatite. | [10] |
Experimental Protocols
Protocol 1: Ovariectomized (OVX) Rodent Model for Postmenopausal Osteoporosis
This protocol describes the induction of osteoporosis in female rats or mice via ovariectomy to simulate postmenopausal bone loss, followed by treatment with experimental therapeutics.[16][17]
Materials:
-
Female Wistar or Sprague-Dawley rats (12-26 weeks old) or ddY mice (8 weeks old)[18][19][20]
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture materials or wound clips
-
Analgesics (e.g., buprenorphine)
-
PEGylated bisphosphonate formulation and vehicle control (e.g., saline)
Procedure:
-
Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.
-
Ovariectomy (OVX)/Sham Surgery:
-
Anesthetize the animal and place it in a prone position.
-
Make a small dorsal midline skin incision between the middle of the back and the base of the tail.[16]
-
Locate the ovaries through bilateral incisions in the muscle wall.
-
For the OVX group, ligate the ovarian blood vessels and fallopian tubes, then remove both ovaries.
-
For the sham group, locate and exteriorize the ovaries but return them intact.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics as required.
-
-
Osteoporosis Development: Allow a period of 4-8 weeks for significant bone loss to occur post-surgery before initiating treatment.[18][21]
-
Treatment Administration:
-
Divide the OVX animals into treatment and vehicle control groups. Include the sham-operated group as a healthy control.
-
Administer the PEGylated bisphosphonate formulation via the desired route (e.g., intravenous, subcutaneous, oral gavage). Dosing will be formulation-specific (e.g., oral alendronate at 1.0 mg/kg weekly; subcutaneous alendronate at 40 µg/kg twice over a week).[20][21]
-
Administer the vehicle to the control groups on the same schedule.
-
The treatment duration can range from 4 to 12 weeks or more, depending on the study's endpoint.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Collect blood samples for serum biomarker analysis (e.g., C-telopeptide cross-linked collagen type I (CTX-I), osteocalcin).[21]
-
Harvest relevant bones (e.g., femur, tibia, lumbar vertebrae) for analysis.
-
Analyze bone microarchitecture using micro-computed tomography (µ-CT).
-
Perform histomorphometric analysis on bone sections to assess cellular activity (osteoclast and osteoblast numbers).
-
Conduct biomechanical testing to determine bone strength.
-
Figure 2: Experimental workflow for an in vivo osteoporosis animal model study.
Protocol 2: In Vitro Osteoclastogenesis Assay
This assay is used to evaluate the direct effect of PEGylated bisphosphonates on the differentiation and function of osteoclasts from bone marrow-derived macrophages (BMMs).[14][15]
Materials:
-
Bone marrow cells isolated from mice or rats.
-
Alpha-MEM culture medium with 10% FBS and 1% penicillin-streptomycin.
-
Macrophage colony-stimulating factor (M-CSF).
-
Receptor activator of nuclear factor kappa-B ligand (RANKL).
-
PEGylated bisphosphonate formulation.
-
Tartrate-resistant acid phosphatase (TRAP) staining kit.
-
96-well culture plates.
Procedure:
-
BMM Isolation:
-
Euthanize a mouse or rat and flush the bone marrow from the femur and tibia with culture medium.
-
Culture the cells in a flask with M-CSF (e.g., 30 ng/mL) for 3-4 days. The adherent cells are the BMMs.
-
-
Osteoclast Differentiation:
-
Seed the BMMs into 96-well plates at a density of 1x10⁴ cells/well.
-
Induce differentiation by adding M-CSF (30 ng/mL) and RANKL (e.g., 50 ng/mL) to the culture medium.
-
Simultaneously, add various concentrations of the PEGylated bisphosphonate formulation to the treatment wells. Include a vehicle control and a positive control (e.g., free alendronate).
-
Culture the cells for 5-7 days, replacing the medium every 2-3 days.
-
-
TRAP Staining:
-
After 5-7 days, fix the cells with 4% paraformaldehyde.
-
Stain the cells for TRAP activity according to the manufacturer's protocol. TRAP is an enzyme highly expressed in osteoclasts.
-
-
Quantification:
-
Observe the cells under a microscope. TRAP-positive, multinucleated (≥3 nuclei) cells are counted as mature osteoclasts.
-
Quantify the number of osteoclasts per well to determine the inhibitory effect of the treatment.
-
-
(Optional) Resorption Pit Assay:
-
To assess osteoclast function, perform the differentiation on bone-mimicking calcium phosphate-coated plates.
-
After differentiation, remove the cells and visualize the resorption pits to quantify bone resorption activity.
-
Protocol 3: Bone Microarchitecture Analysis using Micro-Computed Tomography (µ-CT)
µ-CT is a high-resolution imaging technique used to non-destructively create 3D models of bone and quantify its microarchitectural properties.[9]
Procedure:
-
Sample Preparation:
-
Harvest bones (e.g., distal femur, proximal tibia) and fix them in 10% neutral buffered formalin.
-
Store the samples in 70% ethanol (B145695) before scanning.
-
-
Scanning:
-
Place the bone in the µ-CT scanner.
-
Set the scanning parameters (e.g., voxel size, voltage, current, integration time). A typical resolution for rodent bones is 10-20 µm.
-
-
Reconstruction:
-
Use the scanner's software to reconstruct the 2D projection images into a 3D dataset.
-
-
Region of Interest (ROI) Selection:
-
Define a standardized ROI for analysis. For trabecular bone in the tibia, this is often a region in the secondary spongiosa, starting a defined distance below the growth plate and extending for a set number of slices.
-
-
Analysis and Quantification:
-
Use analysis software to segment bone from non-bone tissue using a global threshold.
-
Calculate key trabecular bone parameters within the ROI, including:
-
Bone Volume Fraction (BV/TV, %): The percentage of the total volume occupied by bone.
-
Trabecular Number (Tb.N, 1/mm): The average number of trabeculae per unit length.
-
Trabecular Thickness (Tb.Th, µm): The average thickness of the trabeculae.
-
Trabecular Separation (Tb.Sp, µm): The average distance between trabeculae.
-
-
Calculate key cortical bone parameters, such as cortical thickness and cortical area.
-
Summary of Preclinical Efficacy Data
The efficacy of experimental PEGylated bisphosphonates is evaluated by their ability to prevent bone loss and improve bone quality in osteoporosis models.
| Study Model | Treatment Group | Key Efficacy Parameters & Results | Conclusion | Reference |
| Ovariectomized (OVX) Mice | Alendronate-functionalized Pomolic Acid Liposomes (PA@TLipo) | µ-CT Analysis: Significantly increased BV/TV, Tb.N, and Tb.Th while decreasing Tb.Sp compared to OVX control. Histology: Reduced number of TRAP-positive osteoclasts. | The bone-targeting liposomal system effectively delivered the therapeutic agent to reduce bone loss in osteoporotic mice. | [14][22] |
| Ovariectomized (OVX) Rats | Injectable Alendronate-PEG Hydrogel | In-situ Bone Regeneration: The hydrogel promoted localized, sustained drug release, leading to reinforcement of bone at the implantation site. | The injectable hydrogel is a promising minimally invasive system for local osteoporosis therapy. | [11] |
| Dexamethasone-induced Osteoporotic Rats | Risedronate-loaded mPEG-coated Nanoparticles | µ-CT Analysis: Treatment with nanoparticles showed a significant positive effect on the trabecular microarchitecture degradation induced by dexamethasone. | PEG-coated nanoparticles enhanced the bioavailability and therapeutic effect of risedronate in a glucocorticoid-induced osteoporosis model. | [9] |
| Adjuvant-induced Osteoporotic Mice | Alendronate (40 µg/kg) | Bone Density & Pain: Significantly improved bone density and pain threshold around the knee compared to the untreated group. | Alendronate may improve osteoporosis-related pain through its effects on bone mass. | [20] |
References
- 1. Osteoporosis therapy using nanoparticles: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Controlled Drug Delivery for Treatment of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisphosphonates: preclinical aspects and use in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. ClinPGx [clinpgx.org]
- 9. Enhancing Osteoporosis Treatment through Targeted Nanoparticle Delivery of Risedronate: In Vivo Evaluation and Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Long-term delivery of alendronate through an injectable tetra-PEG hydrogel to promote osteoporosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Alendronate Functionalized Bone-Targeting Pomolic Acid Liposomes Restore Bone Homeostasis for Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 17. Animal models for fracture treatment in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Ovariectomized Rat as a Model for Studying Alveolar Bone Loss in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Association of bisphosphonate with bone loss and pain-related behaviour in an adjuvant-induced osteoporosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An osteonecrosis model induced by oral bisphosphonate in ovariectomised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Alendronate Functionalized Bone-Targeting Pomolic Acid Liposomes Restore Bone Homeostasis for Osteoporosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal Ion Chelation using PEG-bis(phosphonic acid) Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PEG-bis(phosphonic acid) compounds for metal ion chelation. This document includes details on the principles of chelation, applications, quantitative data on metal ion binding, and detailed experimental protocols for synthesis and characterization.
Introduction
Poly(ethylene glycol) (PEG)-bis(phosphonic acid) compounds are versatile chelating agents that combine the biocompatibility and solubility of PEG with the strong metal-binding affinity of bisphosphonic acids. The two phosphonic acid groups at the termini of the PEG chain act as pincers, effectively sequestering a variety of metal ions. This unique architecture makes them highly valuable in various biomedical and industrial applications, including drug delivery, medical imaging, and water treatment.[1][2]
The phosphonate (B1237965) group's ability to form stable complexes with metal ions is a key feature.[3] This is particularly relevant for targeting calcium in bone tissues or for creating contrast agents for medical imaging techniques like MRI or PET by chelating specific metal ions.[2][4]
Principle of Chelation
The chelation process involves the formation of multiple coordinate bonds between the phosphonic acid groups of the PEG-bis(phosphonic acid) molecule and a single central metal ion, forming a stable, ring-like structure known as a chelate. The stability of these complexes is significantly higher than that of complexes formed with monodentate ligands, an observation known as the chelate effect.[5] The P-C-P backbone of bisphosphonates is resistant to enzymatic hydrolysis, enhancing their stability in biological systems.[6]
Applications
The unique properties of PEG-bis(phosphonic acid) compounds lend themselves to a variety of applications:
-
Drug Delivery: These compounds can be used to create targeted drug delivery systems. By chelating a therapeutic metal ion or by targeting bone tissue through the high affinity of bisphosphonates for hydroxyapatite, drugs can be delivered specifically to the site of action, reducing systemic toxicity.[6]
-
Medical Imaging: By chelating paramagnetic or radioactive metal ions, PEG-bis(phosphonic acid) derivatives can serve as contrast agents for Magnetic Resonance Imaging (MRI) or Positron Emission Tomography (PET).[2][4]
-
Surface Functionalization: The phosphonic acid groups provide a strong anchor to metal oxide surfaces, allowing for the functionalization of nanoparticles to improve their stability and biocompatibility in biological systems.[2]
-
Water Treatment: The strong chelating ability of phosphonates makes them effective scale and corrosion inhibitors in industrial water systems by sequestering problematic metal ions.[1]
Quantitative Data on Metal Ion Binding
The stability of the metal complexes formed with bisphosphonates is a critical parameter for their application. The following table summarizes the stability constants (log K) for various non-PEGylated bisphosphonate compounds with different metal ions. While specific data for PEG-bis(phosphonic acid) is limited in the literature, these values for analogous compounds provide a strong indication of their chelating capabilities. The stability constants represent the equilibrium for the formation of a 1:1 metal-ligand complex.
| Bisphosphonate Ligand | Metal Ion | log K | Reference |
| Ibandronate | Ca(II) | 4.25 | [6] |
| Mg(II) | 4.60 | [6] | |
| Sr(II) | 3.95 | [6] | |
| Alendronate | Cu(II) | 30.20 | [7] |
| Pamidronate | Cu(II) | 29.53 | [7] |
| Etidronate | Cu(II) | 20.10 | [7] |
Experimental Protocols
Synthesis of PEG-bis(phosphonic acid)
A representative synthesis of a PEG-bis(phosphonic acid) derivative can be adapted from the synthesis of PEG-bis(hydroxymethyl)bis(phosphonic acid) (PEG-HMBP).[1] This multi-step synthesis involves the protection of the terminal hydroxyl groups of PEG, followed by functionalization and subsequent deprotection to yield the final product. A more direct, one-pot synthesis can be achieved through the Moedritzer-Irani reaction for amino-terminated PEGs.[8]
Protocol for Synthesis of Amino-PEG-bis(phosphonic acid) via Moedritzer-Irani Reaction: [8]
-
Reaction Setup: In a three-necked flask equipped with a stirrer and condenser, combine amino-terminated PEG (1 equivalent), phosphorous acid (H₃PO₃, 2 equivalents), and hydrochloric acid (HCl, 1.1 equivalents).
-
Heating: Heat the mixture to 100°C with stirring for 5 hours.
-
Formalin Addition: Slowly add formalin solution (37%, 2.2 equivalents) to the reaction mixture.
-
Reaction Completion: Maintain the reaction at 100°C for an additional 24 hours.
-
Purification: The crude product can be purified by dialysis against deionized water to remove unreacted starting materials and byproducts, followed by lyophilization to obtain the pure product.
Characterization of Metal Ion Chelation
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[8][9]
-
Sample Preparation: Prepare a solution of PEG-bis(phosphonic acid) in a suitable buffer (e.g., HEPES, MES) at a known concentration (typically 10-50 µM) in the ITC cell. Prepare a solution of the metal salt (e.g., CaCl₂, FeCl₃) at a 10-20 fold higher concentration in the same buffer in the injection syringe. Ensure both solutions are degassed to prevent bubble formation.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (volume and duration).
-
Titration: Perform a series of injections of the metal ion solution into the PEG-bis(phosphonic acid) solution.
-
Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. These values are then plotted against the molar ratio of metal to ligand and fitted to a suitable binding model to extract the thermodynamic parameters.
UV-Vis spectrophotometry can be used to monitor the chelation process if either the ligand or the metal-ligand complex has a distinct absorbance spectrum. By titrating the ligand with the metal ion and monitoring the change in absorbance, the binding stoichiometry and stability constant can be determined.[7][11]
-
Spectral Scan: Obtain the UV-Vis absorbance spectrum of the PEG-bis(phosphonic acid) solution and the metal ion solution separately to identify suitable wavelengths for monitoring.
-
Titration: Place a known concentration of the PEG-bis(phosphonic acid) solution in a cuvette. Add incremental amounts of the metal ion solution and record the UV-Vis spectrum after each addition.
-
Data Analysis: Plot the change in absorbance at a specific wavelength against the molar ratio of metal to ligand. The inflection point of the curve can indicate the stoichiometry of the complex. The data can also be fitted to a binding isotherm to calculate the stability constant.
ICP-MS is a highly sensitive technique for determining the concentration of metal ions in a sample. It can be used to quantify the amount of unbound metal ion in a solution after chelation with PEG-bis(phosphonic acid), thereby determining the chelation efficiency.[13][14][15]
-
Chelation Reaction: Prepare solutions with a known initial concentration of the metal ion and varying concentrations of PEG-bis(phosphonic acid). Allow the solutions to equilibrate.
-
Separation of Unbound Metal: Separate the unbound metal ions from the PEG-bis(phosphonate)-metal complexes. This can be achieved by techniques such as size-exclusion chromatography or ultrafiltration, where the larger complex is retained.[14]
-
Sample Preparation for ICP-MS: The filtrate containing the unbound metal ions is collected. The samples are typically acidified with trace-metal grade nitric acid before analysis.
-
ICP-MS Analysis: The samples are introduced into the ICP-MS instrument, which atomizes and ionizes the sample. The mass spectrometer then separates and detects the ions, providing a quantitative measure of the unbound metal ion concentration.
-
Calculation of Chelation Efficiency: The chelation efficiency is calculated by comparing the concentration of unbound metal ion to the initial metal ion concentration.
Conclusion
PEG-bis(phosphonic acid) compounds are powerful chelating agents with significant potential in a range of scientific and industrial fields. The protocols and data presented in these application notes provide a foundation for researchers to explore and utilize these versatile molecules in their own applications. Further research to determine the specific stability constants for various PEG-bis(phosphonic acid) structures with a wider array of metal ions will further enhance their utility and application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and characterization of new poly(ethylene glycol)bisphosphonate vinylic monomer and non-fluorescent and NIR-fluorescent bisphosphonate micrometer-sized particles | המכון לננו טכנולוגיה וחומרים מתקדמים [nano.biu.ac.il]
- 3. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. ijrt.org [ijrt.org]
- 6. ijpras.com [ijpras.com]
- 7. researchgate.net [researchgate.net]
- 8. tainstruments.com [tainstruments.com]
- 9. Thermodynamics of Bisphosphonates Binding to Human Bone: A Two-Site Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 14. US7946155B2 - Method for quantitatively determining unbound metal in formulations containing chelates - Google Patents [patents.google.com]
- 15. s27415.pcdn.co [s27415.pcdn.co]
- 16. Reversible chelating polymer for determination of heavy metals by dispersive micro solid-phase extraction with ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of PEGylated Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules such as proteins, peptides, and nanoparticles, is a widely utilized strategy in drug development to enhance the therapeutic properties of biologics.[1][2][3] This modification can lead to an increased circulating half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][4][5][6] However, the inherent heterogeneity of PEG polymers and the PEGylation reaction itself present significant analytical challenges.[4][7][8] Comprehensive characterization of PEGylated molecules is a critical quality attribute to ensure product consistency, efficacy, and safety.[9][10]
These application notes provide an overview of key analytical techniques and detailed protocols for the characterization of PEGylated molecules.
Key Analytical Techniques for PEGylated Molecule Characterization
A multi-faceted analytical approach is typically required to fully characterize PEGylated molecules. The primary techniques employed include:
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): For the determination of absolute molar mass, size, and aggregation state.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): For separation and quantification of PEGylated species, free protein, and free PEG.
-
Mass Spectrometry (MS): For determining the molecular weight, degree of PEGylation, and identifying PEGylation sites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For determining the degree of PEGylation and characterizing the structure of the PEG moiety.
-
Dynamic Light Scattering (DLS): For measuring the hydrodynamic size and size distribution of PEGylated nanoparticles and proteins in solution.
Application Note 1: Molar Mass and Size Determination by SEC-MALS
Principle: Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. When coupled with Multi-Angle Light Scattering (MALS), a UV detector, and a differential refractive index (dRI) detector, it allows for the determination of the absolute molar mass of the eluting species, independent of their shape or elution volume.[11][12] This is particularly crucial for PEGylated proteins, which have a different conformation and hydrodynamic size-to-molar mass relationship compared to globular proteins.[13][12]
Experimental Workflow:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. preprints.org [preprints.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. mdpi.com [mdpi.com]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. sciex.com [sciex.com]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 10. lcms.cz [lcms.cz]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 13. wyatt.com [wyatt.com]
Application Notes and Protocols: PEG2-bis(phosphonic acid diethyl ester) in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications and experimental protocols related to PEG2-bis(phosphonic acid diethyl ester) in the field of coordination chemistry. While direct research on the coordination complexes of this specific molecule is emerging, its structural components—a short polyethylene (B3416737) glycol (PEG) chain and two diethyl phosphonate (B1237965) groups—suggest significant potential based on the well-established chemistry of related bisphosphonate and PEGylated compounds. These notes extrapolate from existing literature on analogous systems to provide a practical guide for researchers.
Introduction to PEG2-bis(phosphonic acid diethyl ester)
PEG2-bis(phosphonic acid diethyl ester), with the chemical formula C12H28O9P2, is a bifunctional molecule.[1][2] The diethyl phosphonate groups are known to be effective chelators for a variety of metal ions, while the PEG linker enhances solubility and can be utilized in bioconjugation strategies.[3][4] A primary application of this molecule is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][5] In this context, it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the degradation of the latter.
Beyond its role in PROTACs, the bisphosphonate functionality opens up avenues in coordination chemistry, particularly for applications in drug delivery, diagnostic imaging, and materials science. The phosphonate groups can strongly coordinate with metal ions and metal oxide surfaces.[3][6]
Applications in Coordination Chemistry
The coordination chemistry of PEG2-bis(phosphonic acid diethyl ester) is primarily centered around the strong binding affinity of the phosphonate groups for metal ions. This allows for the formation of stable metal complexes and the functionalization of metal-based nanomaterials.
2.1. Formation of Metal-Organic Coordination Complexes:
Bisphosphonates are known to form coordination complexes with a variety of metal ions, including bioactive metals like Ca(II), Zn(II), and Mg(II).[7] These complexes have potential applications in treating bone-related diseases such as osteoporosis and osteolytic metastases.[6][7] The PEG linker in PEG2-bis(phosphonic acid diethyl ester) can improve the pharmacokinetic properties of such complexes.
2.2. Surface Functionalization of Nanoparticles for Biomedical Imaging:
A significant application of PEGylated bisphosphonates is the surface modification of metal oxide nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs), for use as contrast agents in magnetic resonance imaging (MRI) and as probes for single-photon emission computed tomography (SPECT).[8][9][10] The bisphosphonate moiety acts as a strong anchor to the nanoparticle surface, while the PEG chain provides a "stealth" coating that reduces uptake by the reticuloendothelial system, thereby prolonging circulation time.[8][9]
Logical Relationship of Components for Nanoparticle Functionalization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. PEG-bis(phosphonic acid diethyl ester) | AxisPharm [axispharm.com]
- 4. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 5. PEG2-bis(phosphonic acid diethyl ester) - Immunomart [immunomart.com]
- 6. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potentiating Bisphosphonate-based Coordination Complexes to Treat Osteolytic Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Self-Assembled Monolayers Using Phosphonic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. They are a cornerstone of surface engineering, enabling precise control over interfacial properties such as wettability, biocompatibility, and chemical reactivity. Among the various classes of molecules used for SAM formation, organophosphorus compounds, particularly phosphonic acids, have gained prominence for their ability to form robust and stable monolayers on a wide range of metal oxide surfaces.[1][2][3] Phosphonic esters serve as crucial precursors in the synthesis of these phosphonic acids and can also be directly involved in the deposition process, offering a versatile route to functionalized surfaces for applications in biosensors, medical implants, and drug delivery systems.[4][5][6]
Phosphonate-based SAMs offer significant advantages over more traditional thiol-on-gold and silane-on-oxide systems. They exhibit superior hydrolytic and thermal stability, owing to the strong covalent bond formed between the phosphonate (B1237965) headgroup and the metal oxide surface.[1][7] This enhanced stability is critical for applications in biological environments and for the long-term performance of devices.[8][9]
These application notes provide a comprehensive overview of the development of self-assembled monolayers using phosphonic esters, covering the synthesis of phosphonic ester precursors, their conversion to phosphonic acids, protocols for SAM formation, and methods for their characterization.
Synthesis of Phosphonic Ester Precursors
The synthesis of phosphonic acids for SAM formation typically proceeds through a phosphonic ester intermediate. The Michaelis-Arbuzov reaction is a widely employed and versatile method for the formation of the carbon-phosphorus bond, which is the backbone of the desired phosphonate molecule.[10]
Michaelis-Arbuzov Reaction Protocol:
This protocol outlines the synthesis of a diethyl alkylphosphonate, a common precursor to an alkylphosphonic acid used in SAM formation.
Materials:
-
Triethyl phosphite (B83602)
-
An appropriate alkyl halide (e.g., 1-bromooctadecane (B154017) for octadecylphosphonic acid)
-
Dry, inert solvent (e.g., toluene (B28343) or xylenes)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Set up a reaction flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Add the alkyl halide to the flask.
-
Add an equimolar amount of triethyl phosphite to the reaction flask.
-
Heat the reaction mixture to reflux (typically 120-150 °C) with stirring.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 4-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the volatile byproducts (e.g., ethyl bromide) and the solvent under reduced pressure.
-
The resulting crude diethyl alkylphosphonate can be purified by vacuum distillation or column chromatography.
Hydrolysis of Phosphonic Esters to Phosphonic Acids:
To be effective for forming robust SAMs on oxide surfaces, the phosphonic ester is typically hydrolyzed to the corresponding phosphonic acid. This can be achieved through acidic or basic hydrolysis, or by using silylating agents.[11][12]
Acidic Hydrolysis Protocol:
Materials:
-
Diethyl alkylphosphonate
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Round-bottom flask and reflux condenser
Procedure:
-
Place the diethyl alkylphosphonate in a round-bottom flask.
-
Add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux (around 110 °C) with stirring.
-
Continue refluxing for 12-24 hours until the reaction is complete, which can be monitored by the disappearance of the ester signals in ³¹P NMR.
-
Cool the reaction mixture and remove the water and excess HCl under reduced pressure.
-
The resulting phosphonic acid can be purified by recrystallization.
Experimental Protocols for SAM Formation
The most common and effective method for forming phosphonic acid SAMs on oxide surfaces is the "Tethering by Aggregation and Growth" (T-BAG) method.[1][13][14] This method involves the initial physisorption of the phosphonic acid molecules onto the surface, followed by a thermal annealing step to induce covalent bond formation.
T-BAG Protocol for Phosphonic Acid SAM Formation:
Substrate Preparation:
-
Substrates (e.g., silicon wafers with a native oxide layer, titanium, or aluminum oxide) should be thoroughly cleaned to remove organic contaminants and ensure a hydroxylated surface.
-
A typical cleaning procedure involves sonication in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen.
-
An oxygen plasma or piranha solution treatment can be used to generate a high density of hydroxyl groups on the surface, though caution is required with piranha solution due to its highly corrosive nature.
Solution Preparation:
-
Prepare a dilute solution (typically 1 mM) of the desired phosphonic acid in a suitable solvent. Tetrahydrofuran (THF) is commonly used.[1] The solvent should be of high purity and dry.
Deposition Procedure:
-
Immerse the cleaned substrate in the phosphonic acid solution.
-
Allow the solvent to slowly evaporate, which deposits a film of the phosphonic acid on the substrate surface.
-
Alternatively, the substrate can be incubated in the solution for a set period (e.g., 24 hours) at room temperature.
-
After deposition, the substrate is removed from the solution and rinsed gently with fresh solvent to remove any loosely bound molecules.
-
The substrate is then dried under a stream of nitrogen.
Thermal Annealing:
-
Place the substrate in an oven and heat to a temperature between 120 °C and 150 °C.[1]
-
Anneal for 24-48 hours to promote the condensation reaction between the phosphonic acid headgroups and the surface hydroxyl groups, forming strong M-O-P (where M is the metal from the oxide) covalent bonds.
-
After annealing, allow the substrate to cool to room temperature.
-
Rinse the substrate again with a suitable solvent and sonicate briefly to remove any non-covalently bound molecules.
-
Dry the substrate with nitrogen before characterization.
Characterization of Phosphonic Ester Derived SAMs
A variety of surface-sensitive techniques are employed to characterize the quality, structure, and properties of the formed SAMs.
| Characterization Technique | Information Obtained | Typical Results for Phosphonate SAMs |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface.[1][2] | Presence of P 2p or P 2s peaks confirms the attachment of the phosphonate headgroup. High-resolution scans can provide information on the binding mode (mono-, bi-, or tridentate).[1] |
| Contact Angle Goniometry | Surface wettability and hydrophobicity.[3][8] | High water contact angles (typically >110°) for long-chain alkylphosphonic acid SAMs indicate a well-ordered and densely packed monolayer. |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness. | Can reveal the formation of a smooth and uniform monolayer. May also show domains or defects in the SAM. |
| Ellipsometry | Thickness of the monolayer.[15] | Provides a measure of the layer thickness, which can be compared to the theoretical molecular length to assess molecular orientation. |
| Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy | Molecular orientation and order of the alkyl chains.[1][2] | Allows for the determination of the tilt angle of the molecules with respect to the surface normal. For octadecylphosphonic acid (ODPA) on SiO₂, a tilt angle of approximately 37° has been reported.[1][16] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational modes of the molecules in the SAM. | Can confirm the presence of characteristic functional groups and provide insights into the binding of the phosphonate headgroup to the surface. |
Quantitative Data Summary
The following table summarizes key quantitative data for well-characterized phosphonic acid SAMs, which are typically derived from phosphonic ester precursors.
| Parameter | Value | Molecule/Substrate | Reference |
| Alkyl Chain Tilt Angle | ~37° | Octadecylphosphonic acid (ODPA) on Silicon Oxide | [1][16] |
| Alkyl Chain Tilt Angle | ~45° | 11-Hydroxyundecylphosphonic acid (PUL) on Silicon Oxide | [2] |
| Water Contact Angle | >110° | Alkylphosphonic acids on Titanium | [7] |
| Monolayer Thickness | ~18 Å | α-Quarterthiophene-2-phosphonate on SiO₂/Si | [13] |
| Surface Coverage | ~0.90 nmol/cm² | Octadecylphosphonate on SiO₂/Si | [13] |
Visualizations
Synthesis of Phosphonic Acid from Phosphonic Ester
Caption: Synthetic route from phosphonic ester to phosphonic acid.
T-BAG Method for SAM Formation
Caption: Workflow for the T-BAG method of SAM formation.
Phosphonate Binding to a Metal Oxide Surface
Caption: Condensation reaction at the metal oxide surface.
Applications in Drug Development and Research
The ability to create stable, well-defined functional surfaces using phosphonic ester-derived SAMs has significant implications for drug development and biomedical research.
-
Biosensors: SAMs can be used to immobilize biorecognition elements (e.g., antibodies, enzymes, DNA) onto sensor surfaces. The stability of phosphonate SAMs is particularly advantageous for developing robust and reusable biosensors.[1][2]
-
Medical Implants: Modifying the surface of medical implants (e.g., titanium-based orthopedic or dental implants) with biocompatible SAMs can improve their integration with surrounding tissue and reduce the risk of rejection or infection.[8][9] Bifunctional phosphonic acids can be used to anchor cell-adhesive peptides to the implant surface.[17]
-
Drug Delivery: Nanoparticles functionalized with phosphonate SAMs can be designed for targeted drug delivery. The SAM can be tailored to improve the stability of the nanoparticles in biological media and to incorporate targeting ligands.
-
Controlling Protein Adsorption: SAMs with specific terminal functional groups (e.g., oligo(ethylene glycol)) can be used to create protein-resistant surfaces, which is crucial for preventing non-specific protein adsorption in diagnostic assays and on medical devices.
Conclusion
The use of phosphonic esters as precursors for the formation of phosphonic acid self-assembled monolayers provides a reliable and versatile method for the surface modification of a wide range of metal oxides. The resulting phosphonate SAMs exhibit exceptional stability, making them highly suitable for demanding applications in research, diagnostics, and medicine. The protocols and data presented in these application notes offer a comprehensive guide for scientists and professionals seeking to leverage the advantages of phosphonate-based surface chemistry.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and order of phosphonic acid-based self-assembled monolayers on Si(100) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. The Hydrolysis of Phosphinates and Phosphonates: A Review [mdpi.com]
- 12. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. princeton.edu [princeton.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 17. princeton.edu [princeton.edu]
Troubleshooting & Optimization
Improving the solubility of PEGylated compounds for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to the solubility of PEGylated compounds in in vitro assays.
Troubleshooting Guide
This guide is designed in a question-and-answer format to help you resolve specific issues you may encounter during your experiments.
Q1: My PEGylated compound, which I expected to be soluble, has formed a precipitate or made my aqueous buffer cloudy. What are the first steps I should take?
A1: The appearance of precipitation or turbidity is a clear indicator of poor solubility. The initial response should be a systematic investigation to identify the cause.
Immediate Actions:
-
Visual Confirmation: Confirm that what you are observing is indeed a precipitate from your compound and not a result of buffer incompatibility or contamination.
-
Check Concentration: Verify that the final concentration of your compound in the assay buffer does not exceed its solubility limit. You may need to perform a solubility pre-assessment.
-
Review Dissolution Process: Re-examine the protocol used to dissolve the compound and prepare the stock solution. Incomplete initial dissolution is a common cause of subsequent precipitation. Low molecular weight PEGs, for instance, can be slow to dissolve at room temperature and may benefit from mild heating[1].
Below is a workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for precipitation issues.
Q2: I am struggling to prepare a concentrated stock solution of my PEGylated compound. Which solvents should I try?
A2: Polyethylene (B3416737) glycol (PEG) itself is amphiphilic, meaning it has good solubility in both water and many organic solvents[2][3]. The solubility of the final PEGylated conjugate, however, depends on the properties of the attached molecule.
A systematic approach to solvent selection is recommended:
-
Start with Common Solvents: Begin with solvents known to dissolve PEG. For higher molecular weight PEGs, water is the preferred solvent[1].
-
Use Co-solvents: If solubility is poor in a single solvent, a mixture of solvents can be effective. For compounds intended for biological assays, using a small amount of an organic solvent like DMSO, ethanol, or methanol (B129727) to dissolve the compound before diluting it into the aqueous assay buffer is a standard practice.
-
Consider the Parent Molecule: The original, non-PEGylated molecule's solubility characteristics are a crucial guide. If the parent molecule is hydrophobic, using organic solvents is a logical starting point.
The table below summarizes common solvents for dissolving PEGylated compounds.
| Solvent Category | Examples | Recommended For | Considerations |
| Aqueous | Deionized Water, PBS, Tris Buffer | High MW PEGs and hydrophilic conjugates.[1] | Buffer pH and salt concentration can significantly impact solubility. |
| Organic (Polar, Protic) | Ethanol, Methanol | Low MW PEGs and conjugates with moderate polarity.[1][2] | Can be used as co-solvents for dilution into aqueous media. |
| Organic (Polar, Aprotic) | DMSO, DMF, Acetonitrile, THF | Low MW PEGs and hydrophobic conjugates.[1][2][4] | Ensure final concentration in the assay is low to avoid cell toxicity. |
| Organic (Non-polar) | Dichloromethane, Chloroform | Primarily for low MW PEGs and very hydrophobic molecules.[1][4] | Generally not compatible with aqueous in vitro assays. |
Q3: My compound precipitates when I dilute my organic stock solution into my aqueous assay buffer. How can I prevent this?
A3: This is a common issue when the organic solvent from the stock solution mixes with the aqueous buffer, creating an environment where the compound is no longer soluble.
Strategies to Prevent Precipitation Upon Dilution:
-
Minimize Organic Solvent: Prepare the stock solution at the highest possible concentration in the organic solvent to minimize the volume added to the aqueous buffer.
-
Use an Intermediate Dilution: Perform a serial dilution, first into a mixture of the organic solvent and water/buffer, and then further into the final assay buffer.
-
Add Surfactants or Excipients: Incorporate a small amount of a biocompatible surfactant (e.g., Tween® 20, Tween® 80, Pluronic® F-68) or a PEGylated excipient like TPGS into the aqueous buffer[4]. These agents can form micelles that help keep the hydrophobic compound in solution[5].
-
Alter the Dilution Method: Add the stock solution to the buffer dropwise while vortexing vigorously to promote rapid mixing and prevent localized high concentrations that can trigger precipitation.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation and why is it supposed to improve solubility?
A1: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a protein, peptide, or small molecule drug[6][7]. PEG is a hydrophilic (water-loving) polymer. Attaching it to a less soluble molecule can increase the overall hydrophilicity of the conjugate, often leading to significantly improved solubility in aqueous solutions[7][8]. Beyond solubility, PEGylation can also extend the circulating half-life of a drug in the body and reduce its immunogenicity[8][9].
Q2: If PEG is so soluble, why is my PEGylated compound precipitating?
A2: While PEG is highly soluble, the final properties of the conjugate are a combination of the PEG chain and the attached molecule. Several factors can lead to poor solubility:
-
Dominant Parent Molecule Properties: If the parent molecule is extremely hydrophobic, even the addition of a PEG chain may not be enough to make the entire conjugate soluble in water.
-
High Molecular Weight: Very large conjugates can sometimes have lower solubility.
-
Aggregation: The PEGylated molecules may self-assemble or aggregate, especially at high concentrations, leading to precipitation.
-
Buffer Conditions: The pH, ionic strength, and specific ions in your buffer can interact with the conjugate and reduce its solubility.
-
Crystalline vs. Amorphous Form: The solid form of the compound matters. An amorphous form is generally more soluble than a stable crystalline form[10].
The diagram below illustrates the key factors influencing the solubility of a PEGylated compound.
Caption: Key factors that determine compound solubility.
Q3: Does the molecular weight (MW) of the PEG chain affect solubility?
A3: Yes, the molecular weight and structure (linear vs. branched) of the PEG chain can have a significant impact.
-
Higher MW PEG: Generally, longer PEG chains (higher MW) impart more of their water-soluble character to the conjugate, which can enhance aqueous solubility[9]. For example, increasing PEG MW from 2 to 20 kDa in micelles was shown to prevent aggregation[9].
-
Lower MW PEG: These are soluble in a wider range of organic solvents[1].
-
Steric Hindrance: Very large PEG chains can sometimes cause steric hindrance, which might affect not only solubility but also the biological activity of the molecule[7].
The choice of PEG MW is often a balance between achieving desired solubility, maintaining biological function, and optimizing pharmacokinetic properties[4].
| PEG Property | General Impact on Solubility |
| Higher Molecular Weight (>20 kDa) | Tends to increase aqueous solubility; may decrease solubility in organic solvents.[4] |
| Lower Molecular Weight (<5 kDa) | Soluble in a broader range of organic and aqueous solvents.[2] |
| Branched Structure | Can create a larger hydrodynamic radius, potentially enhancing the "stealth" effect and altering solubility compared to linear PEGs of the same MW. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for a Novel PEGylated Compound
This protocol provides a general workflow for dissolving a PEGylated compound of unknown solubility.
Materials:
-
PEGylated compound (solid)
-
Solvents: Deionized water, Ethanol (EtOH), Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Initial Solvent Test (Small Scale): a. Weigh out a small, precise amount of the compound (e.g., 1 mg) into three separate microcentrifuge tubes. b. To the first tube, add a small volume (e.g., 50 µL) of deionized water. Vortex for 30 seconds. c. To the second tube, add 50 µL of EtOH. Vortex for 30 seconds. d. To the third tube, add 50 µL of DMSO. Vortex for 30 seconds. e. Observe each tube for complete dissolution. If not dissolved, add another 50 µL of the respective solvent and vortex again. Note the solvent that provides the best solubility.
-
Preparation of Concentrated Stock: a. Based on the results from step 1, select the best solvent. If DMSO or EtOH is chosen, the goal is to create a highly concentrated stock (e.g., 10-50 mM) to minimize the organic solvent percentage in the final assay. b. Weigh the desired amount of compound into a sterile tube. c. Add the calculated volume of the chosen solvent. d. Vortex thoroughly. If dissolution is slow, especially with PEGs, gentle warming (e.g., 37°C for 5-10 minutes) can be applied[1]. e. Once fully dissolved, visually inspect the solution to ensure it is clear and free of particulates. f. Store the stock solution at the recommended temperature (typically -20°C or -80°C).
Protocol 2: Small-Scale Screening for Optimal Buffer Conditions
This protocol helps determine the best buffer conditions to maintain solubility upon dilution.
Materials:
-
Concentrated stock solution of PEGylated compound (from Protocol 1)
-
A panel of potential assay buffers (e.g., PBS at pH 6.4, 7.4, and 8.4; Tris buffer; HEPES buffer)
-
Buffers containing solubility enhancers (e.g., 0.1% Pluronic F-68, 0.5% HP-β-CD)
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scatter
Procedure:
-
Plate Setup: Add 198 µL of each test buffer to different wells of the 96-well plate. Prepare triplicate wells for each condition. Include a "buffer only" control for each.
-
Compound Addition: Add 2 µL of your concentrated stock solution to each well (for a 1:100 dilution). Pipette up and down gently to mix.
-
Incubation and Observation: a. Immediately after addition, visually inspect the plate for any signs of precipitation. b. Measure the absorbance/optical density (e.g., at 600 nm) at time zero. An increase in absorbance indicates scattering from insoluble particles. c. Incubate the plate under your standard assay conditions (e.g., 37°C for 1 hour). d. After incubation, visually inspect again and take a final absorbance reading.
-
Data Analysis: Compare the change in absorbance across the different buffer conditions. The buffer that shows the lowest increase in absorbance is the most suitable for maintaining the solubility of your PEGylated compound.
Caption: Experimental workflow for solubility screening.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. skemman.is [skemman.is]
- 6. Considerations in formulation development of a PEGylated protein [morressier.com]
- 7. Protein formulation by PEGylation | PDF [slideshare.net]
- 8. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Hydrolytic Stability of Phosphonic Acid Diethyl Ester Linkers
This guide is intended for researchers, scientists, and drug development professionals working with phosphonic acid diethyl ester linkers. It provides answers to frequently asked questions and troubleshooting advice for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the hydrolytic stability of phosphonic acid diethyl ester linkers?
A1: Phosphonic acid diethyl esters are susceptible to hydrolysis, and the rate of this degradation is primarily influenced by several key factors:
-
pH: Hydrolysis can be catalyzed by both acidic and basic conditions.[1][2] The rate of cleavage is often significantly dependent on the pH of the medium.[1] Generally, maintaining neutral conditions (pH ≈ 7) is advisable to minimize unwanted hydrolysis.[3]
-
Temperature: The rate of hydrolysis increases with temperature, as with most chemical reactions.[3][4] Reactions that are slow at room temperature can become significantly faster at elevated temperatures.
-
Steric Hindrance: The structure of the groups attached to the phosphorus atom plays a crucial role. Increasing the steric bulk around the phosphorus center can significantly slow down the rate of hydrolysis, particularly under basic conditions.[3][4]
-
Electronic Effects: The electronic properties of substituents on the linker influence stability. Electron-withdrawing groups can increase the rate of hydrolysis.[3][5]
-
Enzymatic Activity: In biological systems (e.g., cell lysates, serum), enzymes like phosphatases and phosphodiesterases can catalyze the cleavage of the phosphonate (B1237965) ester bond.[4][6][7]
Q2: My phosphonic acid diethyl ester linker appears to be degrading during my experiment. How can I confirm this?
A2: You can monitor the stability and confirm degradation using several analytical techniques:
-
³¹P NMR Spectroscopy: This is a direct and quantitative method to observe the degradation of phosphonate compounds.[3] The parent diethyl ester will have a characteristic chemical shift. As it hydrolyzes, new peaks corresponding to the phosphonic acid monoester and the final phosphonic acid will appear at different chemical shifts.[3] The extent of hydrolysis can be quantified by integrating these signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the intact linker from its hydrolysis products.[4] By monitoring the decrease in the peak area of the parent compound and the emergence of new peaks over time, you can quantify its stability.[4]
Q3: Are there alternatives to acidic or basic hydrolysis for cleaving the ester to get the desired phosphonic acid?
A3: Yes, if strong acidic or alkaline conditions are incompatible with your molecule, dealkylation using trimethylsilyl (B98337) halides, such as trimethylsilyl bromide (TMSBr) or trimethylsilyl iodide (TMSI), is a common and gentle method.[1][8] This reaction typically proceeds under mild conditions and is often used when sensitive functional groups are present.[1]
Troubleshooting Guide
This section addresses specific problems you might encounter during synthesis, purification, or application of phosphonic acid diethyl ester linkers.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected hydrolysis during aqueous work-up or purification. | Presence of residual acidic or basic reagents.[3] The acidic nature of standard silica (B1680970) gel.[3] | 1. Carefully neutralize the reaction mixture before work-up. 2. Minimize contact time with water, especially at non-neutral pH. 3. For chromatography, use deactivated or neutral silica gel. Alternatively, consider purification on neutral alumina (B75360) or via preparative HPLC with a neutral mobile phase.[3] |
| The desired phosphonic acid is not forming after attempted hydrolysis. | The phosphonate ester is particularly stable due to steric hindrance or electronic effects.[3] | 1. Employ harsher hydrolysis conditions, such as refluxing in concentrated HCl or HBr.[3] 2. Use a non-hydrolytic cleavage method, like the McKenna reaction with bromotrimethylsilane (B50905) (TMSBr).[3] |
| Precipitation of the compound in an aqueous buffer. | The concentration exceeds the compound's solubility. Contamination with metal ions that form insoluble salts. | 1. Reduce the concentration of the compound.[4] 2. Adjust the pH of the buffer, as solubility can be pH-dependent.[4] 3. If metal ion contamination is suspected, add a small amount of a chelating agent like EDTA.[4] |
| Product degradation during long-term storage. | Exposure to atmospheric moisture.[3] Presence of acidic or basic contaminants on glassware. | 1. Store the purified ester under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. 2. For extended storage, use a desiccator at low temperatures.[3] 3. Ensure all storage vials are clean and dry. |
Quantitative Data on Hydrolysis Rates
The rate of hydrolysis is highly dependent on the specific structure of the phosphonate ester and the reaction conditions.
Table 1: Effect of Aromatic Substituents on the Acidic Hydrolysis of Dimethyl α-Hydroxybenzylphosphonates [5]
| Substituent on Benzyl Group | k₁ (h⁻¹) | k₂ (h⁻¹) | Time for Complete Hydrolysis (h) |
| H | 2.64 | 0.60 | 6.5 |
| 4-NO₂ | 5.18 | 1.24 | 2.5 |
| 4-Cl | 3.36 | 0.67 | 5.5 |
| 4-F | 3.42 | 0.74 | 6.0 |
| k₁ and k₂ represent the pseudo-first-order rate constants for the hydrolysis of the first and second ester groups, respectively. Conditions: Reflux in the presence of 3 equivalents of concentrated HCl in water.[5] |
Table 2: Effect of Steric Hindrance on the Alkaline Hydrolysis of Ethyl Phosphinates [3]
| Compound | Relative Rate of Hydrolysis |
| Ethyl diethylphosphinate | 260 |
| Ethyl diisopropylphosphinate | 41 |
| Ethyl di-tert-butylphosphinate | 0.08 |
| Rates are relative and demonstrate a significant decrease in hydrolysis rate with increasing steric bulk around the phosphorus atom.[3] |
Experimental Protocols & Visualizations
Hydrolysis Pathway and Troubleshooting Workflow
The following diagrams illustrate the general hydrolysis pathway and a logical workflow for troubleshooting stability issues.
Caption: General two-step hydrolysis of a phosphonic acid diethyl ester.
Caption: A logical workflow for troubleshooting linker instability.
Protocol 1: Monitoring Linker Stability by HPLC
This protocol provides a general method for using HPLC to assess the stability of a phosphonic acid diethyl ester linker in an aqueous buffer. Method optimization will be required for specific compounds.[4]
-
Sample Preparation:
-
Prepare a stock solution (e.g., 10 mM) of your phosphonic acid diethyl ester linker in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Dilute the stock solution with the aqueous buffer you are testing for stability (e.g., PBS, pH 7.4) to the desired final concentration (e.g., 100 µM).
-
Prepare several identical samples for analysis at different time points (e.g., t=0, 1h, 4h, 8h, 24h).
-
Incubate the samples at the desired temperature (e.g., 37°C).
-
At each time point, quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile) to precipitate proteins and stop degradation. Centrifuge to clarify the supernatant before injection.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.[4]
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage over 15-20 minutes to elute the parent compound and potential degradation products. (e.g., 5% to 95% B over 15 min).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.[4]
-
-
Data Analysis:
-
Integrate the peak area of the parent phosphonate ester compound at each time point.
-
Identify new peaks that appear over time, which correspond to hydrolysis products.
-
Plot the percentage of the remaining parent compound against time to determine the stability profile and calculate the half-life (t₁/₂) of the linker under the tested conditions.[4]
-
Protocol 2: Monitoring Linker Stability by ³¹P NMR Spectroscopy
This protocol describes how to use ³¹P NMR to directly observe and quantify the hydrolysis of a phosphonate ester.[3]
-
Sample Preparation:
-
In an NMR tube, dissolve the phosphonic acid diethyl ester linker in the aqueous buffer of interest. To provide an NMR lock signal, a co-solvent of D₂O (deuterium oxide) should be used (e.g., 90% H₂O buffer / 10% D₂O).
-
The concentration should be sufficient for detection, typically >1 mM.[4]
-
An internal standard (a stable, non-reactive phosphorus-containing compound with a distinct chemical shift) can be added for precise quantification.
-
-
NMR Acquisition:
-
Use a high-field NMR spectrometer equipped with a phosphorus probe.
-
Acquire a one-dimensional ³¹P spectrum with proton decoupling.
-
Key Parameters:
-
Pulse Angle: A 30-45° pulse angle allows for faster repetition rates.
-
Relaxation Delay (d1): To ensure accurate quantification, this delay should be at least 5 times the longest T₁ relaxation time of the phosphorus nuclei being observed.
-
-
-
Data Acquisition and Interpretation:
-
Acquire spectra at various time points (e.g., t=0, 2h, 6h, 24h) while maintaining the sample at a constant temperature within the NMR spectrometer.
-
Process the spectra and identify the chemical shifts. The parent diethyl ester, the intermediate monoester, and the final phosphonic acid will each have a unique ³¹P chemical shift.
-
Quantify the extent of hydrolysis by integrating the signals corresponding to the starting material and the hydrolysis products at each time point.[3] The relative percentage of each species can be calculated from the integral values.
-
Caption: Experimental workflow for kinetic stability analysis.
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymic hydrolysis of phosphonate esters. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
Recommended storage and handling of PEG2-bis(phosphonic acid diethyl ester)
This technical support center provides guidance on the recommended storage and handling of PEG2-bis(phosphonic acid diethyl ester), a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It includes frequently asked questions and troubleshooting advice to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store PEG2-bis(phosphonic acid diethyl ester)?
A1: There are conflicting recommendations for the storage of PEG2-bis(phosphonic acid diethyl ester). Some suppliers suggest room temperature, while others recommend -20°C.[1][2] For short-term storage of stock solutions (up to one month), 0-4°C has also been suggested. Given this variability, it is crucial to always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage instructions. In the absence of a specific recommendation, storing the compound at -20°C is the most cautious approach to minimize potential degradation.
Q2: What is the recommended way to handle this compound?
A2: As with any chemical reagent, proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood. Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.
Q3: Is PEG2-bis(phosphonic acid diethyl ester) stable?
A3: Phosphonate (B1237965) esters, as a class of compounds, are susceptible to hydrolysis, which can be accelerated by acidic or basic conditions and elevated temperatures. To ensure the integrity of PEG2-bis(phosphonic acid diethyl ester), it is important to avoid exposure to moisture and incompatible pH conditions during storage and in experimental setups. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can also help to prevent degradation from atmospheric moisture.
Q4: In which solvents is PEG2-bis(phosphonic acid diethyl ester) soluble?
Data Summary
Table 1: Storage and Handling Recommendations
| Parameter | Recommendation | Source |
| Storage Temperature (Solid) | Room temperature (may vary) | MedChemExpress |
| -20°C | Immunomart | |
| Storage Temperature (Stock Solution) | 0-4°C for 1 month | Xcess Biosciences |
| General Handling | Use in a well-ventilated area with appropriate PPE. Avoid contact with skin and eyes. | General chemical safety guidelines |
| Key Instability Factor | Susceptible to hydrolysis under acidic or basic conditions and at elevated temperatures. | General knowledge of phosphonate esters |
Table 2: Predicted Qualitative Solubility of PEG2-bis(phosphonic acid diethyl ester)
| Solvent | Solvent Polarity | Predicted Solubility |
| Hexane | Nonpolar | Soluble |
| Toluene | Nonpolar | Soluble |
| Diethyl Ether | Polar Aprotic | Soluble |
| Chloroform | Polar Aprotic | Soluble |
| Ethyl Acetate | Polar Aprotic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Acetonitrile | Polar Aprotic | Soluble |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Water | Polar Protic | Sparingly Soluble to Soluble |
| DMSO | Polar Aprotic | Soluble |
| DMF | Polar Aprotic | Soluble |
This table is a prediction based on the general solubility of similar diethyl ester compounds and the hydrophilic nature of the PEG linker. Actual solubility should be determined experimentally.
Troubleshooting Guide
Encountering issues in your experiments? This guide addresses common problems that may arise from the improper storage or handling of PEG2-bis(phosphonic acid diethyl ester).
Problem 1: Inconsistent or failed reaction outcomes (e.g., low yield of PROTAC).
-
Potential Cause: Degradation of the PEG2-bis(phosphonic acid diethyl ester) linker due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the supplier's recommendations or at -20°C.
-
Check for Hydrolysis: If the reaction is performed in the presence of acidic or basic reagents, consider if the linker could have been hydrolyzed. Neutralize the reaction mixture if possible before adding the linker.
-
Use Fresh Aliquot: If the compound has been stored for an extended period or has been exposed to ambient conditions multiple times, use a fresh, unopened vial for your reaction.
-
Problem 2: Difficulty dissolving the compound.
-
Potential Cause: Use of an inappropriate solvent.
-
Troubleshooting Steps:
-
Consult Solubility Table: Refer to the qualitative solubility table above and select a solvent in which the compound is predicted to be soluble.
-
Gentle Warming/Sonication: Gentle warming or brief sonication can aid in the dissolution of the compound. Avoid excessive heat to prevent degradation.
-
Small-Scale Test: Before preparing a large stock solution, perform a small-scale solubility test with a tiny amount of the compound.
-
Experimental Protocols
While a specific, universally cited protocol for the use of PEG2-bis(phosphonic acid diethyl ester) is not available, the following represents a generalized workflow for its incorporation as a linker in PROTAC synthesis.
General Protocol for PROTAC Synthesis using a PEG Linker
This protocol assumes a two-step synthesis where the PEG linker is first coupled to one of the ligands (either for the target protein or the E3 ligase) before the addition of the second ligand.
-
Ligand 1 and Linker Conjugation:
-
Dissolve Ligand 1 (containing a suitable functional group for coupling) and a slight excess of PEG2-bis(phosphonic acid diethyl ester) in an appropriate anhydrous solvent (e.g., DMF, DCM, or acetonitrile).
-
Add the necessary coupling reagents (e.g., HATU, HOBt, EDC) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete (monitor by TLC or LC-MS).
-
-
Purification of the Intermediate:
-
Once the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purify the resulting Ligand 1-linker conjugate using an appropriate chromatographic technique (e.g., flash column chromatography or preparative HPLC).
-
-
Ligand 2 Coupling:
-
Dissolve the purified Ligand 1-linker conjugate and a slight excess of Ligand 2 in an anhydrous solvent.
-
Add the appropriate coupling reagents and base, similar to step 1.
-
Stir the reaction at room temperature under an inert atmosphere until completion.
-
-
Final Purification:
-
Purify the final PROTAC molecule using preparative HPLC to obtain the desired product with high purity.
-
Characterize the final product using analytical techniques such as LC-MS and NMR.
-
Visualizations
Caption: Decision workflow for storing PEG2-bis(phosphonic acid diethyl ester).
Caption: Troubleshooting workflow for failed reactions involving the linker.
References
Technical Support Center: Optimization of Reaction Conditions for PEGylation of Biomolecules
Welcome to the technical support center for biomolecule PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary benefits of PEGylating my biomolecule?
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a biomolecule, offers several advantages, including:
-
Prolonged Circulation Half-Life: PEGylation increases the hydrodynamic size of the molecule, which reduces its clearance rate by the kidneys. This allows for a sustained therapeutic effect and less frequent dosing[1][2][3][].
-
Reduced Immunogenicity: The PEG chains can mask epitopes on the biomolecule, reducing its recognition by the immune system and minimizing the risk of an immune response[3][][].
-
Enhanced Solubility and Stability: PEG is a hydrophilic polymer that can increase the water solubility of hydrophobic proteins and protect them from enzymatic degradation, thermal stress, and pH variations[3][][6].
-
Improved Pharmacokinetics: By altering the size and charge of the biomolecule, PEGylation can improve its bioavailability and tissue distribution[3][].
Q2: Which functional groups on a protein are typically targeted for PEGylation?
The most common targets for PEGylation are the primary amine groups of lysine (B10760008) residues and the N-terminal α-amine group[7][8]. Other potential sites include the sulfhydryl groups of cysteine residues, carboxyl groups of aspartic and glutamic acids, and hydroxyl groups of serine and threonine[8][9]. The choice of target depends on the desired site-specificity and the potential impact on the biomolecule's activity[8].
Q3: What is the difference between first-generation and second-generation PEGylation?
First-generation PEGylation typically involves the non-specific, random attachment of PEG chains to multiple sites on the biomolecule. This can lead to a heterogeneous mixture of products with varying degrees of PEGylation and positional isomers[10][11]. Second-generation PEGylation focuses on site-specific conjugation to produce a more homogeneous product with better-defined properties and potentially higher retention of biological activity[11].
Q4: How does the molecular weight of PEG affect the properties of the conjugate?
The molecular weight of the attached PEG directly influences the pharmacokinetic and pharmacodynamic properties of the biomolecule. Higher molecular weight PEGs generally lead to a longer circulation half-life due to reduced renal clearance[12][13]. However, very large PEG chains can also lead to decreased biological activity due to steric hindrance[3]. The optimal PEG size is a balance between maximizing in vivo residence time and preserving the biomolecule's function[13].
Q5: Can PEGylation cause any adverse effects?
While generally considered safe, PEG itself can sometimes elicit an immune response, leading to the production of anti-PEG antibodies[14][15][16]. This can result in accelerated clearance of the PEGylated drug and, in rare cases, hypersensitivity reactions[15][16]. Other potential drawbacks include a decrease in the biological activity of the conjugated molecule and increased viscosity of the final product[3][15].
Troubleshooting Guide
This guide addresses common problems encountered during the PEGylation of biomolecules and provides systematic approaches to resolving them.
Problem 1: Low PEGylation Yield
| Possible Cause | Solution |
| Suboptimal Reaction Conditions | Optimize key reaction parameters. A systematic approach, such as a Design of Experiments (DOE), can be beneficial to identify the ideal conditions for your specific biomolecule and PEG reagent[17][18]. |
| Incorrect pH | The optimal pH depends on the reactive group being targeted. For amine PEGylation (e.g., with NHS esters), a pH of 7-9 is generally recommended. For N-terminal specific reactions with PEG-aldehyde, a slightly acidic pH of 5-7 is often optimal[7][19]. Verify the pH of your reaction buffer before starting. |
| Inappropriate Molar Ratio | Increase the molar excess of the PEG reagent to the biomolecule. A starting point of 5- to 20-fold molar excess is common, but this may need to be adjusted[7]. |
| Insufficient Reaction Time or Temperature | Increase the reaction time and monitor the progress at various intervals (e.g., 2, 4, 8, 24 hours) to find the optimal duration. Most PEGylation reactions are performed at room temperature or 4°C to maintain protein stability[7][19]. |
| Degradation of PEG Reagent | PEG reagents, especially aldehydes and NHS esters, can be sensitive to moisture and hydrolysis[7]. Store reagents at -20°C and protect them from moisture. Allow the vial to warm to room temperature before opening to prevent condensation. Use a fresh vial if degradation is suspected[7]. |
| Inactive Reducing Agent (for Reductive Amination) | For PEGylation with PEG-aldehyde, a reducing agent like sodium cyanoborohydride is required to form a stable bond. If this reagent has lost activity, the reaction will not proceed to completion. Use a fresh supply and store it in a desiccator[7]. |
| Issues with the Biomolecule | Ensure the purity and proper folding of your biomolecule. Aggregated or denatured protein will not react efficiently. The target functional groups may also be inaccessible. |
Problem 2: Loss of Biological Activity
| Possible Cause | Solution |
| PEGylation at or near the Active Site | PEGylation can cause steric hindrance, blocking the active site or receptor-binding site of the biomolecule[3][8]. |
| Random Conjugation | Switch to a site-specific PEGylation strategy to direct the PEG to a region of the molecule that is not critical for its function[20]. This can be achieved by targeting specific amino acids (e.g., cysteine) or the N-terminus[17][20]. |
| Protecting the Active Site | In some cases, the active site can be protected by binding a substrate or inhibitor during the PEGylation reaction[8]. |
| Conformational Changes | The attachment of PEG can induce conformational changes in the biomolecule that affect its activity. Characterize the structure of the PEGylated product to assess any changes. |
| Harsh Reaction Conditions | Extreme pH or high temperatures can denature the biomolecule. Ensure that the reaction conditions are mild and within the stability range of your protein[2][17]. |
Problem 3: Heterogeneous Product Mixture
| Possible Cause | Solution |
| Random PEGylation Chemistry | Using PEG reagents that target common amino acids like lysine will often result in a mixture of mono-, di-, and multi-PEGylated species, as well as positional isomers[10]. |
| Site-Specific PEGylation | Employ site-specific PEGylation techniques to achieve a more homogeneous product. This could involve introducing a unique cysteine residue for thiol-specific PEGylation or optimizing conditions for N-terminal PEGylation[17][20]. |
| Diol Impurities in mPEG Reagents | Monomethoxy PEG (mPEG) reagents can contain a certain percentage of PEG diol, which can lead to cross-linking and the formation of protein dimers[8]. Use high-purity mPEG reagents to minimize this side reaction. |
| Difficult Purification | The physicochemical properties of the different PEGylated forms can be very similar, making separation challenging[21][22]. |
| Optimize Chromatography | Ion-exchange chromatography (IEC) can be effective at separating species with different numbers of attached PEGs, as the polymer shields the protein's charge[21][22]. Size-exclusion chromatography (SEC) separates based on size and can resolve unreacted protein from PEGylated products[21][22]. |
Data Presentation: Typical Reaction Parameters
The optimal conditions for PEGylation are highly dependent on the specific biomolecule, the chosen PEG reagent, and the desired outcome. The following table provides general starting ranges for key parameters.
| Parameter | Amine-Specific PEGylation (e.g., NHS Ester) | Thiol-Specific PEGylation (e.g., Maleimide) | Reductive Amination (e.g., PEG-Aldehyde) |
| pH | 7.0 - 9.0[19] | 6.5 - 7.5[19] | 5.0 - 7.0[7] |
| Temperature | 4 - 25 °C | 4 - 25 °C | 4 - 25 °C |
| Molar Ratio (PEG:Biomolecule) | 5:1 to 20:1[7] | 5:1 to 20:1 | 5:1 to 20:1[7] |
| Reaction Time | 1 - 4 hours | 2 - 8 hours | 2 - 24 hours[7] |
| Protein Concentration | 1 - 10 mg/mL[19] | 1 - 10 mg/mL | 1 - 5 mg/mL[7] |
| Reducing Agent | Not Applicable | Not Applicable | Sodium Cyanoborohydride (NaBH3CN) |
Experimental Protocols
General Protocol for Amine PEGylation with an NHS-Ester PEG
-
Buffer Preparation: Prepare a reaction buffer such as 20 mM sodium phosphate (B84403) with 150 mM NaCl at pH 7.5[19].
-
Protein Solution: Dissolve the biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL[19].
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester functionalized PEG in the same buffer or a compatible anhydrous solvent like DMSO[19].
-
Conjugation Reaction: Add the desired molar excess of the dissolved PEG reagent to the protein solution. Mix gently and allow the reaction to proceed for 1-4 hours at room temperature or 4°C with gentle stirring[19].
-
Quenching: Stop the reaction by adding an excess of a small molecule amine, such as Tris or glycine, to consume any unreacted NHS-ester groups[19].
-
Purification: Purify the PEGylated product from unreacted protein and excess PEG reagent using a suitable chromatography method like ion-exchange or size-exclusion chromatography[21][22].
-
Characterization: Analyze the purified product using SDS-PAGE to confirm the increase in apparent molecular weight and assess the degree of PEGylation. The band of the PEGylated protein will appear broader than that of the unmodified protein[19].
Visualizations
Logical Workflow for Troubleshooting Low PEGylation Yield
Caption: A troubleshooting flowchart for addressing low PEGylation yield.
Experimental Workflow for PEGylation Optimization
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. PEGylation - Wikipedia [en.wikipedia.org]
- 3. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 13. biopharminternational.com [biopharminternational.com]
- 14. researchgate.net [researchgate.net]
- 15. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 16. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 19. benchchem.com [benchchem.com]
- 20. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purity Assessment of Synthetic PEG2-bis(phosphonic acid diethyl ester)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purity assessment of synthetic PEG2-bis(phosphonic acid diethyl ester), a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, purification, and analysis.
Section 1: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purity assessment of PEG2-bis(phosphonic acid diethyl ester). A common synthetic route is the Michaelis-Arbuzov reaction between a dihalo-PEG2 derivative (e.g., 1,2-bis(2-chloroethoxy)ethane) and a trialkyl phosphite (B83602) (e.g., triethyl phosphite).
Diagram of a potential troubleshooting workflow for synthesis and purification:
Caption: Troubleshooting workflow for the synthesis and purification of PEG2-bis(phosphonic acid diethyl ester).
Issue 1: Low or No Product Yield in Synthesis
| Potential Cause | Recommended Action |
| Low Reactivity of Starting Materials | The reactivity of alkyl halides in the Michaelis-Arbuzov reaction follows the trend I > Br > Cl. If using a chloro-derivative, consider switching to a bromo- or iodo-derivative of the PEG2 linker. Ensure the triethyl phosphite is of high purity and free from oxidation products. |
| Suboptimal Reaction Temperature | The Michaelis-Arbuzov reaction often requires elevated temperatures (typically 120-160 °C). If the temperature is too low, the reaction may not proceed. Conversely, excessively high temperatures can lead to pyrolysis of the ester, forming acidic byproducts.[1] It is crucial to carefully control the reaction temperature. |
| Incorrect Stoichiometry | An excess of triethyl phosphite is often used to drive the reaction to completion. However, a large excess can complicate purification. A modest excess (e.g., 2.2 equivalents for a dihalide) is a reasonable starting point. |
| Side Reactions | Elimination reactions can occur with secondary halides, though this is less likely with the primary halides on the PEG linker.[1] Another possibility is that the newly formed ethyl halide byproduct competes with the starting dihalo-PEG2 for reaction with the phosphite.[2] Using a phosphite that generates a low-boiling byproduct can help mitigate this. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification Method(s) | Recommended Action |
| Unreacted Starting Materials | ¹H NMR, HPLC-UV/CAD, LC-MS | Optimize reaction time and temperature. Ensure correct stoichiometry. Improve purification, for example, by using a more efficient column chromatography setup. |
| Mono-substituted Intermediate | ³¹P NMR (distinct signal from the bis-substituted product), ¹H NMR (asymmetric PEG signals), LC-MS (lower molecular weight) | Increase the molar excess of triethyl phosphite. Extend the reaction time. Optimize purification to separate the mono- and bis-substituted products. |
| Partially Hydrolyzed Product(s) | ³¹P NMR (shift to a different ppm value), LC-MS (mass change corresponding to loss of one or more ethyl groups) | Avoid acidic or basic conditions during workup and purification. Use anhydrous solvents and reagents. If using silica (B1680970) gel chromatography, consider neutralizing the silica gel with a base like triethylamine (B128534) before use. |
| Triethyl Phosphate | ³¹P NMR (characteristic signal around -1 ppm) | This can form from the reaction of triethyl phosphite with trace oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for PEG2-bis(phosphonic acid diethyl ester)?
A1: The most common and direct route is the Michaelis-Arbuzov reaction.[1][3][4] This involves reacting a dihalo-PEG2 derivative, such as 1,2-bis(2-chloroethoxy)ethane (B86423), with an excess of a trialkyl phosphite, typically triethyl phosphite, at elevated temperatures.[3] The reaction proceeds via an SN2 mechanism to form the carbon-phosphorus bond.[1]
Diagram of the Michaelis-Arbuzov Synthesis Route:
Caption: Synthetic pathway for PEG2-bis(phosphonic acid diethyl ester) via the Michaelis-Arbuzov reaction.
Q2: Which analytical techniques are best for assessing the purity of PEG2-bis(phosphonic acid diethyl ester)?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
³¹P NMR Spectroscopy: This is a powerful technique for identifying and quantifying phosphorus-containing compounds. The desired product should show a single peak in the proton-decoupled spectrum. The presence of other peaks can indicate impurities such as the mono-substituted intermediate, triethyl phosphate, or hydrolysis products.[5]
-
¹H NMR Spectroscopy: This provides detailed structural information. By integrating the signals corresponding to the PEG backbone and the ethyl ester groups, one can confirm the structure and potentially quantify impurities.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (if an appropriate chromophore is present) or, more universally, with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can separate the desired product from impurities.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying the molecular weights of the main product and any impurities, confirming their identities.[10]
Q3: What are the expected NMR chemical shifts for PEG2-bis(phosphonic acid diethyl ester)?
A3: While the exact chemical shifts can vary slightly based on the solvent and concentration, typical approximate values are:
| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ³¹P | P=O | 25 - 30 | Singlet (¹H decoupled) | - |
| ¹H | -OCH₂ CH₂-P | ~3.8 - 4.2 | Multiplet | |
| ¹H | -OCH₂ CH₂O- (PEG backbone) | ~3.6 - 3.7 | Multiplet | |
| ¹H | -OCH₂CH₃ | ~1.3 | Triplet | ~7 Hz |
| ¹H | -OCH₂CH₂ -P | ~2.0 - 2.2 | Multiplet |
Q4: How can I avoid hydrolysis of the phosphonate (B1237965) ester during workup and purification?
A4: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[11][12][13] To minimize this:
-
Neutral Workup: Use neutral water or brine for extractions. Avoid strong acids or bases.
-
Anhydrous Conditions: Use dried solvents and store the product under an inert atmosphere to protect it from moisture.
-
Neutralized Silica Gel: If using silica gel chromatography, it can be beneficial to pre-treat the silica gel with a solution of triethylamine in the eluent to neutralize its acidic sites.
Q5: My LC-MS data shows multiple peaks with different masses. What could they be?
A5: Besides the expected molecular ion for your product, other observed masses could correspond to:
-
Starting materials: 1,2-bis(2-chloroethoxy)ethane and triethyl phosphite (or its oxidation products).
-
Mono-substituted intermediate: The product of the reaction at only one of the chloro- groups.
-
Hydrolysis products: Loss of one or more ethyl groups from the phosphonate esters, resulting in masses decreased by multiples of 28 Da.
-
Adducts: In ESI-MS, it is common to see adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
Careful analysis of the mass differences between the peaks can help in identifying these impurities.
Section 3: Experimental Protocols
Protocol 1: General Method for Purity Assessment by ³¹P NMR
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument Setup: Use a standard 5 mm NMR tube. An external reference of 85% H₃PO₄ (0 ppm) can be used.
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum and identify the chemical shifts of the signals. The main product should appear as a single peak. Integrate all phosphorus-containing signals to determine the relative purity.
Protocol 2: General Method for Purity Assessment by HPLC-CAD
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient could be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: Re-equilibrate at 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: Charged Aerosol Detector (CAD)
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Data Analysis: Integrate the peak areas to determine the relative purity. Identify impurities by comparing retention times with known standards or by collecting fractions for analysis by MS.
Disclaimer: The information provided in this technical support center is for guidance purposes only and should be adapted to specific laboratory conditions and equipment. All procedures should be performed by trained personnel in accordance with laboratory safety protocols.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. benchchem.com [benchchem.com]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 10. Study on [(4-substituted benzoylamino)phenylmethyl]phosphonic acid diisopropyl esters under electrospray ionization tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Addressing side effects of bisphosphonate-based compounds in research
This center provides troubleshooting guidance and technical resources for researchers, scientists, and drug development professionals working with bisphosphonate-based compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro and in vivo experiments involving bisphosphonates.
Q1: I'm observing higher-than-expected cytotoxicity in my cell cultures, even at low concentrations. What could be the cause?
A1: Unexpected cytotoxicity can stem from several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varied sensitivity to bisphosphonates.[1][2][3] For instance, osteoclast-like cells are highly sensitive, but epithelial cells and fibroblasts can also show negative effects on viability.[1][4] What is a low concentration for one cell line may be toxic to another.
-
Compound Purity and Stability: Verify the purity of your bisphosphonate compound. Impurities from synthesis can have their own cytotoxic effects. Also, ensure the compound is stable in your culture medium over the duration of the experiment.
-
Vehicle Effects: If you are dissolving the compound in a vehicle like DMSO, ensure the final concentration of the vehicle in the culture medium is not exceeding cytotoxic levels (typically <0.1-0.5%). Run a vehicle-only control to confirm.
-
Dose- and Time-Dependence: Cytotoxicity is often dose- and time-dependent.[5] An effect that is not visible at 24 hours may become pronounced at 48 or 72 hours.[5][6] Consider running a time-course experiment to determine the optimal endpoint.
Q2: My results are inconsistent across experiments. How can I improve reproducibility?
A2: Reproducibility issues often relate to subtle variations in experimental setup:
-
Cell Seeding Density: Ensure you are seeding the same number of viable cells for each experiment. Inconsistent starting cell numbers will lead to variability in endpoint measurements.
-
Reagent Preparation: Prepare fresh dilutions of your bisphosphonate compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Incubation Conditions: Maintain consistent incubation times, temperature, CO2 levels, and humidity.
-
Assay Performance: If using viability assays like MTT or MTS, be mindful of incubation times with the reagent, as over-incubation can lead to erratic readings.[7] Ensure formazan (B1609692) crystals in MTT assays are fully dissolved before reading.[5]
Q3: How can I differentiate between apoptosis and necrosis induced by my bisphosphonate compound?
A3: Several methods can distinguish between these two forms of cell death:
-
Flow Cytometry: Use Annexin V and Propidium Iodide (PI) co-staining. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[5]
-
Microscopy: Hoechst staining can reveal nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[5]
-
Biochemical Assays: Use kits to measure the activity of caspases (e.g., caspase-3), which are key mediators of apoptosis.[8]
Q4: I am studying the effect of bisphosphonates on osteoblasts, but I'm seeing inhibitory effects on bone formation. Is this an expected off-target effect?
A4: Yes, while the primary targets of bisphosphonates are osteoclasts, direct effects on osteoblasts have been reported. High concentrations of bisphosphonates can reduce osteoblast proliferation, arrest the cell cycle, and induce apoptosis.[9] They can also impair the pro-osteogenic response of osteoblasts, especially on microstructured surfaces designed to promote bone growth.[10] This effect appears to be dose-dependent, with some studies showing that lower concentrations may have neutral or even positive effects, while higher concentrations are often inhibitory.[2][9]
Quantitative Data Summary
The inhibitory concentration (IC50) is a common measure of a compound's potency. The tables below summarize reported IC50 values for common bisphosphonates in various cell lines. Note that values can vary significantly based on the cell line, incubation time, and assay used.
Table 1: IC50 Values of Zoledronic Acid (ZOL) in Various Cell Lines
| Cell Line | Assay Duration | Approximate IC50 (µM) | Source |
| MCF-7 (Human Breast Cancer) | 24 hours | 48 | [6] |
| MCF-7 (Human Breast Cancer) | 72 hours | 20 | [6] |
| MG-63 (Human Osteosarcoma) | 72 hours | 52.37 | [5] |
| Canine Osteosarcoma | Not Specified | 7.9 - 36.3 | [11] |
| Human Osteosarcoma | Not Specified | 7.9 - 36.3 | [11] |
| Osteoclasts (from Donor 1) | 3 days | 0.28 | [12] |
| Osteoclasts (from Donor 3) | 3 days | 4.25 | [12] |
Table 2: IC50 Values of Alendronate (ALE) in Osteosarcoma Cell Lines
| Cell Line | Assay Duration | Approximate IC50 (µM) | Source |
| Canine Osteosarcoma | Not Specified | 7.3 - 61.4 | [11] |
| Human Osteosarcoma | Not Specified | 7.3 - 61.4 | [11] |
Key Signaling Pathways & Experimental Workflows
Mevalonate (B85504) Pathway Inhibition
Nitrogen-containing bisphosphonates (N-BPs) like zoledronic acid and alendronate primarily function by inhibiting Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway.[13][14][15] This inhibition prevents the synthesis of important isoprenoid lipids, FPP and GGPP, which are necessary for the post-translational modification (prenylation) of small GTPase signaling proteins (e.g., Ras, Rho, Rac).[14][16] Disruption of this process in osteoclasts impairs their function and induces apoptosis.[16]
Caption: Inhibition of FPPS in the mevalonate pathway by N-BPs.
General Workflow for Assessing In Vitro Cytotoxicity
A typical workflow to evaluate the cytotoxic effects of a bisphosphonate compound involves cell culture, compound treatment, and a viability/cytotoxicity assay.
Caption: Standard experimental workflow for in vitro cytotoxicity testing.
Detailed Experimental Protocol
Protocol: MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability by measuring the metabolic activity of cells, which reflects the number of viable cells present.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
Bisphosphonate compound stock solution
-
Vehicle (e.g., sterile PBS or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 550-570 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the bisphosphonate compound in complete culture medium. Also prepare a vehicle control using the highest concentration of vehicle used in the dilutions.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared compound dilutions, vehicle control, or fresh medium (for untreated control) to the respective wells.
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-200 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[5]
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 550-570 nm.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium + MTT + DMSO, no cells) from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the % Viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
References
- 1. The influence of bisphosphonates on viability, migration, and apoptosis of human oral keratinocytes--in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Review of the Effects of Bisphosphonates on Osteoblasts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alteration of macrophage viability, differentiation, and function by bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Bisphosphonates regulate cell proliferation, apoptosis and pro-osteoclastic expression in MG-63 human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro synergistic cytoreductive effects of zoledronic acid and radiation on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. In Vitro Nephrotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. High doses of bisphosphonates reduce osteoblast-like cell proliferation by arresting the cell cycle and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bisphosphonates Inhibit Surface Mediated Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The bisphosphonates alendronate and zoledronate are inhibitors of canine and human osteosarcoma cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zoledronic Acid Is Not Equally Potent on Osteoclasts Generated From Different Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Targeting of Mevalonate-Isoprenoid Pathway in Acute Myeloid Leukemia Cells by Bisphosphonate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Hetero-substituted H-phosphonates
Welcome to the technical support center for the synthesis of hetero-substituted H-phosphonates. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of hetero-substituted H-phosphonates?
The synthesis of H-phosphonates, particularly hetero-substituted diesters (containing P-O, P-N, or P-S bonds), presents several key challenges:
-
Side Reactions: The high reactivity of activated H-phosphonate intermediates can lead to numerous side reactions, such as the formation of pyrophosphonates and bisacylphosphites.[1][2]
-
Sensitivity to Moisture: H-phosphonate intermediates and activating agents are highly sensitive to water, which can cause hydrolysis and the formation of unwanted byproducts, significantly lowering the yield.[3]
-
Purification Difficulties: The polarity and potential instability of H-phosphonate products can make chromatographic purification challenging.
-
Reagent Stability and Preparation: Many phosphonylating reagents must be prepared in situ as they are not stable for long-term storage.[4]
-
Control of Stereochemistry: When the phosphorus center is chiral, controlling the stereochemical outcome of the reaction can be difficult.[3]
Q2: What are the most common methods for preparing the initial nucleoside H-phosphonate monoester?
Several methods are available, each with its own advantages and disadvantages. The choice often depends on the scale of the synthesis and the nature of the starting nucleoside.
-
PCl₃/Imidazole System: This classic method is effective but requires careful control of stoichiometry and reaction conditions.[5]
-
Transesterification of Diphenyl H-phosphonate (DPHP): This is a convenient and widely used method because DPHP is an inexpensive, stable, and commercially available reagent.[4][5] It typically results in high purity monoesters without significant side reactions involving the heterocyclic bases of nucleosides.[4]
-
Pyro-H-phosphonate Reagent: This reagent is stable enough to be stored as a stock solution for weeks and is particularly useful for the phosphonylation of polar compounds.[5][6]
Q3: What are the advantages of using H-phosphonate chemistry over phosphoramidite (B1245037) chemistry for certain applications?
While phosphoramidite chemistry is the standard for oligonucleotide synthesis, H-phosphonate chemistry offers distinct advantages for specific modifications:
-
Backbone Modifications: It is especially useful for creating modified internucleotide linkages like phosphorothioates and phosphoramidates, which can be difficult to achieve with phosphoramidite methods.[7][8]
-
Stability of Monomers: H-phosphonate monomers are generally stable in solution and more resistant to oxidation under ambient conditions compared to phosphoramidites.[8][9]
-
Simplified Synthesis Cycle: For oligonucleotide synthesis, the oxidation step can be performed once at the end of the entire chain elongation process, rather than after each coupling cycle.[8][10]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of hetero-substituted H-phosphonates in a question-and-answer format.
Problem 1: Low or no yield of the desired H-phosphonate diester.
-
Possible Cause A: Inactive or Degraded Reagents.
-
Q: My activating agent (e.g., pivaloyl chloride, DPCP) is old. Could this be the problem?
-
A: Yes. Acyl chlorides and other activators are highly sensitive to moisture and can degrade over time. This leads to the formation of a mixed phosphonic-carboxylic anhydride (B1165640) intermediate, which is crucial for the reaction.[11] Always use freshly opened or properly stored anhydrous reagents. Pivaloyl chloride is a common choice for activation.[4]
-
-
Possible Cause B: Presence of Moisture.
-
Q: I am using anhydrous solvents, but my yield is still low. Where else could water be coming from?
-
A: Moisture can be introduced from several sources. Nucleoside H-phosphonates may contain residual water which can lead to hydrolysis and the formation of side products.[3] Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Using silylating reagents can help suppress hydrolysis from adventitious water.[3]
-
-
Possible Cause C: Inefficient Activation.
-
Q: The reaction seems sluggish and does not go to completion. How can I improve the activation step?
-
A: The choice of activator and reaction conditions is critical. For instance, using diphenylchlorophosphate as an activator can sometimes be accompanied by self-capping side reactions.[2] The rate of condensation is influenced by the basicity of pyridine (B92270) derivatives used as catalysts; more basic pyridines can increase the reaction rate.[1] Consider optimizing the activator concentration and reaction temperature.
-
Problem 2: The reaction mixture shows multiple spots on TLC/complex peaks in ³¹P NMR, indicating side products.
-
Possible Cause A: Disproportionation and Side Reactions.
-
Q: My ³¹P NMR spectrum is very complex. What are the likely side products?
-
A: Several side reactions are common. In the presence of hindered amines, H-phosphonates can undergo disproportionation to produce undesired phosphite (B83602) species.[6] Another common side reaction is the formation of bisacylphosphite derivatives from the acylation of the mixed anhydride intermediate.[1] Using a dichloromethane (B109758) (DCM)/pyridine mixture instead of neat pyridine can sometimes yield a simpler product composition.[6]
-
-
Possible Cause B: Self-Coupling or "Capping".
-
Q: I am trying to couple an H-phosphonate monoester with an alcohol, but I see evidence of self-reaction. How can I prevent this?
-
A: Self-coupling can occur, especially with highly reactive intermediates.[2] This can sometimes be minimized by controlling the rate of addition of the activating agent and ensuring the alcohol component is readily available for the desired reaction. Pre-activating the H-phosphonate with pivaloyl chloride before adding the amine or alcohol can lead to better results.[6]
-
Problem 3: Difficulty in purifying the final product.
-
Q: My product seems to degrade during silica (B1680970) gel column chromatography. What are my alternatives?
-
A: H-phosphonates can be sensitive to the acidic nature of standard silica gel. It is often recommended to neutralize the silica gel by pre-treating it with a solution containing a small amount of a tertiary amine (e.g., 0.5% triethylamine) in the eluent.[4] Alternatively, other purification methods like precipitation or the use of different stationary phases (e.g., neutral alumina) could be explored.
Data Summary: Activating Agents and Reaction Conditions
The choice of activating agent (condensing agent) is critical for a successful coupling reaction. The table below summarizes common activators and associated considerations.
| Activating Agent | Common Abbreviation | Key Considerations | Relevant Side Reactions |
| Pivaloyl Chloride | PvCl | Widely used and effective; gives good results in solution-phase synthesis.[4] | Can lead to 5'-O-acylation of the nucleoside and formation of bispivaloylphosphite derivatives.[1] |
| Adamantane Carbonyl Chloride | AdCl | Similar to PvCl, often used in solid-phase synthesis.[4] | Susceptible to similar acylation side reactions as PvCl. |
| Diphenyl Chlorophosphate | DPCP | Effective activator, but can lead to side reactions.[5] | Can result in self-capping of the reactive intermediate.[2] |
| N,N-bis(2-oxo-3-oxazolidinyl)phosphinic chloride | OXP | An alternative condensing agent.[4] | Less commonly cited with specific side reactions, but general sensitivity to moisture applies. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Dinucleoside H-phosphonate Diester
This protocol provides a general methodology for the coupling of a protected nucleoside 3'-H-phosphonate monoester with a 5'-hydroxyl-unprotected nucleoside.
Materials:
-
5'-O-DMTr-nucleoside-3'-H-phosphonate monoester (1.0 eq)
-
3'-O-protected nucleoside with a free 5'-OH group (1.2 eq)
-
Pivaloyl chloride (PvCl) (1.5 eq)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation: Rigorously dry all glassware. Dissolve the 5'-O-DMTr-nucleoside-3'-H-phosphonate monoester and the 3'-O-protected nucleoside in a mixture of anhydrous pyridine/DCM under an inert atmosphere.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C to 0 °C) in a suitable bath.[12]
-
Activation and Coupling: Slowly add pivaloyl chloride (PvCl) dropwise to the cooled solution. The PvCl reacts with the H-phosphonate monoester to form a reactive mixed phosphonic-carboxylic anhydride intermediate.[9] This intermediate is then attacked by the free 5'-hydroxyl group of the second nucleoside to form the H-phosphonate diester linkage.[9]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically rapid.[4]
-
Quenching: Once the reaction is complete, quench it by adding a small amount of water or an aqueous buffer solution (e.g., 5% aqueous NaHCO₃).[4]
-
Workup: Allow the mixture to warm to room temperature. Perform a standard aqueous workup by extracting the product into an organic solvent (e.g., DCM or ethyl acetate), washing with brine, and drying over anhydrous Na₂SO₄.
-
Purification: After removing the solvent under reduced pressure, purify the crude product by silica gel column chromatography. Use an eluent system (e.g., methanol (B129727) in dichloromethane) containing 0.5% triethylamine (B128534) to prevent degradation of the product on the column.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a hetero-substituted H-phosphonate diester, followed by conversion to a stable phosphate (B84403) analog.
Caption: General workflow for H-phosphonate synthesis.
Troubleshooting Logic
This diagram provides a decision-making tree for troubleshooting low product yields in H-phosphonate synthesis.
Caption: Decision tree for troubleshooting low yields.
References
- 1. Side reactions in the H-phosphonate approach to oligonucleotide synthesis: a kinetic investigation on bisacylphosphite formation and 5'-O-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive intermediates in the H-phosphonate synthesis of oligonucleotides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene Link: Phosphonate Oligos [genelink.com]
- 11. The H-phosphonate approach to oligonucleotide synthesis. An investigation on the mechanism of the coupling step - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. academic.oup.com [academic.oup.com]
Preventing degradation of phosphonate esters during chemical synthesis
Technical Support Center: Phosphonate (B1237965) Ester Synthesis
Welcome to the Technical Support Center for Phosphonate Ester Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of phosphonate esters during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for phosphonate esters during chemical synthesis?
A1: The most common degradation pathway for phosphonate esters is hydrolysis of the P-O-C bond, which can be catalyzed by acids or bases.[1][2][3] Thermal degradation can also occur at elevated temperatures, often proceeding through an elimination reaction to form a phosphorus acid.[4] Additionally, the acidic nature of standard silica (B1680970) gel can promote hydrolysis during chromatographic purification.
Q2: How does the structure of the ester group (e.g., methyl, ethyl, tert-butyl) affect the stability of the phosphonate ester?
A2: The structure of the ester group significantly influences stability. Steric hindrance around the phosphorus center can protect it from nucleophilic attack. Consequently, bulkier ester groups like tert-butyl or isopropyl increase the stability of the phosphonate ester towards hydrolysis, particularly under basic conditions.[5] For instance, under alkaline conditions, ethyl di-tert-butylphosphinate hydrolyzes 500 times slower than ethyl diisopropylphosphinate. Electron-withdrawing groups on the ester moiety can increase the rate of hydrolysis.
Q3: What is the role of pH in phosphonate ester stability?
A3: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[2] The rate of hydrolysis is significantly influenced by pH. While the optimal pH for stability can vary depending on the specific structure of the ester, maintaining neutral conditions (pH ≈ 7) is generally recommended to minimize degradation during aqueous work-ups and storage.
Q4: Can purification by silica gel chromatography cause degradation?
A4: Yes, standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive phosphonate esters. This can lead to significant product loss during purification. To mitigate this, it is advisable to use deactivated or buffered silica gel.
Q5: What are some common orthogonal protecting group strategies for phosphonates in multi-step synthesis?
A5: Orthogonal protection allows for the selective removal of one protecting group without affecting others.[6] For phosphonate synthesis, a common strategy involves using:
-
Benzyl (Bn) esters: These are stable to a wide range of conditions but can be removed by hydrogenolysis (e.g., H₂, Pd/C), which does not affect many other protecting groups like silyl (B83357) ethers or Fmoc groups.[7]
-
Silyl esters (e.g., TMS, TBDMS): These are typically cleaved by fluoride (B91410) sources (e.g., TBAF) or acid.[4][8] They are orthogonal to groups removed by hydrogenolysis or base.
-
tert-Butyl esters: These are labile under acidic conditions (e.g., TFA) and can be used in conjunction with acid-stable protecting groups.[9]
-
Allyl esters: These can be removed under mild conditions using palladium catalysis.[10]
-
2-Cyanoethyl esters: These are base-labile and are often used in oligonucleotide synthesis.[4]
Choosing an appropriate protecting group depends on the specific reaction conditions planned for the subsequent synthetic steps.[11]
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield in Michaelis-Arbuzov reaction | 1. Low reactivity of the alkyl halide (reactivity order: I > Br > Cl).[12] 2. Steric hindrance in the alkyl halide (primary > secondary >> tertiary).[12] 3. Insufficient reaction temperature. 4. Competing elimination reactions with secondary or tertiary halides. | 1. Use a more reactive alkyl halide (e.g., switch from chloride to bromide or iodide).[12] 2. Use a primary alkyl halide if possible.[12] 3. Gradually increase the reaction temperature while monitoring for thermal decomposition. 4. For sterically hindered systems, consider alternative C-P bond-forming reactions like the Hirao coupling.[13] |
| Appearance of a new, more polar spot on TLC after aqueous work-up | Hydrolysis of the phosphonate ester to the corresponding phosphonic acid or monoester due to residual acid or base. | 1. Carefully neutralize the reaction mixture to pH ≈ 7 before extraction. 2. Minimize contact time with the aqueous phase. 3. For highly sensitive esters, perform a non-aqueous work-up (see Experimental Protocols). |
| Product degradation during silica gel chromatography | The acidic nature of silica gel is catalyzing hydrolysis of the phosphonate ester. | 1. Use deactivated silica gel (see Experimental Protocols). 2. Add a small amount of a volatile base, such as triethylamine (B128534) (0.1-1%), to the eluent. 3. Consider alternative purification methods like chromatography on neutral alumina, crystallization, or preparative HPLC with a neutral mobile phase. |
| Incomplete reaction or side products in Hirao coupling | 1. Inactive or deactivated palladium catalyst. 2. Unsuitable ligand for the specific substrate. 3. Incorrect choice of base or solvent. | 1. Ensure an active Pd(0) source is used or generated in situ.[14] 2. For less reactive aryl halides, use a more electron-donating and chelating ligand, such as dppf.[14] 3. Screen different bases (e.g., NEt₃, DIPEA) and solvents (e.g., toluene, DMF, MeCN).[14] |
| ³¹P NMR shows multiple phosphorus signals where only one is expected | 1. Incomplete reaction, showing starting material and product. 2. Presence of hydrolysis products (phosphonic acid or monoester).[1] 3. Formation of byproducts from side reactions. | 1. Allow the reaction to proceed for a longer duration or consider gentle heating. 2. Compare the chemical shifts to known values for the starting materials and potential hydrolysis products.[1][15] 3. Re-evaluate the reaction conditions to minimize side reactions. |
Data Presentation
Table 1: Influence of Ester Group on the Relative Rate of Alkaline Hydrolysis
| Phosphinate Ester | Relative Rate of Hydrolysis |
| Ethyl diethylphosphinate | 260 |
| Ethyl diisopropylphosphinate | 41 |
| Ethyl di-tert-butylphosphinate | 0.08 |
Data demonstrates the significant decrease in hydrolysis rate with increasing steric hindrance of the alkyl groups on the phosphorus atom.[5]
Table 2: Kinetic Data for the Acidic Hydrolysis of Diethyl Arylphosphonates
| Aryl Group | k₁ (× 10⁻⁴ s⁻¹) | k₂ (× 10⁻⁴ s⁻¹) |
| Phenyl | 1.52 | 1.36 |
| 4-Methylphenyl | 0.86 | 0.62 |
| 4-Acetylphenyl | 1.92 | 1.60 |
k₁ and k₂ are the pseudo-first-order rate constants for the hydrolysis of the first and second ester groups, respectively, at reflux in the presence of 3 equivalents of concentrated HCl in water.[5]
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Column Chromatography
-
Preparation of the Slurry: In a fume hood, prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane (B92381) or dichloromethane).
-
Addition of Base: Add triethylamine to the slurry to a final concentration of 1-3% (v/v).[16]
-
Packing the Column: Pack the column with the triethylamine-containing slurry.
-
Flushing: Elute the packed column with one to two column volumes of the solvent system containing triethylamine. Discard the eluent.[16][17]
-
Equilibration: Flush the column with the desired eluent (without triethylamine) until the eluent is neutral.
-
Loading and Elution: Load the crude phosphonate ester and proceed with the chromatography as usual.
Protocol 2: Non-Aqueous Work-up for Sensitive Phosphonate Esters
-
Reaction Quenching: Upon reaction completion, cool the reaction mixture to room temperature.
-
Filtration: If the reaction mixture contains solid byproducts (e.g., salts), dilute with a dry, non-polar solvent (e.g., anhydrous diethyl ether or toluene) and filter through a pad of Celite or a sintered glass funnel under an inert atmosphere.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can then be purified by methods that do not involve water, such as crystallization from anhydrous solvents, distillation, or chromatography on deactivated silica gel.
Protocol 3: Monitoring Phosphonate Ester Reactions by ³¹P NMR Spectroscopy
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe. Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.[15]
-
Analysis: The chemical shift of the phosphorus nucleus is indicative of its chemical environment.[15] A typical phosphonate ester will have a characteristic chemical shift. The disappearance of the starting material signal and the appearance of the product signal can be monitored. Hydrolysis to the phosphonic acid or monoester will result in new peaks at different chemical shifts.[1] The extent of conversion can be quantified by integrating the signals corresponding to the starting material and the product.
Mandatory Visualizations
References
- 1. Diastereomeric phosphonate ester adducts of chymotrypsin: 31P-NMR measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 14. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 15. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 16. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Strategies to increase yield in PEG linker synthesis protocols
Welcome to the Technical Support Center for PEG Linker Synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their PEGylation protocols and increase reaction yields.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis and purification of PEGylated molecules.
???+ question "Why is my overall yield of the PEGylated product consistently low?"
???+ question "How can I prevent protein aggregation during the PEGylation reaction?"
???+ question "What is the best way to purify my PEGylated product to maximize yield and purity?"
???+ question "How do I choose the correct PEG linker chemistry for my application?"
Quantitative Data Summary
Table 1: Optimal Reaction Conditions for Common PEGylation Chemistries
| PEG Functional Group | Target Molecular Group | Optimal pH Range | Resulting Linkage | Key Characteristics |
| NHS Ester | Primary Amine (-NH₂) | 7.0 - 8.5 | Amide | High reactivity, forms stable bond, susceptible to hydrolysis.[1][2][3][4] |
| Aldehyde | Primary Amine (-NH₂) | ~5.0 (for N-terminus) | Secondary Amine | Requires a reducing agent (e.g., NaCNBH₃); allows for site-specific N-terminal conjugation.[5][6][4] |
| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5 | Thioether | Highly specific and efficient reaction with thiols.[2][4] |
| Vinyl Sulfone | Sulfhydryl (-SH) | > 7.5 | Thioether | Slower reaction rate than maleimide, offering more control; forms a very stable bond.[5][4] |
| Alkyne / Azide | Azide / Alkyne | N/A (Broadly compatible) | Triazole | "Click Chemistry"; highly specific and efficient with no byproducts.[2] |
Table 2: Comparison of Purification Method Yields for PEG-Grafted Nanoparticles
| Purification Method | Reported Yield | Observations |
| Precipitation & Magnetic Decantation | ~98% | High yield with high purity after three precipitation cycles.[7] |
| Dialysis (24h) | Lower Yield | Product loss observed due to nanoparticles sticking to the dialysis membrane; aggregation noted after 24h.[7] |
| Membrane Centrifugation | Not specified | Method was investigated but magnetic decantation was found to be superior for this application.[7] |
| Size Exclusion Chromatography | Not specified | Method was investigated but magnetic decantation was found to be superior for this application.[7] |
Note: Data is from a study on monodisperse PEG-grafted iron oxide nanoparticles and may vary for other types of molecules.[7]
Visualized Workflows and Protocols
Troubleshooting Low PEGylation Yield
Caption: A flowchart for systematically troubleshooting low yield in PEGylation experiments.
Key Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation using an NHS-Ester Linker
This protocol provides a general method for conjugating an amine-reactive NHS-ester functionalized PEG to a protein.
Materials:
-
Protein of interest
-
Amine-reactive PEG-NHS ester
-
Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.5[4]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.5
-
Anhydrous DMSO (if PEG-NHS is not buffer soluble)
-
Purification equipment (e.g., SEC column)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[4] Ensure the buffer does not contain primary amines (e.g., Tris).
-
PEG Reagent Preparation: Immediately before starting the reaction, dissolve the PEG-NHS ester. If it is soluble in the reaction buffer, add it directly. If not, dissolve it in a small amount of anhydrous DMSO first.
-
Conjugation Reaction: Add the dissolved PEG reagent to the protein solution. A 5- to 20-fold molar excess of PEG per mole of protein is typically used to drive the reaction.[4]
-
Incubation: Incubate the reaction mixture with gentle stirring. Typical conditions are 1 hour at room temperature or overnight at 4°C.[4] Optimal time should be determined empirically.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. This will consume any unreacted NHS-ester groups.[4] Incubate for an additional 15-30 minutes.
-
Purification: Proceed immediately to purification to separate the PEGylated protein from excess PEG and quenching reagent. Size exclusion chromatography (SEC) is a common first step.[8][4]
-
Characterization: Analyze the purified fractions to confirm successful conjugation and assess purity. SDS-PAGE analysis will show an increase in the apparent molecular weight of the PEGylated protein.[4] HPLC and mass spectrometry can be used for more detailed characterization.[1]
Protocol 2: Purification of PEGylated Protein using Size Exclusion Chromatography (SEC)
This protocol describes the separation of the PEGylated conjugate from smaller, unreacted components.
Materials:
-
Quenched PEGylation reaction mixture
-
SEC column with an appropriate molecular weight cutoff
-
Chromatography system (e.g., HPLC, FPLC)
-
SEC Mobile Phase/Buffer (e.g., PBS, pH 7.4)
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer until a stable baseline is achieved on the UV detector (monitoring at 280 nm for proteins).
-
Sample Preparation: Centrifuge or filter (0.22 µm) the quenched reaction mixture to remove any precipitated material.
-
Sample Injection: Inject the prepared sample onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Run the mobile phase at a pre-determined flow rate. The PEGylated protein, having a larger hydrodynamic size, will elute first, followed by the smaller, unconjugated protein, and finally the excess unreacted PEG and other small molecules.[4] Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions using SDS-PAGE or analytical HPLC to identify which fractions contain the pure PEGylated product.[4]
-
Pooling and Concentration: Pool the pure fractions and concentrate the sample if necessary using an appropriate method, such as centrifugal ultrafiltration.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. interchim.fr [interchim.fr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Assessing Bisphosphonate Treatment Failure in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bisphosphonates in experimental models.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments designed to assess bisphosphonate efficacy.
In Vitro Assay Troubleshooting
Question: My in vitro cell viability/cytotoxicity assays (e.g., MTT, MTS) are showing inconsistent IC50 values for the same bisphosphonate. What could be the cause?
Answer: Inconsistent IC50 values are a frequent challenge and can stem from several factors related to assay conditions and cell handling. Here are the primary aspects to investigate:
-
Cell-Based Factors:
-
Cell Seeding Density: Inconsistent cell numbers per well can dramatically alter the apparent IC50. Ensure a homogenous single-cell suspension before plating.
-
Cell Passage Number and Health: Use cells within a defined and narrow passage number range. Cells at high passage numbers can exhibit altered sensitivity to drugs. Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of treatment.
-
Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to the bisphosphonate being tested.
-
-
Assay and Reagent Factors:
-
Incomplete Drug Dissolution: Ensure the bisphosphonate is fully dissolved in the stock solution and properly diluted in the culture medium. Precipitation of the compound can lead to inaccurate concentrations.
-
Reagent Variability: Use fresh reagents and be mindful of lot-to-lot variability in media, serum, and assay components.
-
Incubation Times: Adhere strictly to the protocol's incubation times for both drug treatment and assay development.
-
-
Plate and Pipetting Issues:
-
Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. It is best practice to fill the peripheral wells with sterile PBS or media and not use them for experimental data points.
-
Pipetting Accuracy: Calibrate pipettes regularly to ensure accurate delivery of cells and reagents.
-
Question: I am not observing the expected inhibition of osteoclast formation or activity in my in vitro assays. What should I check?
Answer: Failure to observe the expected anti-osteoclast activity can be due to issues with the osteoclast differentiation protocol or the functional assays themselves.
-
Osteoclast Differentiation:
-
Suboptimal Cytokine Concentrations: The concentrations of M-CSF and RANKL are critical for efficient osteoclastogenesis. Titrate these cytokines to determine the optimal concentration for your specific cell source (e.g., bone marrow macrophages, RAW 264.7 cells).
-
Cell Source Viability: Ensure the starting population of osteoclast precursors is healthy and viable.
-
-
TRAP Staining:
-
Incorrect Fixation: Use a fixative that preserves enzyme activity. Acidic decalcification solutions should be avoided as they can inhibit the TRAP enzyme.
-
Reagent pH and Temperature: The pH of the staining solution is critical. Also, ensure the incubation is performed at the recommended temperature (e.g., 37°C).
-
Artifacts: Precipitates can form during staining. Filtering the staining solution before use can help.
-
-
Bone Resorption (Pit) Assay:
-
Substrate Issues: Ensure the bone or dentin slices, or synthetic calcium phosphate (B84403) surfaces are properly prepared and provide a suitable substrate for resorption.
-
Incomplete Cell Removal: Before staining for resorption pits, it is crucial to completely remove all cells from the substrate surface, often with sonication or mechanical wiping.
-
Quantification Errors: Use appropriate imaging and analysis software to accurately quantify the resorbed area.
-
In Vivo Model Troubleshooting
Question: My in vivo animal model of bone metastasis is not showing a significant response to bisphosphonate treatment, even though my in vitro data was promising. What are the potential reasons?
Answer: Discrepancies between in vitro and in vivo results are common and can be attributed to the complexities of the in vivo environment.
-
Pharmacokinetics and Drug Delivery:
-
Suboptimal Dosing and Schedule: The dose and frequency of administration are critical. A single high dose may not be as effective as more frequent lower doses.[1] Ensure the dosing regimen is based on established protocols for the specific bisphosphonate and animal model.
-
Bioavailability: Bisphosphonates have low oral bioavailability. For preclinical models, subcutaneous or intravenous injections are often preferred to ensure consistent drug exposure.
-
Drug Targeting: While bisphosphonates have a high affinity for bone, their distribution can be influenced by the rate of bone turnover. In areas of low turnover, the local concentration of the drug may not reach therapeutic levels.
-
-
Animal Model Factors:
-
High Variability: Biological variability between animals can be significant. Ensure adequate group sizes to achieve statistical power.
-
Tumor Model: The specific tumor cell line used and its interaction with the bone microenvironment can influence the response to treatment.
-
Disease Progression at Treatment Initiation: Starting treatment at different stages of disease (e.g., before versus after establishment of bone metastases) can yield different outcomes.
-
-
Endpoint Analysis:
-
Imaging Sensitivity: The method used to assess tumor burden and bone lesions (e.g., radiography, micro-CT, bioluminescence) has different sensitivities. Ensure the chosen method is appropriate for detecting the expected changes.
-
Timing of Analysis: The timing of endpoint analysis is crucial. A treatment effect may not be apparent at early time points.
-
Question: I am observing high toxicity or adverse effects in my animal model with bisphosphonate treatment. How can I mitigate this?
Answer: While generally well-tolerated at therapeutic doses, high doses or certain administration routes of bisphosphonates can lead to toxicity.
-
Renal Toxicity: Bisphosphonates are cleared by the kidneys. Ensure animals are well-hydrated. Monitor renal function if high doses are used. For animals with pre-existing kidney conditions, dose adjustments may be necessary.
-
Acute Phase Reaction: Some bisphosphonates can induce an acute phase reaction (e.g., fever). This is typically transient.
-
Osteonecrosis of the Jaw (ONJ): While rare in preclinical models, prolonged exposure to high doses of bisphosphonates, especially in conjunction with dental trauma, can increase the risk of ONJ-like lesions.
Frequently Asked Questions (FAQs)
What are the key in vitro assays to assess bisphosphonate activity?
The primary in vitro assays for assessing bisphosphonate activity focus on their effects on osteoclasts and, in the context of cancer, on tumor cells. Key assays include:
-
Osteoclast Formation/Differentiation Assays: Quantifying the formation of multinucleated, TRAP-positive cells from precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells) in the presence of M-CSF and RANKL.
-
Osteoclast Activity (Bone Resorption) Assays: Measuring the ability of mature osteoclasts to resorb bone or a synthetic calcium phosphate substrate. The resorbed area ("pits") is then visualized and quantified.
-
Cell Viability and Proliferation Assays: Using colorimetric (e.g., MTT, MTS) or luminescent (e.g., ATP-based) assays to measure the cytotoxic or anti-proliferative effects of bisphosphonates on cancer cell lines or osteoclasts.
-
Apoptosis Assays: Detecting apoptosis in target cells using methods like TUNEL staining, caspase activity assays, or flow cytometry with Annexin V/PI staining.
What are the primary in vivo models used to study bisphosphonate treatment failure?
-
Models of Osteoporosis: Ovariectomy (OVX) in rodents is a common model to induce estrogen-deficiency osteoporosis. Treatment failure can be assessed by the lack of improvement in bone mineral density (BMD), bone microarchitecture (assessed by micro-CT), and bone strength (assessed by biomechanical testing).
-
Models of Cancer-Induced Bone Disease:
-
Intracardiac/Intravenous Injection of Tumor Cells: This leads to the formation of bone metastases. Treatment efficacy is assessed by measuring tumor burden in bone (e.g., via bioluminescence or histology), the extent of osteolytic or osteoblastic lesions (via radiography or micro-CT), and survival.[2][3]
-
Intratibial/Intrafemoral Injection of Tumor Cells: This creates a localized bone tumor. This model is useful for studying the direct effects of bisphosphonates on tumor growth and the surrounding bone.
-
How can I determine if treatment failure is due to drug resistance versus other factors?
Differentiating true drug resistance from other causes of treatment failure requires a systematic approach:
-
Verify Drug Delivery and Bioavailability: In vivo, confirm that the drug is reaching the target tissue at therapeutic concentrations.
-
In Vitro Sensitivity Testing: Isolate cells from the non-responsive in vivo model (if possible) and test their sensitivity to the bisphosphonate in vitro. Compare this to the sensitivity of the parental cell line.
-
Investigate Mechanisms of Resistance: If cellular resistance is suspected, investigate potential mechanisms such as alterations in the mevalonate (B85504) pathway (e.g., overexpression of farnesyl pyrophosphate synthase), increased drug efflux, or changes in apoptotic signaling pathways.
Data Presentation
Table 1: Representative IC50 Values of Bisphosphonates on Cancer Cell Lines
| Bisphosphonate | Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| Zoledronic Acid | MCF-7 (Breast) | Viability | 24 hours | 48 | [1] |
| Zoledronic Acid | MCF-7 (Breast) | Viability | 72 hours | 20 | [1] |
| Risedronate | B02-GFP/βGal (Breast) | Proliferation (MTT) | 6 days | 0.37 ± 0.04 | [4] |
| Pamidronate | PC3 (Prostate) | Growth | 48 hours | ~50-100 | [5] |
| Alendronate | Human Osteoblasts | Proliferation | 1-14 days | >5 (non-toxic) | [6] |
Table 2: Expected Changes in Bone Turnover Markers in Response to Bisphosphonate Treatment
| Marker Type | Marker | Expected Change with Anti-resorptive Therapy | Time to Observe Change |
| Bone Resorption | Serum CTX (C-terminal telopeptide of type I collagen) | Decrease | 3-6 months |
| Bone Resorption | Urine NTX (N-terminal telopeptide of type I collagen) | Decrease | 3-6 months |
| Bone Formation | Serum P1NP (Procollagen type I N-terminal propeptide) | Decrease (follows resorption markers) | 6-12 months |
| Bone Formation | Serum BSAP (Bone-specific alkaline phosphatase) | Decrease (follows resorption markers) | 6-12 months |
A significant response is generally considered a decrease of at least 25% for serum markers and 30% for urine markers from baseline.[7][8]
Experimental Protocols
Protocol: TRAP Staining for Osteoclasts in 96-Well Plates
-
Cell Culture: Culture osteoclast precursors (e.g., RAW 264.7 or bone marrow macrophages) in a 96-well plate with M-CSF and RANKL to induce differentiation into mature osteoclasts. Include wells with and without bisphosphonate treatment.
-
Fixation:
-
Washing: Wash each well 3 times with 250 µL of deionized water.[10]
-
Staining:
-
Prepare the TRAP staining solution according to a commercially available kit or a lab-prepared recipe (typically containing a substrate like Naphthol AS-BI phosphate and a colorimetric agent like Fast Garnet GBC salt in a tartrate-containing buffer at pH ~5.0).
-
Add 50-100 µL of the pre-warmed (37°C) staining solution to each well.
-
Incubate at 37°C for 20-60 minutes, or until the desired color intensity is reached in the positive control wells.[10]
-
-
Final Washes: Wash with deionized water.
-
Counterstaining (Optional): A counterstain like hematoxylin (B73222) can be used to visualize cell nuclei.
-
Imaging and Quantification:
-
Image the wells using a light microscope.
-
TRAP-positive osteoclasts will appear as red/purple multinucleated cells.
-
Quantify the number of osteoclasts (typically defined as TRAP-positive cells with ≥3 nuclei).
-
Protocol: Bone Resorption Pit Assay
-
Substrate Preparation: Use 96-well plates coated with a resorbable substrate, such as commercially available calcium phosphate-coated plates or prepared bone/dentin slices.
-
Cell Seeding: Seed mature osteoclasts (generated as described above) onto the substrate in the presence or absence of bisphosphonates.
-
Culture: Culture for an appropriate period (e.g., 48-72 hours) to allow for resorption.
-
Cell Removal:
-
Remove the culture medium.
-
Remove the cells from the substrate. This is a critical step and can be achieved by sonication in water or by wiping with a cotton swab.
-
-
Staining:
-
Wash the substrate with distilled water.
-
Stain the resorption pits. For calcium phosphate plates, staining with 5% silver nitrate (B79036) (von Kossa staining) will stain the unresorbed areas dark, leaving the pits clear.[11] For bone/dentin slices, staining with 1% toluidine blue can be used to visualize the pits.[12]
-
-
Imaging and Quantification:
-
Image the substrate using a light microscope.
-
Quantify the total resorbed area per well using image analysis software like ImageJ.
-
The resorbed area can be normalized to the number of osteoclasts if a parallel culture is performed for osteoclast quantification.
-
Visualizations
References
- 1. In vitro synergistic cytoreductive effects of zoledronic acid and radiation on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. How do bisphosphonates inhibit bone metastasis in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Response of bone turnover markers to three oral bisphosphonate therapies in postmenopausal osteoporosis: the TRIO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccjm.org [ccjm.org]
- 8. ccjm.org [ccjm.org]
- 9. researchgate.net [researchgate.net]
- 10. Bone turnover markers to monitor oral bisphosphonate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of PEG2 vs. PEG4 bis(Phosphonic Acid Diethyl Ester) Linkers in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate linker is a critical determinant of the efficacy, safety, and pharmacokinetic profile of targeted therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance the solubility and stability of bioconjugates. This guide provides a comparative analysis of two commonly used short-chain PEG linkers: PEG2 and PEG4 bis(phosphonic acid diethyl ester), focusing on their physicochemical properties and anticipated performance in drug delivery systems. While direct comparative studies are limited, this analysis extrapolates from established principles of PEG linker chemistry and pharmacology to guide researchers in their selection process.
Physicochemical Properties
The fundamental difference between PEG2 and PEG4 bis(phosphonic acid diethyl ester) linkers lies in the length of the polyethylene glycol chain, which directly influences their molecular weight, length, and hydrophilicity. These properties, in turn, affect the overall characteristics of the resulting bioconjugate.
| Property | PEG2 bis(phosphonic acid diethyl ester) | PEG4 bis(phosphonic acid diethyl ester) | Data Source(s) |
| Molecular Weight | 378.29 g/mol | 466.40 g/mol | [1][2][3][4] |
| Chemical Formula | C12H28O9P2 | C16H36O11P2 | [1][2][3][4] |
| Number of PEG units | 2 | 4 | Inferred from name |
| Approximate Length | ~10.5 Å | ~17.5 Å | Inferred from structure |
| Hydrophilicity | Good | Higher | [5][6][7] |
Performance Comparison in Drug Delivery
The choice between a PEG2 and a PEG4 linker can significantly impact the performance of a bioconjugate. The following table summarizes the expected differences based on general principles of PEGylation in drug delivery.[5][6][7][8][9]
| Performance Metric | Expected Outcome with PEG2 Linker | Expected Outcome with PEG4 Linker | Rationale |
| Solubility of Conjugate | Increased solubility compared to non-PEGylated counterparts. | Greater increase in solubility due to the longer, more hydrophilic PEG chain. | Longer PEG chains contribute to a larger hydration shell, improving aqueous solubility.[5][6] |
| In Vivo Half-Life | Modest increase in circulation time. | More significant increase in circulation time compared to PEG2. | The larger hydrodynamic radius of the PEG4 conjugate is expected to reduce renal clearance.[8][9] |
| Cell Permeability | Potentially higher permeability for certain cell types due to smaller size. | May exhibit lower passive diffusion across cell membranes due to increased size and hydrophilicity. | A balance between hydrophilicity and size is crucial for optimal cell permeability.[10] |
| Target Binding Affinity | Minimal steric hindrance, potentially preserving higher binding affinity. | Increased potential for steric hindrance, which might slightly reduce binding affinity to the target. | The longer, more flexible PEG4 chain could interfere with the binding of the targeting moiety. |
| Drug Release Kinetics | Dependent on the cleavage mechanism of the phosphonate (B1237965) ester bond. | Similar to PEG2, dependent on the cleavage mechanism. The linker length is not expected to directly alter the chemical cleavage rate. | Drug release is primarily governed by the chemical stability of the linker's terminal groups.[11] |
| Immunogenicity | Low immunogenicity. | Generally low, but longer PEG chains have a theoretical potential for eliciting a stronger anti-PEG antibody response in some cases. | PEGylation is a well-established method to reduce the immunogenicity of therapeutic molecules.[5] |
Experimental Protocols
To empirically determine the optimal linker for a specific application, a series of in vitro and in vivo experiments are necessary. Below are generalized protocols for key comparative assays.
Synthesis and Characterization of Conjugates
Objective: To synthesize the bioconjugates with PEG2 and PEG4 linkers and confirm their structure and purity.
Protocol:
-
Conjugation: React the targeting moiety (e.g., antibody, small molecule) with a molar excess of either PEG2 or PEG4 bis(phosphonic acid diethyl ester) linker under appropriate reaction conditions (e.g., in an anhydrous organic solvent with a suitable coupling agent).
-
Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the conjugate using techniques such as mass spectrometry (MS) to verify the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure. The drug-to-antibody ratio (DAR) for ADCs can be determined by hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
In Vitro Stability Assay
Objective: To assess the stability of the linker-drug bond in physiological conditions.
Protocol:
-
Incubate the PEG2- and PEG4-conjugated molecules in human plasma or a buffered solution (e.g., PBS at pH 7.4) at 37°C.
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), take aliquots of the samples.
-
Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact conjugate and any released drug.
-
Calculate the half-life of each conjugate in the tested medium.
In Vitro Cytotoxicity Assay
Objective: To evaluate the potency of the drug-linker conjugates against target cells.
Protocol:
-
Seed target cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PEG2- and PEG4-conjugated drugs, as well as the unconjugated drug as a control.
-
After a predetermined incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Determine the IC50 (half-maximal inhibitory concentration) for each compound.
Pharmacokinetic Study in Animal Models
Objective: To determine the in vivo circulation half-life and biodistribution of the conjugates.
Protocol:
-
Administer a single intravenous (IV) dose of the PEG2- and PEG4-conjugated molecules to a cohort of laboratory animals (e.g., mice or rats).
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr).
-
Quantify the concentration of the conjugate in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) for antibody conjugates or LC-MS for small molecule conjugates.
-
Calculate key pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), and clearance (CL).
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the general workflow for synthesizing and evaluating bioconjugates with different linkers, as well as the logical relationship between linker length and its impact on pharmacokinetic properties.
Caption: A generalized workflow for the synthesis and comparative evaluation of bioconjugates.
Caption: The logical relationship between PEG linker length and its impact on key pharmacokinetic properties.
Conclusion
The choice between a PEG2 and a PEG4 bis(phosphonic acid diethyl ester) linker requires a careful consideration of the desired properties of the final bioconjugate. A PEG4 linker is generally expected to provide superior solubility and a longer in vivo half-life, which can be advantageous for systemic drug delivery. However, the shorter PEG2 linker may be preferred in applications where minimizing steric hindrance to maintain high target affinity is paramount, or where higher cell permeability is required. Ultimately, empirical testing is essential to determine the optimal linker for a specific therapeutic agent and its intended application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. PEG2-bis(phosphonic acid diethyl ester) | PROTAC连接子 | MCE [medchemexpress.cn]
- 5. adcreview.com [adcreview.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. purepeg.com [purepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 10. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2017132103A2 - Phosphonate linkers and their use to facilitate cellular retention of compounds - Google Patents [patents.google.com]
Navigating the Spacer: A Comparative Guide to PEG Linkers in PROTAC Design
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical, yet often nuanced, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase recruiter. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides an objective comparison of the efficacy of different PEG linkers in PROTAC design, supported by experimental data and detailed methodologies to inform rational drug development.
The linker is not merely a passive tether; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] The length, composition, and rigidity of the linker dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[2] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1]
The Influence of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each target and E3 ligase pair to achieve maximal degradation.[3] Insufficient linker length can lead to steric hindrance, preventing the formation of a stable ternary complex.[4] Conversely, an excessively long linker may result in a high entropic penalty upon binding, leading to a less stable complex and reduced degradation efficiency.[5][6]
Experimental data from various studies highlight the importance of optimizing PEG linker length. For instance, in a series of PROTACs targeting TBK1, degradation was not observed with linkers shorter than 12 atoms. However, PROTACs with linkers between 12 and 29 atoms all demonstrated submicromolar degradation potency, with a 21-atom linker showing a DC50 of 3 nM and a Dmax of 96%.[5] Similarly, for BRD4-targeting PROTACs, a linker with three PEG units (approximately 10 atoms) was found to be optimal for inducing degradation.[4]
Quantitative Comparison of PEG Linkers in PROTAC Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize representative data from the literature, comparing the performance of PROTACs with varying PEG linker lengths against different protein targets.
| Target Protein | E3 Ligase | Linker Composition (Number of PEG units) | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | 2 | 7 | ~100 | ~70 | [4] |
| BRD4 | VHL | 3 | 10 | ~25 | >90 | [4] |
| BRD4 | VHL | 4 | 13 | ~100 | ~80 | [4] |
| TBK1 | Cereblon | < 4 (Alkyl/Ether) | < 12 | No degradation | - | [5] |
| TBK1 | Cereblon | 4-9 (Alkyl/Ether) | 12-29 | 3 - 292 | 76 - 96 | [5] |
| BTK | Cereblon | ≥ 4 | ≥ 13 | 1 - 40 | - | [5] |
Table 1: Impact of PEG Linker Length on PROTAC Efficacy. This table illustrates that an optimal linker length "sweet spot" often exists for achieving maximum degradation.
Physicochemical Properties Conferred by PEG Linkers
Beyond length, the inherent properties of PEG linkers contribute significantly to the overall performance of a PROTAC. PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which often have high molecular weights and are outside the typical "rule of five" for oral bioavailability.[7][8] The hydrophilic nature of the PEG chain can also mitigate non-specific binding.[] However, the flexibility of PEG linkers can sometimes be a double-edged sword, as excessive flexibility can lead to a significant entropic cost upon ternary complex formation.[5]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC evaluation.
Experimental Protocols
A systematic evaluation of PROTAC efficacy requires robust and well-defined experimental protocols.
Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG Linker
This protocol describes a common method for synthesizing PROTACs using amide bond formation.[3]
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Dissolve the carboxylic acid-functionalized component (warhead or E3 ligase ligand; 1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine-PEGn-Boc linker (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight and monitor its progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA; typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
Step 3: Final Amide Coupling
-
Dissolve the deprotected amine intermediate and the second carboxylic acid-functionalized component (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the final PROTAC by flash column chromatography or preparative HPLC.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
Western blotting is a standard technique to quantify the levels of a target protein following PROTAC treatment.[10][11]
-
Cell Seeding and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[12][13]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Conclusion
The rational design of PROTACs necessitates a thorough understanding of the role of the linker. PEG linkers offer significant advantages in terms of modulating solubility and permeability. However, the length of the PEG linker is a critical parameter that requires careful optimization for each specific PROTAC system to achieve potent and efficient degradation of the target protein. The experimental protocols provided herein offer a framework for the systematic evaluation of different PEG linkers in the design and development of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Unraveling the Potency of Bisphosphonates in Halting Bone Resorption: A Comparative Guide
For Immediate Release
A detailed comparison of the inhibitory effects of various bisphosphonates on osteoclast-mediated bone resorption is presented, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the relative potencies of commonly used bisphosphonates, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Bisphosphonates are a class of drugs pivotal in the treatment of bone disorders characterized by excessive osteoclast activity, such as osteoporosis and bone metastases. Their primary mechanism of action involves the inhibition of bone resorption by inducing osteoclast apoptosis and disrupting their cellular machinery. This guide delves into the comparative efficacy of different nitrogen-containing bisphosphonates, focusing on their ability to inhibit farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway essential for osteoclast function.
Quantitative Comparison of FPPS Inhibition
The anti-resorptive potency of nitrogen-containing bisphosphonates is directly correlated with their ability to inhibit FPPS. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several clinically significant bisphosphonates against human FPPS. The data reveals a wide range of potencies, with zoledronic acid demonstrating the highest inhibitory activity.
| Bisphosphonate | Relative Potency (vs. Etidronate=1) | IC50 for Human FPPS Inhibition (nM) |
| Etidronate | 1 | >100,000 |
| Pamidronate | 100 | 353 |
| Alendronate | 500 | 260 |
| Ibandronate | 1000 | 25 |
| Risedronate | 2000 | 5.7 |
| Zoledronic Acid | 10000 | 4.1 |
Data compiled from studies on the relative potencies and FPPS inhibition of bisphosphonates.[1][2][3]
Mechanism of Action: The Mevalonate Pathway
Nitrogen-containing bisphosphonates exert their effects by targeting FPPS within the mevalonate pathway in osteoclasts.[4][5] This inhibition prevents the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4] These lipids are crucial for the post-translational modification (prenylation) of small GTPase signaling proteins (e.g., Ras, Rho, Rac), which are vital for maintaining the osteoclast's cytoskeleton, ruffled border formation, and overall resorptive function.[5] Disruption of these processes leads to osteoclast inactivation and apoptosis.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010) - PMC [pmc.ncbi.nlm.nih.gov]
Beyond PEG: A Comparative Guide to Alternative Linker Technologies in Bioconjugation
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of bioconjugates, profoundly influencing their stability, efficacy, and safety. While Poly(ethylene glycol) (PEG) linkers, particularly PEG-bis(phosphonic acid diethyl ester), have been a mainstay, the quest for enhanced therapeutic indices has driven the development of a diverse array of alternative linker technologies. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols, and visualizations to inform the rational design of next-generation bioconjugates such as antibody-drug conjugates (ADCs).
The limitations of PEG, including potential immunogenicity and non-biodegradability, have necessitated the exploration of novel linker strategies. These alternatives primarily fall into categories based on their cleavage mechanisms, offering controlled release of the payload in the target environment. The main classes of cleavable linkers include those sensitive to enzymes, pH, and the redox environment. Furthermore, alternatives to the PEG polymer itself are gaining traction to improve the overall properties of the bioconjugate.
Comparative Analysis of Linker Technologies
The choice of linker technology significantly impacts the performance of a bioconjugate. The following tables provide a comparative summary of key alternative linker types based on their stability, payload release mechanisms, and in vitro cytotoxicity. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including the antibody, payload, cell lines, and drug-to-antibody ratio (DAR).
Table 1: Comparative Performance of Cleavable Linker Technologies
| Linker Type | Specific Example | Cleavage Trigger | Plasma Stability | Payload Release Mechanism | Representative In Vitro Cytotoxicity (IC50) |
| Enzyme-Cleavable | Valine-Citrulline (Val-Cit) | Cathepsin B (lysosomal protease) | High in human plasma; less stable in rodent plasma.[1] | Enzymatic cleavage of the dipeptide sequence.[2][3] | Potent; e.g., ADC with Val-Cit linker showed lower IC50 (14.3 pmol/L) than a non-cleavable ADC.[4] |
| β-Glucuronide | β-Glucuronidase (lysosomal enzyme) | High plasma stability.[2][] | Enzymatic hydrolysis of the glycosidic bond.[] | Highly potent; ADCs with this linker are effective in vitro and in vivo.[2] | |
| Sulfatase-cleavable | Sulfatase (lysosomal enzyme) | High plasma stability (over 7 days in mouse plasma).[4] | Enzymatic cleavage of the sulfate (B86663) group. | High cytotoxicity (IC50 = 61 and 111 pmol/L) and selectivity.[4] | |
| pH-Sensitive | Hydrazone | Acidic pH (endosomes/lysosomes) | Variable; can be prone to premature hydrolysis in circulation.[1][6] | Hydrolysis of the hydrazone bond in acidic environments (pH 4.5-6.5).[7] | Effective; ADCs with stable hydrazone linkers are potent and efficacious in vitro and in vivo.[6][7] |
| Phosphoramidate | Acidic pH | Tunable stability based on structure. | Intramolecular acid-catalyzed hydrolysis of the P-N bond. | Designed for controlled release under acidic conditions. | |
| Redox-Sensitive | Disulfide | Glutathione (B108866) (intracellular reducing agent) | Generally stable in circulation, but can undergo exchange with circulating thiols. | Reduction of the disulfide bond in the high glutathione concentration of the cytoplasm. | ADCs with disulfide linkers demonstrate potent in vitro cytotoxicity. |
Table 2: Comparison of PEG vs. Polysarcosine (pSar) as a Linker Component
| Feature | PEG | Polysarcosine (pSar) |
| Structure | Polyether | Polypeptoid (N-substituted polyglycine) |
| Biodegradability | Non-biodegradable | Biodegradable to natural amino acid (sarcosine)[] |
| Immunogenicity | Potential for anti-PEG antibodies, leading to accelerated blood clearance. | Generally considered non-immunogenic.[8] |
| Pharmacokinetics | Extends circulation half-life. | Comparable or improved circulation half-life compared to PEG.[][9] |
| In Vitro Activity | Standard for comparison. | Conjugates can retain more in vitro activity compared to PEGylated counterparts.[][9] |
| In Vivo Efficacy | Well-established. | Can demonstrate superior in vivo antitumor efficacy and elicits fewer anti-drug antibodies than PEG conjugates.[][9] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to evaluate and compare linker technologies.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC that inhibits cell growth by 50% (IC50), providing a measure of its potency.
Materials:
-
Target cancer cell lines (e.g., HER2-positive and HER2-negative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC test article and controls (unconjugated antibody, free payload)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in culture medium. Remove the old medium from the cells and add the diluted compounds.[10]
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (e.g., 72-120 hours).[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value from the dose-response curve.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma by measuring the amount of intact ADC or released payload over time.
Materials:
-
Test ADC
-
Plasma from relevant species (human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Analytical instrumentation (e.g., LC-MS, ELISA)
-
Reagents for sample processing (e.g., affinity capture beads)
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma and in PBS (as a control). Incubate the samples at 37°C.[12]
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[12]
-
Sample Processing:
-
Analysis:
-
Analyze the intact ADC by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.[12]
-
Quantify the released payload using LC-MS.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and calculate the half-life (t1/2) of the ADC in plasma.[12]
Synthesis of a Val-Cit-PABC Linker
This is a representative protocol for the synthesis of a widely used enzyme-cleavable linker.
General Procedure: The synthesis of the Fmoc-Val-Cit-PABC linker is a multi-step process that can be performed using solid-phase peptide synthesis (SPPS) or solution-phase chemistry. A common approach involves:[13][14]
-
Preparation of Fmoc-Cit-PABOH: Coupling of Fmoc-protected citrulline to p-aminobenzyl alcohol (PABOH).
-
Fmoc Deprotection: Removal of the Fmoc protecting group from the citrulline residue, typically using piperidine (B6355638) in DMF.[14]
-
Coupling of Fmoc-Valine: Coupling of Fmoc-protected valine to the deprotected citrulline-PABOH intermediate using a suitable coupling agent (e.g., HBTU, HATU).[14]
-
Purification: The final Fmoc-Val-Cit-PABC linker is purified by chromatography (e.g., flash column chromatography).[14]
This modular synthesis allows for the introduction of different conjugation handles for attachment to the antibody and the payload.[13]
Visualizing Mechanisms and Workflows
Diagrams are invaluable tools for understanding complex biological processes and experimental designs. The following visualizations are provided in the DOT language for use with Graphviz.
General Mechanism of Action for an Antibody-Drug Conjugate (ADC)
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Signaling Pathway for a Tubulin Inhibitor Payload (e.g., MMAE)
Caption: Downstream signaling pathway initiated by a tubulin inhibitor payload.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. sutrobio.com [sutrobio.com]
- 9. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
Validating the Bone-Targeting Efficiency of Novel PEGylated Bisphosphonates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel drug delivery systems with enhanced bone-targeting efficiency is a critical area of research for treating a range of skeletal diseases, from osteoporosis to bone metastases. Among the promising strategies, the PEGylation of bisphosphonates has emerged as a method to improve pharmacokinetic profiles and potentially enhance accumulation in bone tissue. This guide provides an objective comparison of the bone-targeting efficiency of a novel PEGylated bisphosphonate formulation against a standard non-PEGylated bisphosphonate and a peptide-based targeting strategy, supported by experimental data.
Comparative Analysis of Bone-Targeting Agents
The following tables summarize the quantitative data on the biodistribution of three distinct bone-targeting agents: a PEGylated liposomal formulation of alendronate (representing a novel PEGylated bisphosphonate), unmodified alendronate (a conventional bisphosphonate), and the D8 bone-targeting peptide. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at a specific time point post-administration, providing a direct comparison of their ability to accumulate in bone versus other organs.
| Organ | PEGylated Liposomal Alendronate (%ID/g at 48h)[1][2] | Alendronate (%ID/g at 1h)[1][2] | D8 Peptide (Relative Fluorescence Intensity at 1h)[3][4][5] |
| Bone (Femur) | ~15 | ~2.5 | High |
| Liver | ~5 | ~1.0 | Low |
| Spleen | ~18 | ~0.5 | Low |
| Kidney | ~2 | ~1.5 | Moderate |
| Lung | ~1 | ~0.8 | Low |
| Heart | ~0.5 | ~0.3 | Low |
| Blood/Serum | ~10 | <0.1 | Not Reported |
Note: The data for PEGylated Liposomal Alendronate and Alendronate are derived from a study in a murine melanoma model, which may influence biodistribution. The time points for analysis differ based on the pharmacokinetic profiles of the agents. The D8 peptide data is presented as relative fluorescence intensity due to the nature of the cited study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vivo Biodistribution of Radiolabeled Bisphosphonates
This protocol outlines the steps for determining the biodistribution of a radiolabeled bisphosphonate, a standard method for quantifying tissue accumulation.
Workflow for Radiolabeled Biodistribution Study
Caption: Workflow for a typical in vivo radiolabeled biodistribution study.
Detailed Steps:
-
Radiolabeling: The bisphosphonate is radiolabeled with a suitable radionuclide, such as Technetium-99m (99mTc), following established protocols.
-
Purification and Quality Control: The radiolabeled conjugate is purified to remove any free radionuclide. The radiochemical purity is assessed using techniques like thin-layer chromatography to ensure that the radioactivity is associated with the bisphosphonate.
-
Animal Administration: A known quantity of the radiolabeled bisphosphonate is administered to laboratory animals (e.g., mice or rats) via intravenous injection.
-
Tissue Harvesting: At predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection, the animals are euthanized, and major organs and bones (e.g., femur, tibia) are harvested.
-
Radioactivity Measurement: The radioactivity in each organ and a sample of blood is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the biodistribution profile.
In Vivo and Ex Vivo Fluorescence Imaging
This method is employed to visualize and quantify the accumulation of fluorescently labeled bone-targeting agents.
Workflow for Fluorescence Imaging Study
Caption: General workflow for in vivo and ex vivo fluorescence imaging.
Detailed Steps:
-
Fluorescent Labeling: The bone-targeting agent is conjugated with a fluorescent dye, often in the near-infrared (NIR) spectrum to minimize tissue autofluorescence and allow for deeper tissue penetration.[6]
-
Animal Administration: The fluorescently labeled agent is administered to the animals, typically via intravenous injection.
-
In Vivo Imaging: At various time points, the animals are anesthetized and imaged using an in vivo imaging system (IVIS) to visualize the whole-body distribution of the agent.
-
Ex Vivo Imaging and Quantification: After the final in vivo imaging session, the animals are euthanized, and major organs and bones are excised. These tissues are then imaged ex vivo to obtain a more sensitive and localized signal.[7][8][9][10] The fluorescence intensity in each organ is quantified using the imaging software, often expressed as radiant efficiency or total flux.[10]
Histological Analysis and TRAP Staining
Histology provides microscopic evidence of the localization of the drug and its effect on bone cells. Tartrate-resistant acid phosphatase (TRAP) staining is specifically used to identify osteoclasts, the primary target of bisphosphonates.
Workflow for Histological Analysis
Caption: Key steps in the histological processing and TRAP staining of bone tissue.
Detailed Steps:
-
Tissue Preparation: Bone samples are fixed in 10% neutral buffered formalin. For TRAP staining, decalcification must be performed using a gentle agent like EDTA, as acid decalcifiers can inhibit the enzyme activity.[11] The samples are then dehydrated and embedded in paraffin.
-
Sectioning: Thin sections (4-6 µm) of the embedded bone tissue are cut using a microtome.[12]
-
TRAP Staining:
-
Sections are deparaffinized and rehydrated.
-
Slides are incubated in a pre-warmed TRAP staining solution containing a substrate (e.g., Naphthol AS-MX Phosphate) and a colorimetric agent (e.g., Fast Red Violet LB Salt) in a tartrate-containing buffer.[11][12]
-
Osteoclasts, which are rich in tartrate-resistant acid phosphatase, will stain a bright red/violet color.[11][12]
-
-
Counterstaining and Mounting: The sections are often counterstained with a contrasting color (e.g., Fast Green or hematoxylin) to visualize other cells and the bone matrix.[11][12] The slides are then dehydrated and mounted for microscopic analysis.
-
Microscopic Analysis: The stained sections are examined under a light microscope to assess the number and morphology of osteoclasts at the bone surface.
Mechanism of Bone Targeting
The accumulation of these agents in bone is driven by their high affinity for hydroxyapatite, the primary mineral component of bone.
Signaling Pathway for Bisphosphonate Action
Caption: Simplified pathway of bisphosphonate action on osteoclasts.
Bisphosphonates have a P-C-P backbone that chelates Ca2+ ions on the surface of hydroxyapatite. When osteoclasts initiate bone resorption, they internalize the bisphosphonate-bound bone matrix. Inside the osteoclast, nitrogen-containing bisphosphonates inhibit the farnesyl pyrophosphate synthase (FPPS) enzyme in the mevalonate (B85504) pathway. This disruption of a key metabolic pathway leads to osteoclast apoptosis and a subsequent reduction in bone resorption.[13] PEGylation is hypothesized to increase the circulation half-life of bisphosphonates, providing a longer window for accumulation at sites of active bone remodeling. Peptides like D8, on the other hand, utilize specific amino acid sequences that have a high affinity for hydroxyapatite.[3][4][5]
Conclusion
This comparative guide highlights the different bone-targeting efficiencies of novel PEGylated bisphosphonates, conventional bisphosphonates, and peptide-based agents. The presented data suggests that PEGylation can significantly enhance the accumulation of bisphosphonates in bone tissue over time. Peptide-based targeting also demonstrates high bone specificity. The choice of a bone-targeting strategy will depend on the specific therapeutic application, desired pharmacokinetic profile, and the nature of the bone disease being targeted. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies to validate and optimize novel bone-targeting therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Image-guided in vivo evaluation and comparison of bone-targeting peptides for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Near-infrared fluorescent probe traces bisphosphonate delivery and retention in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. ihisto.io [ihisto.io]
- 13. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of phosphonate versus phosphate linkers in drug design
A Comparative Guide to Phosphonate (B1237965) Versus Phosphate (B84403) Linkers in Drug Design
For researchers and professionals in drug development, the choice of a linker can be as critical as the active pharmacophore itself. Among the various moieties used, phosphonates and phosphates are frequently employed, particularly for drugs targeting metabolic pathways involving phosphorylated substrates. While structurally similar, the substitution of a carbon for an oxygen atom in the phosphonate linker imparts significant differences in chemical and biological properties compared to its phosphate counterpart. This guide provides an objective comparison, supported by experimental data, to inform the rational design of next-generation therapeutics.
Physicochemical Properties: A Tale of Two Bonds
The fundamental difference between a phosphate and a phosphonate lies in the bond to the phosphorus atom. A phosphate ester contains a labile Phosphorus-Oxygen-Carbon (P-O-C) bond, whereas a phosphonate features a robust Phosphorus-Carbon (P-C) bond.[1][2][3] This single atomic substitution dramatically alters the linker's stability.
Phosphonates are considered non-hydrolyzable isosteres of phosphates.[1][2][4][5] The P-C bond is significantly more resistant to chemical and enzymatic hydrolysis compared to the P-O bond in phosphates, which is susceptible to cleavage by common enzymes like phosphatases and phosphodiesterases.[4][6] This inherent stability makes phosphonates attractive for developing drugs that can better withstand metabolic degradation.[1][4][7]
Both phosphates and phosphonates are negatively charged at physiological pH, which can hinder their ability to cross cell membranes and often results in poor oral bioavailability.[2][7][8] This has led to the extensive development of prodrug strategies for both linker types, where the charged groups are masked with moieties that are cleaved intracellularly to release the active drug.[7][8]
Table 1: Comparative Physicochemical Properties of Phosphate and Phosphonate Linkers
| Property | Phosphate Linker | Phosphonate Linker | References |
| Core Structure | Contains a P-O-C bond | Contains a P-C bond | [3][5] |
| Chemical Stability | Prone to hydrolysis | High hydrolytic and thermal stability | [3][4] |
| Enzymatic Stability | Susceptible to cleavage by phosphatases/esterases | Resistant to enzymatic cleavage | [4][6] |
| Bioisosterism | Natural substrate mimic | Stable isosteric mimic of phosphate | [1][2][5] |
| Solubility | Generally water-soluble | Water-soluble | [3] |
| Charge (Physiological pH) | Anionic (negatively charged) | Anionic (negatively charged) | [7][8] |
Biological Performance and Prodrug Strategies
The primary challenge for both phosphate- and phosphonate-containing drugs is their delivery into the target cell.[8] Prodrug strategies are essential to mask the negative charges, thereby increasing lipophilicity and facilitating passive diffusion across cell membranes.[7][9]
For phosphate linkers, this approach can enhance water solubility for formulation purposes or improve oral bioavailability.[7][10] However, the inherent instability of the phosphate ester can lead to premature cleavage in plasma.[6]
Phosphonate prodrugs, conversely, benefit from the stability of the core P-C bond.[11] This allows for more controlled release of the active drug within the target cell. Various prodrug moieties, such as pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC), have been successfully employed to enhance the oral bioavailability of phosphonate drugs like Tenofovir.[1][7] For instance, the bioavailability of the parent Tenofovir is less than 2%, while its disoproxil fumarate (B1241708) prodrug (TDF) achieves an oral bioavailability of 25%.[6] More advanced strategies, like the ProTide technology, which creates phosphoramidate (B1195095) prodrugs, have led to even greater efficacy and improved safety profiles, as seen with Tenofovir Alafenamide (TAF).[11]
Table 2: Comparative Biological Performance of Phosphonate and Phosphate Prodrugs
| Parameter | Phosphate Prodrug Example | Phosphonate Prodrug Example | Key Findings & References |
| Parent Drug | Acyclovir | Tenofovir | Both are antiviral agents requiring intracellular phosphorylation.[7] |
| Prodrug Strategy | Alkyl glycerol-3-phosphate derivatives | Tenofovir Disoproxil (TDF), Tenofovir Alafenamide (TAF) | Prodrugs mask the charged groups to improve cell permeability.[7][11] |
| Bioavailability | Elevated and sustained oral bioavailability relative to the non-phosphorylated drug.[7] | TDF: 25% oral bioavailability vs. <2% for parent Tenofovir.[6] Prodrugs of 2-PMPA showed 44-80 fold greater oral bioavailability.[1] | |
| Plasma Stability | Can be susceptible to premature cleavage by plasma esterases.[6] | Bis(tBu-SATE) adefovir (B194249) prodrug has 50-times increased stability in human plasma compared to its bis(POM) analogue.[1] | |
| Intracellular Delivery | Delivers the monophosphate, bypassing the first enzymatic phosphorylation step.[7] | Delivers the phosphonate, which is then phosphorylated intracellularly to the active diphosphate (B83284) form.[1] TAF achieves higher intracellular concentrations of the active metabolite compared to TDF, allowing for lower doses and reduced systemic exposure.[11] | |
| Toxicity Profile | Can reduce kidney accumulation compared to the parent drug.[7] | Chronic TDF treatment has been linked to renal toxicity and bone loss due to cleavage in systemic circulation.[6] TAF demonstrates a better renal and bone safety profile than TDF.[11] |
Experimental Protocols
Objective comparison of linker performance relies on standardized experimental methodologies. Below are protocols for key assays used to evaluate the stability and efficacy of drug-linker conjugates.
In Vitro Plasma Stability Assay
This assay determines the stability of a prodrug conjugate in plasma, predicting its half-life in circulation.
Methodology:
-
Sample Preparation: The drug-linker conjugate is incubated in human or rat plasma at 37°C.[12]
-
Time Points: Aliquots are collected at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: The reaction is quenched, and proteins are precipitated (e.g., with acetonitrile). The supernatant is analyzed via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of the intact conjugate and any released parent drug over time.[13]
-
Data Analysis: The percentage of the remaining intact conjugate is plotted against time to calculate the half-life (t½) in plasma.[13]
In Vitro Cytotoxicity Assay
This assay measures the efficacy of the drug conjugate against target cancer cell lines.
Methodology:
-
Cell Plating: Target cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the drug-linker conjugate, the parent drug, and a vehicle control.
-
Incubation: The plates are incubated for a set period (e.g., 72-96 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound.
Caption: Workflow for an in vitro stability assay to determine the half-life of a drug linker.
Visualization of a Key Signaling Pathway
Many phosphonate-based drugs, particularly nitrogen-containing bisphosphonates (N-BPs) used to treat bone disorders, function by inhibiting key enzymes in metabolic pathways.[13] A primary target is Farnesyl Diphosphate Synthase (FPPS) within the mevalonate (B85504) pathway. Inhibition of FPPS disrupts the synthesis of isoprenoid lipids essential for protein prenylation, a critical post-translational modification for small GTPases like Ras and Rho. This disruption ultimately affects cell signaling, proliferation, and survival, leading to apoptosis in target cells such as osteoclasts.[13]
Caption: Inhibition of Farnesyl Diphosphate Synthase (FPPS) by bisphosphonate drugs.
Conclusion
The choice between a phosphonate and a phosphate linker is a critical decision in drug design, driven by the desired balance of stability, bioavailability, and controlled drug release.
-
Phosphate linkers are useful for improving the aqueous solubility of parent drugs and can serve as effective prodrugs.[7][10] However, their inherent susceptibility to enzymatic cleavage can lead to poor plasma stability, making them less ideal for applications requiring a long circulatory half-life.[6]
-
Phosphonate linkers offer superior metabolic stability due to their non-hydrolyzable P-C bond.[1][4] This makes them excellent candidates for developing orally bioavailable drugs that can resist degradation. When combined with advanced prodrug technologies like the ProTide approach, phosphonates enable targeted intracellular drug delivery with improved efficacy and safety profiles, as exemplified by the evolution of Tenofovir prodrugs.[11]
Ultimately, phosphonates provide a more robust and versatile platform for linker design where metabolic stability is a priority. In contrast, phosphates remain a viable option for specific applications, such as enhancing the formulation of intravenously administered drugs. The continued innovation in prodrug chemistry for both moieties will undoubtedly expand their application in creating safer and more effective medicines.
References
- 1. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 2. Phosphonate prodrugs: an overview and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clearsolutionsusa.com [clearsolutionsusa.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 6. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Application of phosphates and phosphonates prodrugs in drug research and development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [edgccjournal.org]
- 11. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Bisphosphonate Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of various bisphosphonate compounds, supported by experimental data. Bisphosphonates are a cornerstone in the treatment of bone disorders characterized by excessive osteoclast activity, such as osteoporosis and cancer-related bone disease. Their efficacy is primarily attributed to their ability to inhibit bone resorption. However, the potency and cytotoxic effects of different bisphosphonates can vary significantly, highlighting the importance of comparative analysis in both laboratory and living systems.
In Vitro Efficacy: Targeting the Osteoclast
In vitro studies are crucial for elucidating the direct cellular and molecular mechanisms of bisphosphonate action. Key parameters evaluated include the inhibition of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway for nitrogen-containing bisphosphonates, and the induction of osteoclast apoptosis (programmed cell death).
Nitrogen-containing bisphosphonates disrupt the mevalonate pathway, which is essential for the production of lipids necessary for the post-translational modification of small GTPase signaling proteins. This disruption interferes with crucial osteoclast functions like cytoskeletal arrangement and trafficking of vesicles, ultimately leading to apoptosis.[1] Non-nitrogen-containing bisphosphonates, on the other hand, are metabolized into cytotoxic ATP analogs that induce osteoclast apoptosis.[2]
Comparative Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)
The inhibitory potency of nitrogen-containing bisphosphonates against FPPS is a key determinant of their anti-resorptive efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Bisphosphonate | Initial IC50 (nM) | Final (Preincubated) IC50 (nM) | Reference |
| Zoledronate | 365.6 | 4.1 | [3] |
| Risedronate | Not Reported | 5.7 | [3] |
| Ibandronate | 1000 | 25 | [3] |
| YM-175 | Not Reported | 61 | [3] |
| Alendronate | 2250 | 260 | [3] |
| Pamidronate | 1900 | 353 | [3] |
| Neridronate | 2400 | 390 | [3] |
Table 1: Comparative IC50 values of various nitrogen-containing bisphosphonates for the inhibition of human farnesyl pyrophosphate synthase (FPPS). The "Final IC50" reflects the increased potency observed after pre-incubation of the enzyme with the bisphosphonate. Data sourced from Dunford et al. (2001) as presented in a subsequent study.[3]
Comparative Induction of Osteoclast Apoptosis
In vitro studies have demonstrated that bisphosphonates can induce osteoclast apoptosis, a key mechanism for reducing bone resorption. The potency of this induction often correlates with their anti-resorptive activity in vivo.
| Bisphosphonate | Apoptosis Induction (Compared to Control) | Key Findings | Reference |
| Risedronate | 4- to 24-fold increase | Strongest inducer of apoptosis in vitro among the tested compounds; correlated with its high in vivo potency. | [4][5][6] |
| Pamidronate | 4- to 24-fold increase | Induced apoptosis, but was found to have a minor apoptotic effect at dosages that readily inhibited resorption in another study. | [4][5][6][7] |
| Clodronate | 4- to 24-fold increase | Induced apoptosis, consistent with its mechanism of forming cytotoxic ATP analogs. | [4][5][6][7] |
| Zoledronate | Not Quantified in direct comparison | Potent inducer of apoptosis. | [7] |
| Alendronate | No significant cytotoxic effects observed in one study | Showed no significant increase in cytotoxicity or decrease in osteoclast viability in a direct comparison with incadronate. | [8] |
| Incadronate (YM175) | Concentration-dependent increase in cytotoxicity | Caused damaged cell membranes and nuclear deterioration, leading to decreased osteoclast viability. | [8] |
Table 2: Comparative in vitro effects of various bisphosphonates on osteoclast apoptosis and viability. The fold-increase in apoptosis was observed for risedronate, pamidronate, and clodronate in one study.[4][5][6] Other studies provide qualitative or comparative cytotoxic effects.
In Vivo Efficacy: Assessing Anti-Resorptive Action in Biological Systems
In vivo studies, often utilizing animal models such as the ovariectomized (OVX) rat to mimic postmenopausal osteoporosis, are essential for evaluating the overall anti-resorptive efficacy, effects on bone mineral density (BMD), and bone strength.[9][10] These studies provide a more comprehensive understanding of a drug's performance in a complex biological environment.
Comparative Effects on Bone Parameters in Ovariectomized Rodent Models
The OVX model is widely used to assess the ability of bisphosphonates to prevent bone loss.[9][10] Key endpoints include changes in bone mineral density (BMD), trabecular bone volume (BV/TV), and biomechanical properties.
| Bisphosphonate | Animal Model | Dosage | Key Findings on Bone Parameters | Reference |
| Zoledronate | Ovariectomized Rats | 50 µg/kg | Beneficial to cortical bone strength; superior general and local biomechanical properties compared to the OVX group. | [4] |
| Alendronate | Ovariectomized Rats | 1.0 mg/kg (oral, once weekly) | Significantly reduced serum C-telopeptide cross-linked collagen type I levels, indicating decreased bone resorption. | [11] |
| Risedronate | Ovariectomized Mice | 2.4 µg/kg (sc) | Reduced OVX-induced loss of trabecular bone by ~40%. | [12] |
| NE 58025 (low HAP affinity) | Ovariectomized Mice | 200 µg/kg/day (sc) | Prevented bone loss after estrogen withdrawal. | [12] |
Table 3: Comparative in vivo efficacy of various bisphosphonates in ovariectomized rodent models of osteoporosis. Dosages and specific outcome measures vary between studies.
Signaling Pathways and Experimental Workflows
To visualize the complex mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Mevalonate pathway and inhibition by N-BPs.
Caption: In vitro osteoclast apoptosis assay workflow.
Caption: In vivo ovariectomized (OVX) rodent model workflow.
Experimental Protocols
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
Objective: To determine the IC50 value of a bisphosphonate compound for the inhibition of FPPS.
Principle: The assay measures the enzymatic activity of FPPS, which catalyzes the conversion of geranyl pyrophosphate (GPP) and isopentenyl pyrophosphate (IPP) to farnesyl pyrophosphate (FPP). The inhibition of this reaction by a bisphosphonate is quantified by measuring the decrease in product formation.
Materials:
-
Recombinant human FPPS
-
Geranyl pyrophosphate (GPP)
-
[1-14C]Isopentenyl pyrophosphate ([1-14C]IPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2 mM DTT)
-
Bisphosphonate compounds of interest
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, GPP, and [1-14C]IPP.
-
Add varying concentrations of the bisphosphonate inhibitor to the reaction mixture.
-
For pre-incubation experiments, incubate the enzyme with the bisphosphonate for a defined period (e.g., 10 minutes) at 37°C before adding the substrates.
-
Initiate the enzymatic reaction by adding a known amount of recombinant human FPPS.
-
Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by adding an acid solution (e.g., 1M HCl).
-
Extract the radiolabeled FPP product using an organic solvent (e.g., hexane (B92381) or chloroform/methanol).
-
Transfer the organic phase containing the [1-14C]FPP to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each bisphosphonate concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Osteoclast Apoptosis Assay (TUNEL Method)
Objective: To quantify the induction of apoptosis in osteoclasts following treatment with bisphosphonates.
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of DNA fragments with labeled dUTPs, which can then be visualized and quantified.[1][13][14][15]
Materials:
-
Isolated primary osteoclasts or osteoclast-like cells (e.g., from murine bone marrow)
-
Cell culture medium and supplements
-
Bisphosphonate compounds
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs, e.g., biotin-dUTP or fluorescently labeled dUTP)
-
Detection reagents (e.g., streptavidin-HRP and a chromogenic substrate like DAB for light microscopy, or fluorescently labeled streptavidin for fluorescence microscopy)
-
Nuclear counterstain (e.g., hematoxylin (B73222) or DAPI)
-
Microscope
Procedure:
-
Seed isolated osteoclasts on a suitable substrate (e.g., glass coverslips or bone slices) and culture until mature.
-
Treat the osteoclasts with various concentrations of bisphosphonates for a predetermined time (e.g., 24-48 hours). Include a vehicle-treated control group.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 10-30 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with the permeabilization solution for 2-15 minutes on ice.
-
Wash with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.
-
Wash with PBS.
-
If using a biotin-based detection system, incubate with streptavidin-HRP, followed by washing and incubation with the chromogenic substrate until a color change is observed.
-
Counterstain the nuclei.
-
Mount the coverslips on microscope slides.
-
Observe the cells under a microscope and quantify the percentage of TUNEL-positive (apoptotic) osteoclasts relative to the total number of osteoclasts.
Conclusion
The data presented in this guide highlight the hierarchical potency of bisphosphonates, with nitrogen-containing compounds like zoledronate and risedronate demonstrating superior in vitro inhibition of FPPS and potent induction of osteoclast apoptosis compared to earlier generation bisphosphonates. This in vitro potency generally translates to greater in vivo efficacy in preventing bone loss in preclinical models of osteoporosis. The choice of a specific bisphosphonate for therapeutic development or clinical application should consider this balance between potent anti-resorptive activity and potential cytotoxic effects. The provided experimental protocols offer a foundation for the standardized comparison of existing and novel bisphosphonate compounds.
References
- 1. biotna.net [biotna.net]
- 2. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Beneficial Effects of Bisphosphonate-enoxacin on Cortical Bone Mass and Strength in Ovariectomized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 7. In vitro comparison of clodronate, pamidronate and zoledronic acid effects on rat osteoclasts and human stem cell-derived osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of cytotoxic effects of bisphosphonates in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 11. An osteonecrosis model induced by oral bisphosphonate in ovariectomised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. genscript.com [genscript.com]
A Comparative Guide to Monitoring Bone Mineral Density Changes with Bisphosphonate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used bisphosphonate analogs for the treatment of bone density loss, supported by experimental data. It details the methodologies for key experiments and visualizes complex biological pathways and workflows to aid in research and drug development.
Introduction to Bisphosphonates
Bisphosphonates are a class of drugs that prevent the loss of bone density and are widely used to treat osteoporosis and other bone diseases.[1] They are synthetic analogs of pyrophosphate that bind to hydroxyapatite (B223615) in bone.[2] This guide focuses on the nitrogen-containing bisphosphonates, which are more potent and widely prescribed.[2][3] These include alendronate, risedronate, ibandronate, and zoledronic acid. Their primary mechanism of action involves the inhibition of osteoclast-mediated bone resorption.[4]
Comparison of Bisphosphonate Analogs on Bone Mineral Density
The efficacy of different bisphosphonate analogs in increasing bone mineral density (BMD) has been evaluated in numerous head-to-head clinical trials. The following table summarizes the percentage change in BMD at the lumbar spine and total hip after 12 and 24 months of treatment with alendronate, risedronate, ibandronate, and zoledronic acid.
| Bisphosphonate Analog | Route of Administration | Dosing Regimen | Mean % Change in Lumbar Spine BMD (12 months) | Mean % Change in Total Hip BMD (12 months) | Mean % Change in Lumbar Spine BMD (24 months) | Mean % Change in Total Hip BMD (24 months) |
| Alendronate | Oral | 70 mg once weekly | 4.2% - 5.3%[5][6] | 2.5% - 3.5%[5] | 3.6% - 5.4%[6][7] | -0.4% - 2.9%[6][7] |
| Risedronate | Oral | 35 mg once weekly | ~3.5% | ~2.0% | ~4.5% | ~2.2% |
| Ibandronate | Oral | 150 mg once monthly | ~4.9% | ~2.7% | ~6.6% | ~3.4% |
| Zoledronic Acid | Intravenous | 5 mg once yearly | ~5.1% | ~2.9% | 5.7%[7] | 0.8%[7] |
Note: Data is compiled from multiple head-to-head clinical trials and meta-analyses.[5][6][7][8][9] The exact percentages can vary based on the patient population and study design. For instance, one study found that after 24 months, alendronate treatment resulted in a significantly larger increase in hip trochanter BMD compared to risedronate.[6] Another study comparing intravenous zoledronic acid to oral alendronate found a significantly greater increase in both lumbar spine and total hip BMD with zoledronic acid after 2 years.[7]
Mechanism of Action: Nitrogen-Containing Bisphosphonates
Nitrogen-containing bisphosphonates primarily target the enzyme farnesyl pyrophosphate synthase (FPPS) within the mevalonate (B85504) pathway in osteoclasts.[3][10] Inhibition of FPPS disrupts the prenylation of small GTPase signaling proteins, which are crucial for the normal function and survival of osteoclasts.[10][11] This ultimately leads to osteoclast apoptosis and a reduction in bone resorption.[4][12]
References
- 1. Osteoporosis - Treatment - NHS [nhs.uk]
- 2. Bisphosphonates: preclinical aspects and use in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrogen-containing bisphosphonate mechanism of action. - Post - Orthobullets [orthobullets.com]
- 4. ClinPGx [clinpgx.org]
- 5. Denosumab Achieved Superior Bone Mineral Density Gains in Head-to-Head Trial Versus Weekly Alendronate (FOSAMAX(R)) | Amgen Inc. [investors.amgen.com]
- 6. researchgate.net [researchgate.net]
- 7. Favorable therapeutic response of osteoporosis patients to treatment with intravenous zoledronate compared with oral alendronate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of three oral bisphosphonate therapies on the peripheral skeleton in postmenopausal osteoporosis: the TRIO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Denosumab and Bisphosphonates in Patients With Osteoporosis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating Bisphosphonate Efficacy In Vivo: A Comparative Guide to Biochemical Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key biochemical markers used to validate the in vivo activity of bisphosphonates, a class of drugs pivotal in the treatment of osteoporosis and other bone-related diseases. By offering a clear overview of experimental data, detailed protocols, and visual representations of underlying mechanisms, this document serves as a vital resource for researchers engaged in the development and evaluation of novel anti-resorptive therapies.
Introduction to Bisphosphonates and Bone Turnover Markers
Bisphosphonates are potent inhibitors of osteoclast-mediated bone resorption.[1][2][3][4] Their efficacy is primarily attributed to their structural similarity to pyrophosphate, allowing for strong binding to bone mineral.[1][2] Nitrogen-containing bisphosphonates, the more potent class, act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1][4][5][6][7][8] This inhibition disrupts the prenylation of small GTPase signaling proteins essential for osteoclast function and survival, ultimately leading to reduced bone resorption.[1][4][5][6][7][8]
To assess the in vivo activity of bisphosphonates, researchers rely on the measurement of bone turnover markers (BTMs). These markers, present in blood and urine, are byproducts of bone formation and resorption and provide a dynamic indication of bone metabolism.[9] Monitoring changes in BTM levels allows for a more rapid assessment of treatment response compared to traditional bone mineral density (BMD) measurements.[9] This guide focuses on three prominent biochemical markers: Tartrate-Resistant Acid Phosphatase 5b (TRAP-5b), C-terminal telopeptide of type I collagen (CTX-I), and N-terminal propeptide of type I procollagen (B1174764) (P1NP).
Comparative Analysis of Biochemical Markers
The selection of an appropriate biochemical marker is critical for accurately assessing the therapeutic efficacy of bisphosphonates. The following tables summarize the key characteristics and comparative performance of TRAP-5b, CTX-I, and P1NP in response to treatment with common bisphosphonates.
| Marker | Type | Origin | Key Advantages | Considerations |
| TRAP-5b | Bone Resorption | Secreted by osteoclasts | Specific to osteoclast number and activity[10], not affected by food intake[11], useful in patients with renal impairment. | May not reflect osteoclast resorptive activity as directly as collagen-derived markers. |
| CTX-I | Bone Resorption | Degradation product of type I collagen by osteoclasts | Highly sensitive to changes in bone resorption, widely used in clinical trials.[12][13][14] | Subject to diurnal variation and influence from food intake, requiring standardized sample collection (fasting morning sample).[9] |
| P1NP | Bone Formation | Cleavage product of procollagen type I by osteoblasts | Reflects the rate of new bone formation[12], low diurnal variation and not significantly affected by food intake.[9] | Slower response to anti-resorptive therapy compared to resorption markers. |
Quantitative Comparison of Bisphosphonate Effects on Bone Turnover Markers
The following table presents a summary of quantitative data from head-to-head clinical trials, illustrating the percentage change in TRAP-5b, CTX-I, and P1NP levels following treatment with alendronate, risedronate, and zoledronic acid.
| Bisphosphonate | TRAP-5b % Change from Baseline | CTX-I % Change from Baseline | P1NP % Change from Baseline | Reference |
| Alendronate | ~ -50% | ~ -60% to -75% | ~ -50% to -60% | [12][13][14] |
| Risedronate | Not consistently reported in direct comparisons | ~ -50% to -65% | ~ -40% to -50% | [13][14][15][16] |
| Zoledronic Acid | ~ -50% | ~ -50% | ~ -42% | [11][12] |
Note: The reported percentage changes are approximate and can vary based on the specific study population, duration of treatment, and assay methodology.
Experimental Protocols
Accurate and reproducible measurement of bone turnover markers is essential for the validation of bisphosphonate activity. This section provides detailed methodologies for the quantification of TRAP-5b, CTX-I, and P1NP using Enzyme-Linked Immunosorbent Assay (ELISA) and other immunoassays.
Measurement of TRAP-5b by ELISA
Principle: This is a solid-phase immunoassay that utilizes a specific antibody to capture TRAP-5b from the sample. The enzymatic activity of the captured TRAP-5b is then measured using a chromogenic substrate. The intensity of the color produced is proportional to the TRAP-5b activity in the sample.
Materials:
-
TRAP-5b ELISA kit (containing pre-coated microplate, standards, controls, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Sample collection tubes (serum or plasma)
Procedure:
-
Sample Preparation: Collect blood samples and process to obtain serum or plasma according to standard laboratory procedures.
-
Reagent Preparation: Prepare all reagents, including standards and controls, as per the kit manufacturer's instructions.
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the pre-coated microplate.
-
Incubate the plate to allow for the binding of TRAP-5b to the capture antibody.
-
Wash the wells to remove unbound substances.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the TRAP-5b concentration in the samples by interpolating their absorbance values on the standard curve.
-
Measurement of CTX-I by ELISA
Principle: This is a competitive immunoassay. A known amount of biotinylated CTX-I competes with the CTX-I in the sample for binding to a limited number of anti-CTX-I antibody-coated wells. The amount of bound biotinylated CTX-I is inversely proportional to the concentration of CTX-I in the sample.
Materials:
-
CTX-I ELISA kit (containing pre-coated microplate, biotinylated CTX-I, standards, controls, streptavidin-HRP, wash buffer, substrate, and stop solution)
-
Microplate reader
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Sample collection tubes (serum or EDTA plasma, fasting morning sample recommended)[9]
Procedure:
-
Sample Preparation: Collect fasting morning blood samples and process to obtain serum or EDTA plasma.
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells.
-
Add a fixed amount of biotinylated CTX-I to each well.
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add streptavidin-HRP to each well and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate for color development.
-
Add the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Calculate the CTX-I concentration in the samples from the standard curve.
-
Measurement of P1NP by Immunoassay
Principle: Automated immunoassays for P1NP are typically sandwich assays. Two different antibodies are used to bind to the P1NP molecule at different epitopes. One antibody is typically labeled with a signal-generating molecule (e.g., a chemiluminescent or electrochemiluminescent label). The amount of signal generated is directly proportional to the P1NP concentration.
Materials:
-
Automated immunoassay analyzer and corresponding P1NP reagent kits
-
P1NP calibrators and controls
-
Sample collection tubes (serum)
Procedure:
-
Sample Preparation: Collect blood samples and process to obtain serum.
-
Instrument Setup: Calibrate the automated analyzer using the provided calibrators and run quality controls as per the manufacturer's instructions.
-
Sample Analysis: Load the patient samples onto the analyzer. The instrument will automatically perform all the necessary incubation, washing, and signal detection steps.
-
Data Interpretation: The analyzer will automatically calculate the P1NP concentration in each sample based on the calibration curve.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of nitrogen-containing bisphosphonates.
Caption: Experimental workflow for biomarker validation.
Conclusion
The in vivo validation of bisphosphonate activity through the monitoring of biochemical markers is a cornerstone of preclinical and clinical research in bone biology. TRAP-5b, CTX-I, and P1NP each offer unique insights into the complex process of bone remodeling and the therapeutic response to anti-resorptive agents. This guide provides researchers with a framework for selecting appropriate markers, implementing robust experimental protocols, and interpreting the resulting data in the context of bisphosphonate mechanism of action. By leveraging this information, scientists and drug development professionals can more effectively evaluate and advance novel treatments for osteoporosis and other debilitating bone disorders.
References
- 1. Bisphosphonates: mechanism of action and role in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Bisphosphonate mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting of Mevalonate-Isoprenoid Pathway in Acute Myeloid Leukemia Cells by Bisphosphonate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ccjm.org [ccjm.org]
- 10. researchgate.net [researchgate.net]
- 11. The clinical utility of TRACP-5b to monitor anti-resorptive treatments of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized trial comparing efficacies of zoledronate and alendronate for improving bone mineral density and inhibiting bone remodelling in women with post-menopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 14. clinician.com [clinician.com]
- 15. RisedronatE and ALendronate Intervention over Three Years (REALITY): Minimal Differences in Fracture Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Treatment of osteoporosis after alendronate or risedronate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of PEG2-bis(phosphonic acid diethyl ester)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of PEG2-bis(phosphonic acid diethyl ester), a PROTAC linker used in advanced drug development. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Disclaimer: No specific Safety Data Sheet (SDS) for PEG2-bis(phosphonic acid diethyl ester) (CAS No. 500347-73-9) was publicly available at the time of this writing. The following guidelines are based on safety data sheets for structurally similar phosphonic acid diethyl esters and general protocols for handling PROTACs and PEGylated compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific local regulations and procedures.
Immediate Safety and Handling Protocols
Due to its chemical nature as a phosphonic acid ester and its application as a PROTAC linker, PEG2-bis(phosphonic acid diethyl ester) should be handled as a potentially hazardous substance. All waste generated from its use, including contaminated materials, must be managed as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[1][2][3]
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or fume hood. | Minimizes inhalation of any potential vapors or aerosols. |
Step-by-Step Disposal Procedures
The primary and required method of disposal for PEG2-bis(phosphonic acid diethyl ester) is through an approved hazardous waste management facility, typically via incineration.[1][2]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Items: Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials that have come into contact with the compound.[1][2]
-
Procedure: Collect all solid waste in a designated, clearly labeled, and leak-proof container. The container should be marked as "Hazardous Waste" and include the chemical name.
-
-
Liquid Waste:
-
Items: Includes unused stock solutions, experimental media containing the compound, and the initial rinse from decontaminating glassware.[1][2]
-
Procedure: Collect all liquid waste in a compatible, leak-proof container (e.g., a high-density polyethylene (B3416737) or plastic-coated glass bottle) with a secure screw-top cap.[1] The container must be labeled as "Hazardous Waste" with the full chemical name and an approximate concentration. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.
-
2. Decontamination:
-
All non-disposable equipment and surfaces that have come into contact with PEG2-bis(phosphonic acid diethyl ester) must be thoroughly decontaminated.
-
Use an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by a rinse with soap and water.
-
All wipes and materials used for decontamination must be disposed of as solid hazardous waste.[1]
3. Storage and Pickup:
-
Store sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA).
-
Schedule a pickup of the hazardous waste with your institution's EHS department, following their specific procedures for waste manifests and transportation.[1]
Spill Management
In the event of a spill, the primary goal is to contain the material and prevent its spread.
-
For liquid spills: Absorb the material with a non-combustible absorbent material such as vermiculite, sand, or earth.
-
For solid spills: Carefully sweep or scoop the material to avoid generating dust.
-
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent and then wash the area thoroughly.
Disposal Workflow
Caption: Step-by-step workflow for the safe disposal of PEG2-bis(phosphonic acid diethyl ester) waste.
References
Safeguarding Your Research: A Guide to Handling PEG2-bis(phosphonic acid diethyl ester)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling PEG2-bis(phosphonic acid diethyl ester), a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling PEG2-bis(phosphonic acid diethyl ester), based on the safety data sheets of analogous compounds.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against splashes.[1] |
| Hand Protection | Chemical-resistant, impervious gloves. | Nitrile rubber is a suitable material.[4] Wear appropriate gloves to prevent skin exposure.[1] |
| Body Protection | Laboratory coat and other protective clothing. | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if mist or vapors are generated. | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle PEG2-bis(phosphonic acid diethyl ester) in a chemical fume hood or a well-ventilated laboratory area.[1][2][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
2. Personal Protective Equipment (PPE) Donning:
-
Before handling the compound, put on all required PPE as detailed in the table above.
3. Handling the Compound:
-
Do not breathe in any mists or vapors that may be generated.[1]
-
After handling, wash your hands and any exposed skin thoroughly with soap and water.[1][2]
4. Storage:
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]
-
Keep the container away from heat and sources of ignition.[1]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]
-
Containment: Collect waste material in a suitable, closed container clearly labeled for disposal.[1] Do not empty into drains.[1]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[1][2][4][5] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[6]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.[6]
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1][4]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][4]
-
Ingestion: Clean the mouth with water and seek medical attention.[1][4]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling PEG2-bis(phosphonic acid diethyl ester) in a laboratory setting.
Caption: Workflow for Safe Handling of PEG2-bis(phosphonic acid diethyl ester).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
